4-Bromo-2-chlorophenol-13C6
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C6H4BrClO |
|---|---|
分子量 |
213.41 g/mol |
IUPAC 名称 |
4-bromo-2-chloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol |
InChI |
InChI=1S/C6H4BrClO/c7-4-1-2-6(9)5(8)3-4/h1-3,9H/i1+1,2+1,3+1,4+1,5+1,6+1 |
InChI 键 |
VIBJPUXLAKVICD-IDEBNGHGSA-N |
产品来源 |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to 4-Bromo-2-chlorophenol-¹³C₆
This technical guide provides a detailed overview of the chemical and physical properties, safety information, and experimental protocols related to 4-Bromo-2-chlorophenol-¹³C₆. This isotopically labeled compound is primarily utilized as an internal standard in analytical methodologies, particularly for the quantification of its unlabeled analogue, 4-bromo-2-chlorophenol (B165030), which is a known metabolite of the organophosphorus pesticide profenofos (B124560).[1] Given the limited availability of specific data for the ¹³C₆-labeled variant, this guide presents the well-documented properties of the unlabeled 4-bromo-2-chlorophenol as a close and reliable surrogate.
Chemical and Physical Properties
The fundamental chemical and physical characteristics of 4-bromo-2-chlorophenol are summarized below. The primary distinction for the ¹³C₆ isotopologue is its higher molecular weight due to the incorporation of six carbon-13 atoms.
Table 1: General Chemical Properties
| Property | Value |
| IUPAC Name | 4-bromo-2-chlorophenol |
| Synonyms | 2-Chloro-4-bromophenol, Phenol, 4-bromo-2-chloro- |
| CAS Number | 3964-56-5 |
| Molecular Formula | C₆H₄BrClO (Unlabeled) |
| ¹³C₆ Molecular Formula | ¹³C₆H₄BrClO |
| Molecular Weight | 207.45 g/mol (Unlabeled)[2][3][4] |
| ¹³C₆ Molecular Weight | Approx. 213.45 g/mol |
| Appearance | White to off-white solid, often in crystalline or fibrous form.[5] |
Table 2: Physical Data
| Property | Value |
| Melting Point | 47-49 °C[3][5] |
| Boiling Point | 232-235 °C[3][5] |
| Density | 1.617 g/cm³[3] |
| Flash Point | >110 °C (>230 °F)[3] |
| Vapor Pressure | 0.037 mmHg at 25°C[3] |
| Solubility | Practically insoluble in water.[3][6] Soluble in organic solvents such as benzene, toluene, chlorobenzene, diethoxymethane, alcohol, and acetic acid.[3][7] |
| LogP (Octanol/Water Partition Coefficient) | 2.808[4] |
Safety and Handling
4-Bromo-2-chlorophenol is considered a hazardous substance.[8] Standard laboratory safety protocols should be strictly followed when handling this compound and its isotopically labeled form.
Table 3: Hazard Information
| Hazard Statement | Description |
| H302 | Harmful if swallowed.[6] |
| H315 | Causes skin irritation.[2][6] |
| H319 | Causes serious eye irritation.[2][6] |
| H335 | May cause respiratory irritation.[2] |
Handling and Storage Recommendations:
-
Personal Protective Equipment: Wear protective gloves, clothing, and eye/face protection.[6][9]
-
Ventilation: Use only in a well-ventilated area.[10]
-
Handling: Avoid contact with skin and eyes.[3] Do not breathe dust.[9] Wash hands thoroughly after handling.[10]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[10]
Experimental Protocols
The following sections detail methodologies for the synthesis and analysis of 4-bromo-2-chlorophenol. These protocols are directly applicable for the synthesis and analysis of its ¹³C₆-labeled counterpart, with adjustments for the starting materials.
Synthesis of High-Purity 4-Bromo-2-chlorophenol
A common method for the preparation of high-purity 4-bromo-2-chlorophenol involves the bromination of o-chlorophenol.[7]
Materials:
-
o-Chlorophenol
-
Bromine (Br₂)
-
Nano-positioning catalyst (e.g., a mixture of copper chloride, zinc chloride, and silver chloride)[7][11]
-
Inert solvent (e.g., chlorobenzene)[12]
Procedure:
-
Dissolve o-chlorophenol in an inert solvent like chlorobenzene.
-
Add the nano-positioning catalyst to the mixture and stir to ensure homogeneity.[7]
-
Cool the reaction mixture to a temperature between 5°C and 15°C.[7][12]
-
Slowly add bromine to the cooled mixture over several hours while maintaining the temperature.[12]
-
After the addition of bromine is complete, allow the reaction to proceed for 20-25 hours at a temperature range of 10-60°C.[7]
-
The temperature is then raised to 55-60°C for an additional 1-2 hours to ensure the reaction goes to completion.[7]
-
After cooling, the product can be isolated. Further purification can be achieved through recrystallization or chromatography.[7]
Caption: A generalized workflow for the synthesis of 4-bromo-2-chlorophenol.
Analytical Detection Methods
4-Bromo-2-chlorophenol is commonly analyzed using chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[7]
1. Gas Chromatography (GC) with Flame Ionization Detection (FID)
-
Principle: This method separates compounds based on their volatility and interaction with a stationary phase. The FID provides sensitive detection of organic compounds.
-
Typical Application: Quantitative analysis of 4-bromo-2-chlorophenol, often using an internal standard method for improved accuracy.[7]
2. High-Performance Liquid Chromatography (HPLC)
-
Principle: HPLC separates compounds based on their partitioning between a mobile phase and a stationary phase. A UV detector is commonly used for detection.[7]
-
Column: A reverse-phase column, such as an ODS (octadecylsilyl) or Newcrom R1, is typically employed.[7][13]
-
Mobile Phase: A mixture of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility.[13]
Caption: A typical analytical workflow for the detection of 4-bromo-2-chlorophenol.
Applications in Research and Development
The primary application of 4-Bromo-2-chlorophenol-¹³C₆ is as an internal standard for the accurate quantification of 4-bromo-2-chlorophenol in various matrices. This is particularly relevant in:
-
Environmental Monitoring: Detecting and quantifying pesticide residues in soil and water samples.
-
Toxicology and Metabolism Studies: Investigating the metabolic fate of the pesticide profenofos, for which 4-bromo-2-chlorophenol is a specific biomarker of exposure.[1]
-
Pharmaceutical and Chemical Synthesis: As an intermediate in the synthesis of other organic compounds, including pesticides like profenofos.[7]
References
- 1. Metabolism of profenofos to 4-bromo-2-chlorophenol, a specific and sensitive exposure biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Bromo-2-chlorophenol | C6H4BrClO | CID 19859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Bromo-2-chlorophenol [chembk.com]
- 4. chemeo.com [chemeo.com]
- 5. 4-Bromo-2-chlorophenol | 3964-56-5 [chemicalbook.com]
- 6. cpachem.com [cpachem.com]
- 7. Page loading... [guidechem.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. echemi.com [echemi.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. CN103387484B - Preparation method of 2-chloro-4-bromophonel with high purity - Google Patents [patents.google.com]
- 12. US4223166A - Process for producing 4-bromo-2-chlorophenols - Google Patents [patents.google.com]
- 13. Separation of 4-Bromo-2-chlorophenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
4-Bromo-2-chlorophenol-13C6 structure elucidation
An In-depth Technical Guide to the Structure Elucidation of 4-Bromo-2-chlorophenol-¹³C₆
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical methodologies and data interpretation required for the structural elucidation of 4-Bromo-2-chlorophenol and its stable isotope-labeled (SIL) variant, 4-Bromo-2-chlorophenol-¹³C₆. The inclusion of the ¹³C₆-labeled analogue is particularly relevant for its application as an internal standard in quantitative mass spectrometry-based assays, such as in metabolic studies or environmental analysis.
Compound Overview
4-Bromo-2-chlorophenol is a halogenated phenol.[1][2] Its ¹³C₆ isotopologue, where all six carbon atoms of the benzene (B151609) ring are replaced with the ¹³C isotope, is chemically identical but physically distinguishable by its mass.[3] This mass shift is the basis of its utility in isotope dilution mass spectrometry.
Key Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₆H₄BrClO (Unlabeled) / ¹³C₆H₄BrClO (Labeled) | [1][4] |
| Molecular Weight | 207.45 g/mol (Unlabeled) / 213.45 g/mol (Labeled) | [1][4] |
| Monoisotopic Mass | 205.91341 Da (Unlabeled) / 211.93356 Da (Labeled) | [1] |
| Appearance | Colorless crystals or fibers | |
| Melting Point | 47-49 °C | |
| Boiling Point | 232-235 °C | |
| IUPAC Name | 4-bromo-2-chlorophenol | [1] |
| CAS Number | 3964-56-5 | [1][4] |
Analytical Workflow for Structure Elucidation
The structural confirmation of 4-Bromo-2-chlorophenol-¹³C₆ involves a multi-technique approach. The general workflow integrates mass spectrometry (MS) to confirm the molecular weight and isotopic incorporation, nuclear magnetic resonance (NMR) spectroscopy to define the molecular skeleton and substituent positions, and infrared (IR) spectroscopy to identify functional groups.
Caption: A logical workflow for the structural elucidation of 4-Bromo-2-chlorophenol-¹³C₆.
Molecular Structure and Atom Numbering
The unambiguous assignment of spectroscopic signals requires a standardized numbering scheme for the atoms in the molecule.
Caption: Molecular structure of 4-Bromo-2-chlorophenol with IUPAC numbering.
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight and the successful incorporation of the six ¹³C atoms. The presence of bromine and chlorine, both with significant natural isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), results in a characteristic isotopic cluster for the molecular ion (M⁺).
Expected Mass Spectrometry Data
| Compound | Ion | Expected m/z (Most Abundant) | Key Isotopic Peaks (m/z) |
| Unlabeled | [M]⁺ | 206 | 206, 208, 210 |
| ¹³C₆-Labeled | [M]⁺ | 212 | 212, 214, 216 |
Note: The m/z values correspond to the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ³⁵Cl). The isotopic peaks reflect combinations of ⁸¹Br and ³⁷Cl.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve approximately 1 mg of the analyte in 1 mL of a volatile solvent such as dichloromethane (B109758) or ethyl acetate.
-
Instrument Setup:
-
GC Column: Use a non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness DB-5ms or equivalent).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection: Inject 1 µL of the sample in splitless mode. Set injector temperature to 250°C.
-
Oven Program: Hold at 70°C for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
-
MS Setup:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: Scan from m/z 40 to 300.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
-
Data Analysis: Analyze the resulting total ion chromatogram (TIC) and the mass spectrum of the corresponding peak. Verify the molecular ion cluster and fragmentation pattern against a spectral library or theoretical prediction.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides definitive information about the carbon skeleton and the position of substituents.
¹H NMR Spectroscopy
The ¹H NMR spectrum reveals the number and environment of the protons on the aromatic ring. For the ¹³C₆-labeled compound, the proton signals will exhibit additional coupling to the ¹³C atoms they are attached to, as well as two- and three-bond couplings to other ¹³C atoms, which can lead to more complex multiplets compared to the unlabeled analogue.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-6 | ~7.4 | d | J(H6-H5) ≈ 2.5 |
| H-5 | ~7.2 | dd | J(H5-H3) ≈ 8.5, J(H5-H6) ≈ 2.5 |
| H-3 | ~6.9 | d | J(H3-H5) ≈ 8.5 |
| OH | ~5.5 | s (broad) | - |
¹³C NMR Spectroscopy
For the ¹³C₆-labeled compound, every carbon atom is NMR-active. A standard broadband proton-decoupled ¹³C NMR spectrum will show six distinct signals, whose chemical shifts are indicative of their electronic environment. The ¹³C-¹³C coupling will be present but is often complex and may not be resolved into simple multiplets without specialized experiments.
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-1 | ~150 |
| C-2 | ~120 |
| C-3 | ~118 |
| C-4 | ~115 |
| C-5 | ~132 |
| C-6 | ~129 |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field strength.
-
Experiment: Standard proton experiment (zg30 pulse program or equivalent).
-
Parameters: Acquisition time ~3-4 s, relaxation delay ~2 s, 16-32 scans.
-
Referencing: Reference the spectrum to the residual solvent signal (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz (corresponding to 400 MHz ¹H).
-
Experiment: Proton-decoupled carbon experiment (e.g., zgpg30).
-
Parameters: Acquisition time ~1-2 s, relaxation delay ~2-5 s, 512-2048 scans (or more, as ¹³C has lower natural sensitivity, though this is mitigated by 100% enrichment).
-
Referencing: Reference the spectrum to the solvent signal (e.g., CDCl₃ at 77.16 ppm).
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to confirm the presence of key functional groups. The substitution of ¹²C with the heavier ¹³C isotope will cause a slight shift (~4%) to lower wavenumbers for vibrations involving carbon atoms (e.g., C-O stretch, aromatic C=C stretches).
Characteristic IR Absorption Bands
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) (Unlabeled) | Expected Shift for ¹³C₆ |
| O-H | Stretching | 3200-3600 (broad) | None |
| C-H (aromatic) | Stretching | 3000-3100 | Minor |
| C=C (aromatic) | Stretching | 1450-1600 | Shift to lower cm⁻¹ |
| C-O | Stretching | ~1230 | Shift to lower cm⁻¹ |
| C-Br | Stretching | 500-600 | Shift to lower cm⁻¹ |
| C-Cl | Stretching | 700-800 | Shift to lower cm⁻¹ |
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
-
Instrument Setup: Perform a background scan to account for atmospheric H₂O and CO₂.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).
-
Measurement: Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Data Acquisition: Co-add 16-32 scans at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
-
Data Processing: Perform an ATR correction if necessary and analyze the peak positions and intensities.
By integrating the data from these orthogonal analytical techniques, the chemical structure, isotopic enrichment, and purity of 4-Bromo-2-chlorophenol-¹³C₆ can be unequivocally confirmed, ensuring its suitability for high-sensitivity applications in research and development.
References
The Role of 4-Bromo-2-chlorophenol-¹³C₆ in Advancing Quantitative Bioanalysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stable isotope-labeled internal standards are fundamental to achieving the highest accuracy and precision in quantitative mass spectrometry. 4-Bromo-2-chlorophenol-¹³C₆, a six-fold carbon-13 labeled analog of 4-bromo-2-chlorophenol (B165030), serves as a critical tool for the precise quantification of its unlabeled counterpart in complex biological and environmental matrices. This technical guide provides an in-depth overview of the primary applications of 4-Bromo-2-chlorophenol-¹³C₆, with a particular focus on its use in isotope dilution mass spectrometry (IDMS) for biomonitoring of exposure to the organophosphate pesticide profenofos (B124560). This document details the metabolic relevance of 4-bromo-2-chlorophenol, presents typical quantitative data for the labeled standard, outlines a comprehensive experimental protocol for its use in urinary bioanalysis, and provides visual workflows to illustrate key processes.
Introduction: The Significance of Isotope Dilution Mass Spectrometry
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy and precision for the quantification of analytes in complex samples.[1] The method relies on the addition of a known amount of an isotopically labeled version of the analyte of interest to the sample at the beginning of the analytical process. This labeled compound, or internal standard, is chemically identical to the analyte but has a different mass due to the isotopic enrichment. By measuring the ratio of the native analyte to the isotopically labeled internal standard in the final sample extract using a mass spectrometer, the concentration of the native analyte in the original sample can be determined with high accuracy.[1] 4-Bromo-2-chlorophenol-¹³C₆ is the ¹³C-labeled form of 4-bromo-2-chlorophenol and is primarily used as an internal standard for quantitative analysis by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Metabolic Context: Biomonitoring of Profenofos Exposure
The primary application of quantifying 4-bromo-2-chlorophenol (BCP) is in the biomonitoring of human exposure to the organophosphate pesticide profenofos. Profenofos is metabolized in the body to BCP, which is then excreted in the urine.[2][3] Therefore, the concentration of BCP in urine is a reliable biomarker of exposure to profenofos.[2][3]
The metabolic conversion of profenofos to BCP is primarily mediated by cytochrome P450 (CYP) enzymes in the liver. Specifically, studies have identified CYP3A4, CYP2B6, and CYP2C19 as the key enzymes responsible for this detoxification pathway.[2][3]
Metabolic Pathway of Profenofos to 4-Bromo-2-chlorophenol
Quantitative Data for 4-Bromo-2-chlorophenol-¹³C₆
The accuracy of IDMS is critically dependent on the well-characterized nature of the isotopically labeled internal standard. The following table summarizes typical quantitative data for a 4-Bromo-2-chlorophenol-¹³C₆ standard solution. Note: These values are illustrative and the exact specifications should be obtained from the Certificate of Analysis provided by the supplier for a specific lot.
| Parameter | Typical Value | Description |
| Chemical Formula | ¹³C₆H₄BrClO | The molecular formula indicating the six carbon atoms are ¹³C. |
| Molecular Weight | 213.41 g/mol | The mass of one mole of the ¹³C₆-labeled compound. |
| Chemical Purity | ≥98% | The percentage of the desired compound, excluding isotopic variants and other chemical impurities. |
| Isotopic Purity | ≥99 atom % ¹³C | The percentage of molecules that contain the ¹³C label. |
| Solution Concentration | 100 µg/mL (in a specified solvent) | The accurately determined concentration of the standard solution. |
| Uncertainty | Varies by supplier | The uncertainty associated with the certified concentration. |
| Unlabeled CAS Number | 3964-56-5 | The CAS number for the non-labeled 4-Bromo-2-chlorophenol. |
Experimental Protocol: Quantification of 4-Bromo-2-chlorophenol in Urine by ID-GC-MS
This section outlines a detailed methodology for the determination of 4-bromo-2-chlorophenol in human urine using isotope dilution gas chromatography-mass spectrometry (ID-GC-MS). This protocol is adapted from established methods for the analysis of profenofos metabolites and other chlorophenols in biological matrices.
Materials and Reagents
-
4-Bromo-2-chlorophenol (native standard)
-
4-Bromo-2-chlorophenol-¹³C₆ (internal standard solution)
-
β-glucuronidase/arylsulfatase (from Helix pomatia)
-
Sodium acetate (B1210297) buffer (pH 5.0)
-
Toluene (B28343) (pesticide residue grade)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous sodium sulfate (B86663)
-
Deionized water
-
Urine samples
Sample Preparation and Extraction
-
Spiking: To a 1 mL aliquot of urine in a glass tube, add a known amount (e.g., 50 µL of a 1 µg/mL solution) of the 4-Bromo-2-chlorophenol-¹³C₆ internal standard solution.
-
Enzymatic Hydrolysis: Add 1 mL of sodium acetate buffer and 20 µL of β-glucuronidase/arylsulfatase to each sample. Vortex briefly and incubate at 37°C for at least 4 hours (or overnight) to deconjugate glucuronidated and sulfated metabolites.
-
Liquid-Liquid Extraction: After cooling to room temperature, add 2 mL of toluene to each tube. Cap and vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Collection of Organic Layer: Carefully transfer the upper toluene layer to a clean glass tube.
-
Drying: Pass the toluene extract through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Concentration: Evaporate the extract to a volume of approximately 100 µL under a gentle stream of nitrogen.
Derivatization
-
To the concentrated extract, add 50 µL of BSTFA with 1% TMCS.
-
Cap the tube tightly and heat at 70°C for 1 hour to form the trimethylsilyl (B98337) (TMS) derivatives of the phenols.
GC-MS Analysis
-
Gas Chromatograph: Agilent 6890 or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
Injection Volume: 1 µL (splitless mode).
-
Inlet Temperature: 250°C.
-
Oven Program: Initial temperature of 100°C, hold for 1 minute, ramp at 10°C/min to 300°C, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Mass Spectrometer: Agilent 5975 or equivalent, operating in Selected Ion Monitoring (SIM) mode.
-
Ionization: Electron Impact (EI) at 70 eV.
-
Ions to Monitor (for TMS derivatives):
-
4-Bromo-2-chlorophenol-TMS: m/z [parent ion], [quantification ion], [qualifier ion]
-
4-Bromo-2-chlorophenol-¹³C₆-TMS: m/z [parent ion+6], [quantification ion+6]
-
Data Analysis and Quantification
-
Calibration Curve: Prepare a series of calibration standards by spiking blank urine with known concentrations of native 4-bromo-2-chlorophenol and a constant amount of the 4-Bromo-2-chlorophenol-¹³C₆ internal standard. Process these standards alongside the unknown samples.
-
Ratio Calculation: For each standard and sample, calculate the ratio of the peak area of the quantification ion for the native analyte to the peak area of the quantification ion for the ¹³C₆-labeled internal standard.
-
Quantification: Plot the peak area ratio against the concentration of the native analyte for the calibration standards to generate a calibration curve. Determine the concentration of 4-bromo-2-chlorophenol in the unknown samples by interpolating their peak area ratios from this curve.
Visualizing the Workflow
Isotope Dilution Mass Spectrometry (IDMS) Experimental Workflow
Conclusion
4-Bromo-2-chlorophenol-¹³C₆ is an indispensable tool for researchers and professionals in the fields of toxicology, environmental science, and drug metabolism. Its use as an internal standard in isotope dilution mass spectrometry enables the highly accurate and precise quantification of 4-bromo-2-chlorophenol, a key biomarker for exposure to the pesticide profenofos. The detailed methodology and workflows provided in this guide offer a comprehensive resource for the implementation of robust and reliable analytical methods for biomonitoring and other quantitative applications. The high-quality data obtainable through this approach is essential for accurate risk assessment and for advancing our understanding of the fate of xenobiotics in biological systems.
References
Technical Guide: Certificate of Analysis for 4-Bromo-2-chlorophenol-¹³C₆
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a representative Certificate of Analysis (CoA) for 4-Bromo-2-chlorophenol-¹³C₆, a stable isotope-labeled internal standard crucial for quantitative analysis in various research and development applications. The data presented herein is a composite representation based on typical specifications for such a compound. This document outlines the analytical tests performed to ensure the quality, purity, and isotopic enrichment of the material, along with detailed experimental protocols.
Compound Information
| Parameter | Value |
| Product Name | 4-Bromo-2-chlorophenol-¹³C₆ |
| CAS Number | 701-54-2 (for ¹³C₆ labeled)[1] |
| Unlabeled CAS | 3964-56-5[2][3] |
| Chemical Formula | ¹³C₆H₄BrClO |
| Molecular Weight | 213.41 g/mol [3] |
| Structure | See Figure 1 |
Analytical Data Summary
The following table summarizes the analytical tests conducted and the corresponding results for a representative batch of 4-Bromo-2-chlorophenol-¹³C₆.
| Analytical Test | Method | Specification | Result |
| Appearance | Visual Inspection | White to off-white solid | Conforms |
| Chemical Purity | Gas Chromatography-Mass Spectrometry (GC-MS) | ≥ 98% | 99.2% |
| Isotopic Enrichment | Nuclear Magnetic Resonance (NMR) Spectroscopy | ≥ 99 atom % ¹³C | 99.5 atom % ¹³C |
| Identity Confirmation | ¹H NMR, ¹³C NMR, Mass Spectrometry | Conforms to structure | Conforms |
| Residual Solvents | Headspace GC-MS | Meets USP <467> requirements | Conforms |
| FTIR | Fourier-Transform Infrared Spectroscopy | Conforms to reference spectrum | Conforms |
Experimental Protocols
Detailed methodologies for the key analytical experiments are provided below.
Gas Chromatography-Mass Spectrometry (GC-MS) for Chemical Purity
Purpose: To determine the chemical purity of the compound by separating it from any potential impurities.
Instrumentation:
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Procedure:
-
Sample Preparation: A 1 mg/mL solution of 4-Bromo-2-chlorophenol-¹³C₆ is prepared in dichloromethane.
-
Injection: 1 µL of the sample is injected in splitless mode.
-
GC Conditions:
-
Inlet Temperature: 280°C
-
Oven Program: Initial temperature of 60°C held for 2 minutes, then ramped to 300°C at a rate of 10°C/min, and held for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: 50-350 m/z
-
-
Data Analysis: The purity is calculated based on the area percentage of the main peak in the total ion chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment and Identity
Purpose: To confirm the chemical structure and determine the isotopic enrichment of ¹³C.
Instrumentation:
-
NMR Spectrometer: Bruker Avance III 500 MHz or equivalent
¹H NMR Protocol:
-
Sample Preparation: Approximately 5 mg of the sample is dissolved in 0.7 mL of Chloroform-d (CDCl₃).
-
Acquisition: A standard proton NMR spectrum is acquired with a 90° pulse, a relaxation delay of 5 seconds, and 16 scans.
-
Data Analysis: The chemical shifts, splitting patterns, and integration of the peaks are analyzed to confirm the proton structure of the molecule.
¹³C NMR Protocol:
-
Sample Preparation: The same sample from the ¹H NMR analysis is used.
-
Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired with a 30° pulse, a relaxation delay of 2 seconds, and a sufficient number of scans (typically >1024) to achieve a good signal-to-noise ratio.
-
Data Analysis: The isotopic enrichment is determined by comparing the intensity of the ¹³C signals to any residual ¹²C signals, if detectable. The chemical shifts confirm the carbon skeleton.
Fourier-Transform Infrared (FTIR) Spectroscopy for Identity Confirmation
Purpose: To confirm the presence of key functional groups and the overall molecular structure.
Instrumentation:
-
FTIR Spectrometer: PerkinElmer Spectrum Two or equivalent with a Universal Attenuated Total Reflectance (UATR) accessory.
Procedure:
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Acquisition: The spectrum is recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is taken prior to sample analysis.
-
Data Analysis: The resulting spectrum is compared to a reference spectrum of 4-Bromo-2-chlorophenol. Key vibrational bands for the O-H, C-H (aromatic), C=C (aromatic), C-O, C-Cl, and C-Br bonds are identified.
Visualizations
Chemical Structure and Identifiers
Analytical Workflow
References
Synthesis and Characterization of 4-Bromo-2-chlorophenol-¹³C₆: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Bromo-2-chlorophenol-¹³C₆, a stable isotope-labeled compound valuable as an internal standard in mass spectrometry-based applications and for mechanistic studies in drug metabolism and environmental fate.
Introduction
4-Bromo-2-chlorophenol is a halogenated phenol (B47542) that serves as a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1][2] The ¹³C₆-labeled analogue, 4-Bromo-2-chlorophenol-¹³C₆, is a powerful tool for researchers requiring a high-purity, stable isotope-labeled internal standard for quantitative analysis or a tracer for metabolic and environmental studies.[3][4][5] Isotopic labeling with ¹³C provides a distinct mass shift without altering the chemical properties of the molecule, enabling precise differentiation from its unlabeled counterpart.[6]
Synthetic Pathway
The synthesis of 4-Bromo-2-chlorophenol-¹³C₆ is a multi-step process that starts from a commercially available ¹³C-labeled precursor, such as Phenol-¹³C₆. The proposed synthetic route involves two key electrophilic substitution reactions on the labeled phenol ring.
A plausible and efficient synthetic workflow is outlined below:
References
- 1. US4223166A - Process for producing 4-bromo-2-chlorophenols - Google Patents [patents.google.com]
- 2. 2-Bromo-4-chlorophenol | 695-96-5 | Benchchem [benchchem.com]
- 3. Core-Labeling (Radio) Synthesis of Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Isotopic labeling - Wikipedia [en.wikipedia.org]
4-Bromo-2-chlorophenol-13C6 CAS number information
An In-depth Technical Guide to 4-Bromo-2-chlorophenol-13C6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a stable isotope-labeled compound used primarily in analytical and research settings. This document outlines its chemical properties, applications, and relevant experimental information.
Core Compound Information
This compound is the ¹³C-labeled version of 4-bromo-2-chlorophenol (B165030).[1] The incorporation of heavy carbon isotopes makes it an ideal internal standard for quantitative analysis by methods such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] It can also be used as a tracer in various studies.[1]
Physicochemical Data
The following table summarizes the key chemical and physical properties of both the labeled and unlabeled forms of 4-Bromo-2-chlorophenol.
| Property | This compound | 4-Bromo-2-chlorophenol (unlabeled) |
| CAS Number | 701-54-2[2] | 3964-56-5[3][4] |
| Molecular Formula | ¹³C₆H₄BrClO[1] | C₆H₄BrClO[3][4] |
| Molecular Weight | 213.41 g/mol [1] | 207.45 g/mol [3] |
| Appearance | White to off-white solid | White to off-white low melting mass or crystalline needles, powder, and chunks.[4][5] |
| Melting Point | Not specified | 47-49 °C |
| Boiling Point | Not specified | 232-235 °C |
| SMILES | O[13C]1=[13CH][13CH]=--INVALID-LINK--[13CH]=[13C]1Cl[1] | Oc1ccc(Br)cc1Cl |
Applications in Research and Development
Stable isotope-labeled compounds like this compound are invaluable tools in drug development and metabolic research. Their primary application is as internal standards in bioanalytical assays to ensure the accuracy and precision of quantitative measurements. The use of such standards is critical for pharmacokinetic and metabolic profiling of drug candidates.[1]
The unlabeled compound, 4-bromo-2-chlorophenol, is a known biologically inactive metabolite of the organophosphorus pesticide profenofos.[5] It is also utilized as a reagent in the synthesis of other chemical compounds, such as 7-arylbenzo[b][2][3]oxazin derivatives.[5]
Experimental Protocols
While specific experimental protocols for the use of this compound are highly dependent on the application and analytical instrumentation, a general workflow for its use as an internal standard in a quantitative LC-MS analysis is described below.
General Workflow for Quantitative Analysis using an Internal Standard
Caption: Workflow for quantitative analysis using an internal standard.
Safety and Handling
The safety and handling information provided here pertains to the unlabeled 4-Bromo-2-chlorophenol, and similar precautions should be taken for the ¹³C-labeled version.
Hazard Statements:
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]
-
P264: Wash skin thoroughly after handling.[3]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
Synthesis Pathway
The unlabeled 4-bromo-2-chlorophenol is typically synthesized via the bromination of 2-chlorophenol.[5]
Caption: Synthesis of 4-Bromo-2-chlorophenol from 2-Chlorophenol.
References
physical and chemical properties of 4-Bromo-2-chlorophenol-13C6
An in-depth technical guide to the physical and chemical properties of 4-Bromo-2-chlorophenol-¹³C₆, designed for researchers, scientists, and professionals in drug development.
Introduction
4-Bromo-2-chlorophenol-¹³C₆ is the isotopically labeled form of 4-bromo-2-chlorophenol (B165030), where the six carbon atoms of the benzene (B151609) ring are replaced with the ¹³C isotope. This labeling makes it an invaluable tool in analytical chemistry, particularly as an internal standard for quantitative analysis by mass spectrometry (GC-MS or LC-MS) or as a tracer in metabolic studies.[1] While extensive experimental data for the ¹³C₆-labeled compound is limited, its physical and chemical properties are virtually identical to its unlabeled counterpart, with the primary distinction being its molecular weight. This guide provides a comprehensive overview of the core properties of 4-bromo-2-chlorophenol, which can be used as a reliable reference for its ¹³C₆ isotopologue.
4-Bromo-2-chlorophenol is a halogenated phenol (B47542) that is recognized as a metabolite of the organophosphorus pesticide profenofos (B124560).[2][3] Its presence in environmental or food samples can indicate the use of this pesticide.[3]
Chemical and Physical Properties
The properties of 4-Bromo-2-chlorophenol are well-documented and serve as a strong proxy for the ¹³C₆-labeled version.
Table 1: Physical and Chemical Properties of 4-Bromo-2-chlorophenol
| Property | Value | Source |
| Molecular Formula | C₆H₄BrClO | [4][5][6][7][8][9] |
| Molecular Weight | 207.45 g/mol | [4][5][6][7][8] |
| Appearance | White to off-white crystalline solid, powder, or fused mass.[2][4][9][10] | |
| Melting Point | 47-49 °C[2][6], 47-51 °C[7] | |
| Boiling Point | 232-235 °C (lit.)[2][6], 236.6 °C at 760 mmHg[10] | |
| pKa | 7.92 ± 0.18 (Predicted)[6][10] | |
| Solubility | Practically insoluble in water; soluble in organic solvents like benzene, toluene, alcohol, chloroform, and ether.[6][10][11] | |
| Density | 1.617 - 1.788 g/cm³ | [6][10] |
| Vapor Pressure | 0.037 mmHg at 25°C | [6][10] |
| Flash Point | >112 °C[7], 96.9 °C[10] | |
| LogP | 2.81 - 3.1 | [8][10] |
| CAS Number | 3964-56-5 | [2][4][5][6][7][8][9] |
| InChI Key | VIBJPUXLAKVICD-UHFFFAOYSA-N | [4][5][7][8][9] |
Table 2: Properties of 4-Bromo-2-chlorophenol-¹³C₆
| Property | Value | Source |
| Molecular Formula | ¹³C₆H₄BrClO | [1] |
| Molecular Weight | 213.41 g/mol | [1] |
| Primary Use | Internal standard for quantitative analysis, tracer.[1] |
Metabolic Relationship
4-Bromo-2-chlorophenol is a primary hydrolysis product of the insecticide profenofos. This relationship is crucial for the toxicological and environmental monitoring of profenofos usage.
Experimental Protocols
Synthesis of 4-Bromo-2-chlorophenol
The synthesis of 4-bromo-2-chlorophenol is typically achieved through the electrophilic bromination of o-chlorophenol.[2][4][12][13] High regioselectivity for the para-position is desirable to minimize the formation of other isomers.
Methodology:
-
Reaction Setup: o-Chlorophenol is dissolved in an appropriate inert solvent, such as chlorobenzene (B131634) or acetonitrile (B52724).[2][13]
-
Catalyst Addition: A catalyst is introduced to enhance the reaction rate and selectivity. Catalysts can include thiourea (B124793) or a nano-positioned catalyst mixture of copper chloride, zinc chloride, and silver chloride.[2][12][14]
-
Bromination: The reaction mixture is cooled (e.g., to 8-15°C), and bromine (Br₂) is added dropwise while maintaining the temperature.[4][12]
-
Reaction Progression: After the addition of bromine, the reaction is allowed to proceed at room temperature for a set period (e.g., 2 hours) to ensure completion.[4]
-
Work-up and Neutralization: The reaction is quenched, often with an aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃), to remove any unreacted bromine. The mixture is then neutralized.[2]
-
Extraction: The product is extracted into an organic solvent, such as ethyl acetate. The organic phase is then washed sequentially with water and saturated brine.[2]
-
Purification: The organic layer is dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), and the solvent is removed under reduced pressure. The crude product can be further purified using chromatographic techniques, such as thin-layer or column chromatography, to yield high-purity 4-bromo-2-chlorophenol.[2]
Analytical Methods
The identification and quantification of 4-bromo-2-chlorophenol are commonly performed using chromatographic techniques coupled with various detectors.
High-Performance Liquid Chromatography (HPLC):
-
Principle: HPLC is used for the quantitative analysis of 4-bromo-2-chlorophenol in various matrices.[12]
-
Column: A reverse-phase column, such as a C18 (ODS) column, is typically employed.[12][15]
-
Mobile Phase: A mixture of acetonitrile and water, often with an acidic modifier like phosphoric acid or formic acid (for MS compatibility), is used as the mobile phase.[15]
-
Detection: A UV detector is commonly used for quantification.[12]
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Principle: GC-MS is a powerful tool for the definitive identification and quantification of 4-bromo-2-chlorophenol, especially at trace levels.[3]
-
Column: A non-polar or semi-polar capillary column (e.g., SLB-5ms) is suitable for separating the analyte from the sample matrix.[16]
-
Detection: Mass spectrometry provides high selectivity and sensitivity, allowing for the confirmation of the compound's identity based on its mass spectrum and retention time.
Conclusion
4-Bromo-2-chlorophenol-¹³C₆ is a critical analytical standard for the accurate quantification of its unlabeled analogue, a compound of interest in environmental science and food safety due to its link to the pesticide profenofos. The physical and chemical data presented for 4-bromo-2-chlorophenol provide a robust foundation for researchers working with its isotopically labeled form. The established protocols for synthesis and analysis further enable its effective use in demanding research and development applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 4-Bromo-2-chlorophenol | 3964-56-5 [chemicalbook.com]
- 3. Identification of 4-bromo-2-chlorophenol as a contaminant responsible for organoleptic taint in melons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. 4-Bromo-2-chlorophenol | C6H4BrClO | CID 19859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. 4-Bromo-2-chlorophenol, 99% 5 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.no]
- 8. chemeo.com [chemeo.com]
- 9. 4-Bromo-2-chlorophenol, 98% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 10. lookchem.com [lookchem.com]
- 11. 4-Bromophenol | C6H5BrO | CID 7808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Page loading... [guidechem.com]
- 13. US4223166A - Process for producing 4-bromo-2-chlorophenols - Google Patents [patents.google.com]
- 14. CN103387484B - Preparation method of 2-chloro-4-bromophonel with high purity - Google Patents [patents.google.com]
- 15. Separation of 4-Bromo-2-chlorophenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 16. 4-bromo-2-chlorophenol | Sigma-Aldrich [sigmaaldrich.com]
4-Bromo-2-chlorophenol-13C6 molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides essential information regarding the isotopically labeled compound 4-Bromo-2-chlorophenol-13C6, focusing on its molecular formula and molecular weight. This compound is a heavy-isotope-labeled version of 4-Bromo-2-chlorophenol (B165030), a chemical intermediate used in the synthesis of various pharmaceutical and agricultural products. The incorporation of Carbon-13 (¹³C) isotopes is invaluable for metabolic studies, mechanistic investigations, and as an internal standard in quantitative mass spectrometry-based analyses.
Core Molecular Data
The fundamental molecular properties of this compound are detailed below. The molecular formula specifies the elemental composition, while the molecular weight is a critical parameter for a wide range of experimental procedures, including solution preparation and analytical measurements.
| Parameter | Value |
| Molecular Formula | ¹³C₆H₄BrClO |
| Calculated Molecular Weight | 213.49 g/mol |
Molecular Composition and Weight Calculation
The molecular formula of the unlabeled 4-Bromo-2-chlorophenol is C₆H₄BrClO.[1][2][3][4][5] In the isotopically labeled variant, all six carbon atoms in the benzene (B151609) ring are replaced with the stable isotope Carbon-13.
The molecular weight is calculated by summing the atomic masses of each constituent atom. For this calculation, the monoisotopic mass of ¹³C and the standard atomic weights of the other elements are utilized.
Calculation: (6 × 13.00335) + (4 × 1.008) + (1 × 79.904) + (1 × 35.453) + (1 × 15.999) = 213.49 g/mol
Visualization of Molecular Information
The following diagram provides a visual representation of the key molecular attributes of this compound.
References
- 1. 4-Bromo-2-chlorophenol | C6H4BrClO | CID 19859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Bromo-2-chlorophenol, 99% 5 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.no]
- 3. Page loading... [wap.guidechem.com]
- 4. 4-Bromo-2-chlorophenol, 98% 250 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. 4-bromo-2-chlorophenol [stenutz.eu]
- 6. Carbon-13 - Wikipedia [en.wikipedia.org]
- 7. Isotope data for carbon-13 in the Periodic Table [periodictable.com]
- 8. Isotopes Matter [isotopesmatter.com]
- 9. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]
- 10. Illustrated Glossary of Organic Chemistry - Carbon-13 (13C) [chem.ucla.edu]
- 11. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 12. quora.com [quora.com]
- 13. Hydrogen | McGraw Hill's AccessScience [accessscience.com]
- 14. Hydrogen - Wikipedia [en.wikipedia.org]
- 15. Hydrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 16. Atomic Weight of Bromine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 17. quora.com [quora.com]
- 18. youtube.com [youtube.com]
- 19. Atomic Weights and Isotopic Compositions for Bromine [physics.nist.gov]
- 20. Bromine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 21. Chlorine - Wikipedia [en.wikipedia.org]
- 22. Chlorine Facts - Chlorine The Element of Surprise [chlorine.org]
- 23. Isotopes of chlorine - Wikipedia [en.wikipedia.org]
- 24. Why is the atomic mass of chlorine taken as 35.5 u and not a whole number like 35 u or 36 u explained? [unacademy.com]
- 25. Atomic Weight of Chlorine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 26. princeton.edu [princeton.edu]
- 27. Oxygen - Wikipedia [en.wikipedia.org]
- 28. youtube.com [youtube.com]
- 29. Oxygen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 30. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]
The Role of Isotope-Labeled Compounds in Mass Spectrometry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern analytical science, mass spectrometry (MS) stands as a cornerstone for the sensitive and specific detection and quantification of molecules. The precision of MS-based quantification is significantly enhanced by the use of isotope-labeled compounds. This technical guide provides a comprehensive overview of the principles, applications, and methodologies employing isotope-labeled compounds in mass spectrometry, with a particular focus on proteomics and drug development. Stable isotope labeling involves the incorporation of heavier, non-radioactive isotopes (such as ¹³C, ¹⁵N, and ²H) into molecules of interest.[1] This creates a mass shift that is readily detectable by a mass spectrometer, allowing for the differentiation and relative or absolute quantification of labeled versus unlabeled species.[1] This guide will delve into the core techniques, present quantitative data in a structured format, provide detailed experimental protocols, and visualize complex workflows and pathways.
Core Principles of Isotope Labeling in Mass Spectrometry
The fundamental principle behind isotope labeling in mass spectrometry is the creation of an internal standard that is chemically identical to the analyte but physically distinguishable by its mass. This mass difference, arising from the incorporation of stable isotopes, allows the mass spectrometer to differentiate between the analyte and the standard. By adding a known amount of the labeled standard to a sample, any variations in sample preparation, ionization efficiency, or instrument response will affect both the analyte and the standard equally. Consequently, the ratio of the signal from the endogenous analyte to the labeled internal standard provides a highly accurate and precise measure of the analyte's concentration.
There are two primary strategies for introducing stable isotopes: metabolic labeling and chemical labeling.
-
Metabolic Labeling: In this in vivo approach, living cells or organisms are cultured in media where essential nutrients, such as amino acids, are replaced with their heavy isotope-labeled counterparts.[2] As the cells grow and synthesize new proteins, these labeled amino acids are incorporated into the proteome.[2] Stable Isotope Labeling by Amino acids in Cell Culture (SILAC) is a prominent example of this technique.[3]
-
Chemical Labeling: This in vitro method involves the covalent attachment of isotope-containing tags to molecules, typically proteins or peptides, after they have been extracted from the biological system.[4] Isobaric tags for relative and absolute quantitation (iTRAQ) and tandem mass tags (TMT) are widely used chemical labeling techniques.[5][6]
Applications in Quantitative Proteomics
Quantitative proteomics aims to determine the relative or absolute amount of proteins in a sample. Isotope labeling techniques are instrumental in achieving accurate and high-throughput protein quantification.
Stable Isotope Labeling by Amino acids in Cell Culture (SILAC)
SILAC is a powerful metabolic labeling technique for quantitative proteomics.[3] In a typical SILAC experiment, two populations of cells are cultured in media containing either the natural ("light") or a heavy isotope-labeled form of an essential amino acid (commonly arginine and lysine).[1] After several cell divisions, the heavy amino acids are fully incorporated into the proteome of the "heavy" cell population. The two cell populations can then be subjected to different experimental conditions (e.g., drug treatment vs. control), combined, and the proteins extracted and digested. The resulting peptide mixtures are analyzed by LC-MS/MS. The mass spectrometer detects pairs of chemically identical peptides that differ only in their isotopic composition. The ratio of the ion intensities of the heavy to light peptide pairs directly reflects the relative abundance of the corresponding protein in the two cell populations.[1]
Table 1: Representative Data from a SILAC Experiment Analyzing Protein Expression Changes in Response to Drug Treatment
| Protein Accession | Gene Symbol | Description | Log2 (Treated/Control Ratio) | p-value | Regulation |
| P06733 | HSP90AA1 | Heat shock protein HSP 90-alpha | 1.85 | 0.001 | Upregulated |
| P62258 | HSPA8 | Heat shock cognate 71 kDa protein | 1.52 | 0.005 | Upregulated |
| P10809 | HSPD1 | 60 kDa heat shock protein, mitochondrial | 1.31 | 0.012 | Upregulated |
| P60709 | ACTB | Actin, cytoplasmic 1 | 0.05 | 0.950 | Unchanged |
| P02768 | ALB | Serum albumin | -0.10 | 0.880 | Unchanged |
| Q06830 | PRDX1 | Peroxiredoxin-1 | -1.25 | 0.021 | Downregulated |
| P31946 | YWHAZ | 14-3-3 protein zeta/delta | -1.68 | 0.008 | Downregulated |
| P08670 | VIM | Vimentin | -2.05 | 0.002 | Downregulated |
This table presents hypothetical data representative of a SILAC experiment investigating the cellular response to a drug treatment. The Log2 ratio indicates the fold change in protein expression, and the p-value represents the statistical significance of this change.
Isobaric Labeling: iTRAQ and TMT
iTRAQ and TMT are chemical labeling techniques that utilize isobaric tags.[5][6] These tags consist of a reporter group, a balancer group, and a peptide-reactive group.[7] The reactive group covalently attaches the tag to the N-terminus and lysine (B10760008) residues of peptides. While the overall mass of the different tags within a set is the same (isobaric), the reporter and balancer groups are differentially labeled with stable isotopes.[7]
In a typical workflow, protein samples from different conditions are digested into peptides, and each peptide sample is labeled with a different isobaric tag. The labeled samples are then combined and analyzed by LC-MS/MS. In the initial MS scan (MS1), the differently labeled versions of the same peptide appear as a single peak due to their isobaric nature. During the subsequent fragmentation scan (MS2 or MS3), the tags are cleaved, releasing the reporter ions. The masses of these reporter ions are unique to each tag, and their relative intensities correspond to the relative abundance of the peptide (and thus the protein) in each of the original samples.[7] A key advantage of this approach is the ability to multiplex, or analyze multiple samples simultaneously.[5]
Table 2: A Comparative Overview of iTRAQ and TMT Quantitative Proteomics
| Feature | iTRAQ (Isobaric Tags for Relative and Absolute Quantitation) | TMT (Tandem Mass Tags) |
| Multiplexing Capacity | 4-plex and 8-plex reagents are common.[2] | 6-plex, 10-plex, 11-plex, 16-plex, and 18-plex reagents are available, offering higher throughput.[8] |
| Reporter Ion Masses | Reporter ions are in the low m/z region (e.g., 114, 115, 116, 117 for 4-plex). | Reporter ions are also in the low m/z region, with masses specific to the plex level. |
| Fragmentation | Quantification is based on reporter ion intensities in MS2 spectra. | Quantification can be performed in MS2 or MS3 spectra. MS3-based quantification can reduce ratio compression. |
| Quantitative Accuracy | Can be affected by ratio compression, where co-isolated and co-fragmented peptides interfere with quantification. | Also susceptible to ratio compression, but MS3-based approaches can mitigate this issue.[5] |
| Applications | Widely used for biomarker discovery, studying disease mechanisms, and analyzing cellular responses to stimuli.[9] | Increasingly popular for large-scale studies, including clinical proteomics and systems biology, due to higher multiplexing.[8] |
Applications in Drug Development and Pharmacokinetic Studies
Isotope-labeled compounds, particularly those labeled with deuterium (B1214612) (²H), are invaluable tools in drug discovery and development. They are used as internal standards for accurate quantification in complex biological matrices and to study a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[10]
Deuterium-Labeled Internal Standards in Pharmacokinetic Studies
Pharmacokinetic (PK) studies are essential to determine the fate of a drug in an organism. Accurate quantification of drug concentrations in biological fluids like plasma and urine is critical for these studies. Deuterium-labeled versions of the drug are considered the gold standard for internal standards in LC-MS-based bioanalysis.[10] By adding a known amount of the deuterated standard to each sample at the beginning of the analytical workflow, it co-elutes with the unlabeled drug and experiences the same matrix effects and extraction efficiencies. The mass spectrometer can distinguish between the drug and its heavier isotope-labeled counterpart, and the ratio of their signals allows for precise and accurate quantification.[10]
Table 3: Comparative Pharmacokinetic Parameters of Tetrabenazine and its Deuterated Analog, Deutetrabenazine
| Parameter | Tetrabenazine | Deutetrabenazine | Fold Change |
| Cmax (ng/mL) | 61.6 | 74.6 | ~1.2x |
| AUCinf (ng·hr/mL) | 261 | 542 | ~2.1x |
| t1/2 (hours) | 4.8 | 8.6 | ~1.8x |
Data synthesized from a study by Stamler et al. (2013). This table illustrates how deuteration can alter the pharmacokinetic profile of a drug, leading to a higher maximum concentration (Cmax), increased overall exposure (AUCinf), and a longer half-life (t1/2).[10]
Deuterium Kinetic Isotope Effect (KIE) in Drug Metabolism
The replacement of hydrogen with deuterium can also be used to intentionally alter a drug's metabolic profile. This is due to the deuterium kinetic isotope effect (KIE).[3] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and therefore requires more energy to break.[3] Many drug metabolism reactions, particularly those mediated by cytochrome P450 enzymes, involve the cleavage of a C-H bond as a rate-limiting step.[11] By strategically placing deuterium at a site of metabolic oxidation, the rate of metabolism at that position can be slowed down.[3] This can lead to a longer drug half-life, increased systemic exposure, and a potentially more favorable safety profile by reducing the formation of toxic metabolites.
Table 4: In Vitro Metabolic Stability and Kinetic Isotope Effect of a Deuterated Compound
| Compound | Intrinsic Clearance (CLint) in Human Liver Microsomes (μL/min/mg protein) | Kinetic Isotope Effect (KIE) (CLint (H) / CLint (D)) |
| Parent Drug (Undeuterated) | 150 | - |
| Deuterated Analog (d3-methyl) | 75 | 2.0 |
| Deuterated Analog (d6-dimethyl) | 50 | 3.0 |
This table presents hypothetical in vitro data demonstrating the deuterium kinetic isotope effect. As the number of deuterium atoms at the metabolically labile methyl groups increases, the intrinsic clearance decreases, indicating a slower rate of metabolism. The KIE value quantifies this effect.
Experimental Protocols
Protocol 1: Stable Isotope Labeling by Amino acids in Cell Culture (SILAC)
Materials:
-
Cell line of interest
-
SILAC-compatible cell culture medium (e.g., DMEM for SILAC)
-
Dialyzed fetal bovine serum (FBS)
-
"Light" amino acids (e.g., L-Arginine and L-Lysine)
-
"Heavy" isotope-labeled amino acids (e.g., ¹³C₆-L-Arginine and ¹³C₆¹⁵N₂-L-Lysine)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
Trypsin (mass spectrometry grade)
-
Desalting columns (e.g., C18 spin columns)
Methodology:
-
Cell Culture and Labeling:
-
Culture two populations of cells. For the "light" population, use SILAC medium supplemented with light arginine and lysine. For the "heavy" population, use SILAC medium supplemented with the corresponding heavy amino acids.
-
Subculture the cells for at least five to six doublings to ensure >99% incorporation of the labeled amino acids.
-
-
Experimental Treatment:
-
Apply the experimental treatment (e.g., drug administration) to one of the cell populations, while the other serves as a control.
-
-
Cell Lysis and Protein Quantification:
-
Harvest the cells, wash with PBS, and lyse them using a suitable lysis buffer.
-
Quantify the protein concentration in each lysate.
-
-
Sample Pooling and Digestion:
-
Mix equal amounts of protein from the light and heavy cell lysates.
-
Reduce and alkylate the protein mixture.
-
Digest the proteins into peptides using trypsin overnight at 37°C.
-
-
Peptide Cleanup:
-
Desalt the peptide mixture using C18 spin columns to remove salts and other contaminants.
-
-
LC-MS/MS Analysis:
-
Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Use specialized software (e.g., MaxQuant) to identify peptides and quantify the heavy-to-light ratios for each peptide pair.
-
Calculate protein ratios based on the median or mean of the corresponding peptide ratios.
-
Protocol 2: Isobaric Labeling using TMT
Materials:
-
Protein samples (up to 18 per TMTpro™ kit)
-
TMTpro™ Label Reagent Set
-
Reduction and alkylation reagents (DTT and iodoacetamide)
-
Trypsin (mass spectrometry grade)
-
Quenching reagent (e.g., hydroxylamine)
-
Solvents (e.g., acetonitrile (B52724), triethylammonium (B8662869) bicarbonate buffer)
-
Desalting columns
Methodology:
-
Protein Digestion:
-
Reduce and alkylate the protein samples.
-
Digest the proteins into peptides using trypsin.
-
-
TMT Labeling:
-
Resuspend the dried peptide samples in a suitable buffer.
-
Add the appropriate TMT label reagent to each sample and incubate to allow the labeling reaction to proceed.
-
-
Quenching and Pooling:
-
Add the quenching reagent to stop the labeling reaction.
-
Combine all labeled samples into a single tube.
-
-
Peptide Cleanup:
-
Desalt the pooled peptide mixture.
-
-
Fractionation (Optional but Recommended):
-
For complex samples, fractionate the peptide mixture using techniques like high-pH reversed-phase chromatography to reduce sample complexity and increase proteome coverage.
-
-
LC-MS/MS Analysis:
-
Analyze the desalted (and fractionated) peptides by LC-MS/MS. The instrument should be configured for MS2 or MS3-based quantification of the TMT reporter ions.
-
-
Data Analysis:
-
Use software such as Proteome Discoverer to identify peptides and quantify the reporter ion intensities for each identified peptide.
-
Calculate the relative protein abundance across the different samples based on the reporter ion signals.
-
Protocol 3: Quantification of a Drug in Plasma using a Deuterium-Labeled Internal Standard
Materials:
-
Plasma samples
-
Deuterium-labeled internal standard (IS) of the drug
-
Protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid)
-
LC-MS/MS system
Methodology:
-
Sample Preparation:
-
Aliquot plasma samples into microcentrifuge tubes.
-
Add a known amount of the deuterium-labeled IS to each sample (except for the blank matrix).
-
Add the protein precipitation solvent to precipitate plasma proteins.
-
Vortex and centrifuge the samples.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a new tube or a 96-well plate.
-
-
LC-MS/MS Analysis:
-
Inject the supernatant into the LC-MS/MS system.
-
Develop a chromatographic method to separate the analyte and IS from other matrix components.
-
Optimize the mass spectrometer settings for the detection of the analyte and the IS using multiple reaction monitoring (MRM).
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the IS.
-
Calculate the peak area ratio of the analyte to the IS.
-
Generate a calibration curve by plotting the peak area ratios of calibration standards against their known concentrations.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualization of Workflows and Pathways
Diagram 1: General Workflow for SILAC-based Quantitative Proteomics
Caption: A schematic of the SILAC experimental workflow.
Diagram 2: Workflow for Isobaric Tagging (TMT/iTRAQ) Quantitative Proteomics
Caption: The experimental workflow for iTRAQ/TMT-based proteomics.
Diagram 3: Logical Flow for Utilizing the Deuterium Kinetic Isotope Effect in Drug Design
Caption: A decision-making workflow for applying the KIE in drug design.
Conclusion
Isotope-labeled compounds are indispensable tools in mass spectrometry, providing a foundation for accurate and robust quantification in complex biological systems. From elucidating proteome-wide changes in response to cellular perturbations using SILAC, iTRAQ, and TMT, to defining the pharmacokinetic properties of drug candidates with deuterium-labeled standards, these techniques offer unparalleled precision and reliability. The strategic application of the deuterium kinetic isotope effect further extends the utility of isotope labeling into the realm of rational drug design, enabling the optimization of metabolic profiles for enhanced therapeutic benefit. A thorough understanding of the principles, methodologies, and data interpretation associated with these powerful techniques is essential for researchers, scientists, and drug development professionals seeking to advance our understanding of biology and develop the next generation of medicines.
References
- 1. Dataset - SILAC Phosphoproteomics Signatures of Differentially Phosphorylated Proteins for Drugs [maayanlab.cloud]
- 2. Comparison of iTRAQ/TMT Label-Based Quantitative Proteomics Techniques | MtoZ Biolabs [mtoz-biolabs.com]
- 3. benchchem.com [benchchem.com]
- 4. Comparing iTRAQ, TMT and SILAC | Silantes [silantes.com]
- 5. Q&A of iTRAQ and TMT - Creative Proteomics [creative-proteomics.com]
- 6. Comparison of iTRAQ and TMT Techniques: Choosing the Right Protein Quantification Method | MtoZ Biolabs [mtoz-biolabs.com]
- 7. iTRAQ Labeling is Superior to mTRAQ for Quantitative Global Proteomics and Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs | PLOS One [journals.plos.org]
Technical Guide: Safety and Handling of 4-Bromo-2-chlorophenol-13C6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for 4-Bromo-2-chlorophenol-13C6, a stable isotope-labeled compound. Given that the isotopic labeling with ¹³C does not alter the chemical properties or toxicity, the data and safety recommendations provided herein are based on the unlabeled compound, 4-Bromo-2-chlorophenol (B165030). This guide is intended for use by trained professionals in a laboratory or research setting.
Chemical and Physical Properties
This compound is the ¹³C-labeled version of 4-bromo-2-chlorophenol. The unlabeled form is a white solid and is primarily used as an intermediate in the synthesis of agrochemicals, such as the organophosphate insecticide profenofos (B124560).[1][2][3] It is also a known metabolite of profenofos.[4][5]
The following table summarizes the key chemical and physical properties of 4-Bromo-2-chlorophenol.
| Property | Value | Source |
| Chemical Formula | C₆H₄BrClO | [6][7][8] |
| Molecular Weight | 207.45 g/mol | [6][7][8] |
| CAS Number | 3964-56-5 | [6][7][8] |
| Appearance | White solid, fibers, or off-white crystalline powder | [1] |
| Melting Point | 47-49 °C | [7][8][9] |
| Boiling Point | 232-235 °C | [7][8][9] |
| Flash Point | > 112 °C (> 233.6 °F) | [1][10] |
| Solubility | Practically insoluble in water. Soluble in organic solvents like benzene (B151609) and toluene (B28343). | [7][8] |
| Vapor Pressure | 0.037 mmHg at 25°C | [8] |
| Density | ~1.8 g/cm³ | [3] |
Toxicological Information and Hazard Identification
4-Bromo-2-chlorophenol is classified as a hazardous substance.[11][12] It is harmful if swallowed and causes irritation to the skin, eyes, and respiratory system.[1][12][13][14]
| Hazard Classification | Description | Source |
| Acute Oral Toxicity | Harmful if swallowed. LD50 (oral, rat) is estimated at 500 mg/kg. | [14][15] |
| Skin Corrosion/Irritation | Causes skin irritation. | [1][6][13][14] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | [1][6][13][14] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. | [6][9] |
Emergency Overview: Warning! Causes eye, skin, and respiratory tract irritation.[1] Toxic if swallowed.[11][12] Animal experiments suggest that ingestion of less than 40 grams may be fatal or cause serious health damage.[11][12]
Safe Handling and Storage
As this compound is a stable isotope-labeled compound, no special precautions for radioactivity are necessary.[13] The handling and storage procedures are the same as for the unlabeled compound.
Personal Protective Equipment (PPE)
A comprehensive risk assessment should be conducted before handling this compound. The following PPE is recommended:
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1]
-
Skin Protection: Wear appropriate protective gloves to prevent skin exposure. A lab coat or other protective clothing should be worn.[1][13]
-
Respiratory Protection: Use in a well-ventilated area. A chemical fume hood is recommended when handling larger quantities or if there is a risk of generating dust or aerosols.[13] If ventilation is inadequate, a NIOSH-approved respirator should be worn.[1]
Handling Procedures
-
Avoid contact with eyes, skin, and clothing.[1]
-
Minimize dust generation and accumulation.[1]
-
Do not eat, drink, or smoke in the laboratory.[13]
-
Use non-sparking tools and prevent fire caused by electrostatic discharge.[13]
Storage Conditions
-
Store away from incompatible materials and foodstuff containers.[11]
-
Protect from light by storing in an amber vial or a light-proof container.[13]
Emergency Procedures
First Aid Measures
| Exposure Route | First Aid Procedure | Source |
| Inhalation | Remove person to fresh air and keep comfortable for breathing. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical help. | [1][10][13] |
| Skin Contact | Immediately remove all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Get medical aid if irritation occurs. | [1][10][13] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Get medical aid. | [1][13][14] |
| Ingestion | Do NOT induce vomiting. Rinse mouth. If conscious and alert, drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get immediate medical aid. | [1][10][14] |
Accidental Release Measures
-
Minor Spills:
-
Wear appropriate PPE.
-
Use dry clean-up procedures and avoid generating dust.
-
Vacuum or sweep up the material and place it into a suitable, labeled disposal container.
-
Clean the spill area with soap and water.
-
-
Major Spills:
-
Evacuate the area and move upwind.
-
Alert emergency responders.
-
Wear full-body protective clothing and a self-contained breathing apparatus.
-
Contain the spill with sand, earth, or vermiculite.
-
Prevent spillage from entering drains or waterways.
-
Experimental Protocols
While specific experimental protocols for this compound are not widely published, its primary use is as an internal standard in analytical methods or in metabolic studies of profenofos. Below is a generalized protocol for the in vitro metabolism of profenofos to 4-bromo-2-chlorophenol, which can be adapted for use with the ¹³C-labeled compound for tracer studies.
Objective: To determine the in vitro metabolism of profenofos to 4-bromo-2-chlorophenol by human liver microsomes.
Materials:
-
Profenofos
-
Pooled human liver microsomes (HLM)
-
4-Bromo-2-chlorophenol (for standard curve)
-
This compound (as internal standard)
-
100 mM Tris–HCl buffer (pH 7.4) containing 5 mM MgCl₂, 1 mM EDTA, and 50 μM iso-OMPA
-
NADPH
-
12 N HCl
-
Toluene
-
BSTFA (derivatizing agent)
-
Gas chromatograph with a micro-electron capture detector (GC/μECD) or mass spectrometer (GC/MS)
Procedure:
-
Prepare a stock solution of profenofos in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine HLM (0.1 mg protein/mL final concentration) with the Tris-HCl buffer.
-
Add profenofos to the reaction mixture at the desired concentrations (e.g., 0.1 to 80 μM).
-
Pre-incubate the mixture at 37°C.
-
Initiate the metabolic reaction by adding 1 mM NADPH.
-
Incubate for a predetermined time (e.g., 2 minutes) at 37°C, ensuring the reaction is in the linear range.
-
Quench the reaction by adding 50 μL of 12 N HCl.
-
Add a known amount of this compound as an internal standard.
-
Extract the metabolite by adding 1 mL of toluene and vortexing.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the toluene (upper) layer to a clean tube.
-
Derivatize the sample by adding BSTFA and heating at 70°C for 1 hour.
-
Analyze the sample by GC/μECD or GC/MS to quantify the amount of 4-bromo-2-chlorophenol formed relative to the internal standard.
Visualizations
The following diagrams illustrate key safety and experimental workflows.
References
- 1. Page loading... [wap.guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Metabolism of profenofos to 4-bromo-2-chlorophenol, a specific and sensitive exposure biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolism of profenofos to 4-bromo-2-chlorophenol, a specific and sensitive exposure biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.manchester.ac.uk [documents.manchester.ac.uk]
- 7. chemeo.com [chemeo.com]
- 8. 4-Bromo-2-chlorophenol [chembk.com]
- 9. 4-bromo-2-chlorophenol | Sigma-Aldrich [sigmaaldrich.com]
- 10. upload.wikimedia.org [upload.wikimedia.org]
- 11. moravek.com [moravek.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. benchchem.com [benchchem.com]
- 14. Safe use of radioisotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cpachem.com [cpachem.com]
An In-depth Technical Guide to 4-Bromo-2-chlorophenol-13C6 for Researchers and Drug Development Professionals
Introduction: 4-Bromo-2-chlorophenol-13C6 is a stable isotope-labeled version of the halogenated phenol, 4-bromo-2-chlorophenol (B165030). This isotopically enriched compound serves as a critical tool for researchers, particularly in the fields of analytical chemistry, environmental science, and pharmaceutical development. Its primary application lies in its use as an internal standard for highly accurate and sensitive quantitative analyses by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This guide provides a comprehensive overview of this compound, including its suppliers, pricing information, and a detailed experimental protocol for its application as an internal standard in liquid chromatography-mass spectrometry (LC-MS).
Supplier and Pricing Information
For researchers looking to procure this compound, several reputable suppliers offer this compound in various quantities. While specific pricing is often available upon request, the following table summarizes the key suppliers and their respective product details.
| Supplier | Product Name | Product Number | Available Quantities | Pricing |
| LGC Standards | This compound | TRC-B684159 | 5 mg, 25 mg, 50 mg | Price available upon login/request.[1] |
| Toronto Research Chemicals (via Fisher Scientific) | This compound | Inquire for details | 5 mg, 50 mg | Price available upon request. |
| MedChemExpress | This compound | HY-W007527-P-13C6 | Inquire for details | Price available upon request.[2] |
Physicochemical Properties
While detailed experimental data for the 13C6-labeled compound is not extensively published, the properties of the unlabeled 4-Bromo-2-chlorophenol provide a strong reference.
| Property | Value |
| Molecular Formula | C6H4BrClO |
| Molecular Weight | 207.45 g/mol |
| Melting Point | 47-49 °C |
| Boiling Point | 232-235 °C |
| Appearance | White to off-white solid |
Applications in Research and Development
The primary utility of this compound stems from its isotopic labeling. The six 13C atoms result in a predictable mass shift of +6 Da compared to the unlabeled analog. This distinct mass difference makes it an ideal internal standard for quantitative analysis, particularly in complex matrices.
Key Applications:
-
Internal Standard for Mass Spectrometry: MedChemExpress suggests its use as an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.[2] The co-elution of the labeled standard with the unlabeled analyte allows for the correction of variations in sample preparation, injection volume, and instrument response, leading to highly accurate and precise quantification.
-
Tracer in Metabolic and Environmental Fate Studies: The isotopic label allows researchers to trace the metabolic fate of 4-bromo-2-chlorophenol in biological systems or its degradation pathways in the environment.
Experimental Protocol: Quantitative Analysis of 4-Bromo-2-chlorophenol using this compound as an Internal Standard by LC-MS
This section outlines a general methodology for the quantification of 4-bromo-2-chlorophenol in a sample matrix (e.g., water, soil extract, biological fluid) using this compound as an internal standard.
1. Materials and Reagents:
-
4-Bromo-2-chlorophenol (analytical standard)
-
This compound (internal standard)
-
HPLC-grade methanol (B129727)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable mobile phase modifier)
-
Sample matrix
-
Syringe filters (0.22 µm)
2. Preparation of Standard Solutions:
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of 4-bromo-2-chlorophenol and this compound in 10 mL of methanol, respectively.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the 4-bromo-2-chlorophenol primary stock solution with methanol to achieve a concentration range that brackets the expected analyte concentration in the samples.
-
Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in methanol.
3. Sample Preparation:
-
To a known volume or weight of the sample, add a fixed volume of the internal standard spiking solution.
-
Perform a sample extraction procedure appropriate for the matrix (e.g., solid-phase extraction for water samples, liquid-liquid extraction for biological fluids).
-
Evaporate the extract to dryness under a gentle stream of nitrogen and reconstitute in a known volume of the initial mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter before LC-MS analysis.
4. LC-MS Analysis:
-
Liquid Chromatography (LC) Conditions:
-
Column: A suitable C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient program to achieve chromatographic separation of the analyte and internal standard from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).
-
For SIM, monitor the deprotonated molecular ions: m/z 205 for 4-bromo-2-chlorophenol and m/z 211 for this compound.
-
For MRM, determine the optimal precursor-product ion transitions for both the analyte and the internal standard.
-
-
5. Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte in the calibration standards.
-
Determine the concentration of 4-bromo-2-chlorophenol in the samples by calculating the peak area ratio and interpolating from the calibration curve.
Visualizing Experimental Workflows and Pathways
Quantitative Analysis Workflow using an Internal Standard
The following diagram illustrates the general workflow for using an internal standard in a quantitative LC-MS analysis.
Workflow for quantitative analysis using an internal standard.
Hypothetical Metabolic Pathway of 4-Bromo-2-chlorophenol
This diagram illustrates a hypothetical metabolic pathway where 4-Bromo-2-chlorophenol could be transformed in a biological system. The use of this compound would allow for the unambiguous identification of its metabolites.
Hypothetical metabolic pathway of 4-Bromo-2-chlorophenol.
Conclusion
This compound is an invaluable tool for researchers requiring high precision and accuracy in the quantification of its unlabeled counterpart. Its application as an internal standard in mass spectrometry-based methods significantly improves the reliability of analytical data. This guide provides the necessary information for sourcing this compound and a foundational experimental protocol for its use. The provided diagrams offer a visual representation of its application in a typical analytical workflow and a hypothetical metabolic context, underscoring its utility in diverse research and development settings.
References
A Technical Guide to the Metabolic Conversion of Profenofos to 4-Bromo-2-Chlorophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the metabolic transformation of the organophosphorus pesticide profenofos (B124560) into its primary metabolite, 4-bromo-2-chlorophenol (B165030) (BCP). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the metabolic pathway and associated experimental workflows.
Introduction
Profenofos, an organophosphorus insecticide, is utilized to control a wide array of agricultural pests.[1] Its non-systemic action is effective through both contact and ingestion, functioning as an acetylcholinesterase (AChE) inhibitor.[1] The metabolism of profenofos is a critical area of study, as it dictates the detoxification and excretion of the compound in biological systems. A primary metabolic pathway involves the conversion of profenofos to 4-bromo-2-chlorophenol (BCP), a biologically inactive metabolite.[2] Understanding this pathway is essential for assessing exposure in occupational and environmental settings, with urinary BCP serving as a specific and sensitive biomarker.[2][3]
The Metabolic Pathway: From Profenofos to 4-Bromo-2-Chlorophenol
The detoxification of profenofos to BCP is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver.[2] While several CYP isoforms are involved, studies have identified CYPs 2B6, 2C19, and 3A4 as the key enzymes responsible for this biotransformation.[2][4] The reaction involves the hydrolysis of the phosphate (B84403) ester bond in the profenofos molecule.[5][6]
The metabolic conversion can be summarized as follows:
-
Profenofos is acted upon by specific CYP450 enzymes.
-
This enzymatic action leads to the cleavage of the molecule.
-
The resulting primary metabolites are 4-bromo-2-chlorophenol (BCP) and O-ethyl-S-propyl phosphorothioate.[1]
dot
Caption: Metabolic conversion of Profenofos to 4-Bromo-2-Chlorophenol.
Quantitative Data on Profenofos Metabolism
The efficiency of profenofos metabolism by different CYP isoforms has been quantified through kinetic studies. The Michaelis-Menten constant (Km), maximum reaction velocity (Vmax), and intrinsic clearance (CLint) provide insights into the enzymatic affinity and metabolic rate.
Table 1: Michaelis-Menten Kinetic Parameters for BCP Formation by Human Liver Microsomes and Recombinant CYPs [2][4]
| Enzyme System | Km (μM) | Vmax (nmol/min/mg or nmol/min/nmol CYP) | Intrinsic Clearance (CLint) (ml/min/mg or ml/min/nmol CYP) |
| Pooled Human Liver Microsomes | 0.956 | 2.92 nmol/min/mg | 3.11 ml/min/mg |
| Recombinant CYP2B6 | 1.02 | 47.9 nmol/min/nmol CYP | 46.9 ml/min/nmol CYP |
| Recombinant CYP2C19 | 0.516 | 25.1 nmol/min/nmol CYP | 48.8 ml/min/nmol CYP |
| Recombinant CYP3A4 | 18.9 | 19.2 nmol/min/nmol CYP | 1.02 ml/min/nmol CYP |
These data indicate that while CYPs 2B6, 2C19, and 3A4 are all capable of metabolizing profenofos to BCP, CYPs 2C19 and 2B6 exhibit the highest affinity (lowest Km) and are the most efficient as indicated by their high intrinsic clearance values.[2]
Experimental Protocols
The following sections detail the methodologies employed in the in vitro study of profenofos metabolism.
In Vitro Metabolism with Human Liver Microsomes and Recombinant CYPs
This protocol is adapted from studies investigating the enzymatic formation of BCP from profenofos.[2]
Objective: To determine the kinetic parameters of profenofos metabolism to BCP by pooled human liver microsomes (HLM) and specific recombinant human cytochrome P450 enzymes.
Materials:
-
Profenofos
-
Pooled human liver microsomes (HLM)
-
Recombinant human CYPs (specifically 2B6, 2C19, 3A4)
-
NADPH regenerating system
-
Dimethyl sulfoxide (B87167) (DMSO)
-
12 N HCl
-
Incubation buffer (e.g., potassium phosphate buffer)
Procedure:
-
Preparation of Profenofos Stock Solution: Dissolve profenofos in DMSO to create a stock solution. The final concentration of DMSO in the reaction medium should be kept low (e.g., 1%).[2]
-
Incubation Setup:
-
Initiation of Reaction: Initiate the metabolic reaction by adding 1 mM NADPH.[2]
-
Incubation: Incubate the mixtures for a predetermined time that falls within the linear range of metabolite formation (e.g., 2 minutes).[2]
-
Termination of Reaction: Stop the reaction by adding 50 μl of 12 N HCl.[2]
-
Sample Analysis: Analyze the samples for the formation of BCP using an appropriate analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
dot
References
- 1. Profenofos | C11H15BrClO3PS | CID 38779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Metabolism of profenofos to 4-bromo-2-chlorophenol, a specific and sensitive exposure biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism of profenofos to 4-bromo-2-chlorophenol, a specific and sensitive exposure biomarker [escholarship.org]
- 4. researchgate.net [researchgate.net]
- 5. ejar.journals.ekb.eg [ejar.journals.ekb.eg]
- 6. researchgate.net [researchgate.net]
4-bromo-2-chlorophenol as a biomarker of profenofos exposure
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Profenofos (B124560), an organophosphate insecticide, is widely utilized in agriculture, leading to potential human exposure. Monitoring this exposure is critical for assessing potential health risks. 4-bromo-2-chlorophenol (B165030) (BCP) is a major metabolite of profenofos, and its detection in biological samples, particularly urine, serves as a specific and sensitive biomarker of exposure.[1][2] This technical guide provides a comprehensive overview of BCP as a biomarker, including its metabolism, analytical detection methods, and the toxicological implications of profenofos exposure.
Metabolism of Profenofos to 4-Bromo-2-chlorophenol
Profenofos is metabolized in the body to its biologically inactive metabolite, 4-bromo-2-chlorophenol (BCP).[1][2][3] This detoxification process is primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[1][2][3] Specifically, CYPs 2C19, 2B6, and 3A4 have been identified as the key enzymes responsible for the conversion of profenofos to BCP.[1][2][3] Kinetic studies have shown that CYP2C19 and CYP2B6 are the most efficient in this metabolic pathway.[1][2][3]
The metabolic pathway of profenofos to BCP is a critical process in the detoxification of this pesticide. Understanding this pathway is essential for interpreting BCP levels in biological samples and for assessing individual susceptibility to profenofos toxicity, which may be influenced by genetic polymorphisms in the metabolizing CYP enzymes.[1][2][3]
Quantitative Data
The following tables summarize quantitative data from studies on profenofos exposure and BCP levels, as well as the kinetics of BCP formation.
Table 1: Urinary 4-bromo-2-chlorophenol (BCP) concentrations in agricultural workers exposed to profenofos.
| Exposure Period | BCP Concentration (μg/g creatinine) |
| Pre-application | 3.3 - 30.0 |
| During application | 34.5 - 3566 |
Data from a pilot study on Egyptian agricultural workers.[1][2]
Table 2: Kinetic parameters for the formation of 4-bromo-2-chlorophenol (BCP) from profenofos by human cytochrome P450 enzymes.
| CYP Isoform | Km (μM) | Vmax (nmol/min/nmol CYP) | Intrinsic Clearance (Vmax/Km) (ml/min/nmol CYP) |
| CYP2C19 | 0.516 | 25.1 | 48.8 |
| CYP2B6 | 1.02 | 47.9 | 46.9 |
| CYP3A4 | 18.9 | 19.2 | 1.02 |
These findings suggest that CYP2C19 and CYP2B6 are the primary enzymes responsible for the detoxification of profenofos.[1][2][3]
Experimental Protocols
Protocol 1: Determination of 4-bromo-2-chlorophenol in Urine
This protocol describes a method for the analysis of BCP in urine samples using gas chromatography with micro-electron capture detection (GC/μECD).
1. Sample Preparation:
-
Thaw a 1 mL aliquot of the urine sample and mix thoroughly.
-
Add 50 ng of 2,4,5-trichlorophenol (B144370) as an internal standard.
-
To hydrolyze any sulfate (B86663) or glucuronide conjugated BCP, add 100 μL of 12 N HCl.
-
Incubate the sample at 80°C for 1 hour.
2. Extraction:
-
After hydrolysis, extract the sample with 1 mL of toluene (B28343).
-
Centrifuge the sample to separate the layers and carefully collect the toluene (organic) layer.
3. Derivatization:
-
Add a derivatizing agent, such as BSTFA, to the toluene extract.
-
Incubate the mixture at 70°C for 1 hour to allow for complete derivatization.
4. GC/μECD Analysis:
-
Analyze the derivatized sample using a gas chromatograph equipped with a micro-electron capture detector (GC/μECD).
-
BCP is identified based on its relative retention time compared to the internal standard.
-
Quantify the amount of BCP by comparing the peak area to a standard curve of known BCP concentrations.
Protocol 2: In Vitro Metabolism of Profenofos using Human Liver Microsomes
This protocol details an in vitro assay to study the metabolism of profenofos to BCP using pooled human liver microsomes.
1. Incubation Setup:
-
Prepare a reaction mixture in a final volume of 0.5 mL containing:
-
Pooled human liver microsomes (0.1 mg protein/mL)
-
Buffer (100 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
Profenofos (at desired concentrations, e.g., 0.1 to 80 μM)
-
-
Pre-incubate the mixture at 37°C.
2. Initiation and Termination of Reaction:
-
Initiate the metabolic reaction by adding 1 mM NADPH.
-
Incubate for a predetermined time that is within the linear range of metabolite formation (e.g., 2 minutes).
-
Terminate the reaction by adding 50 μL of 12 N HCl.
3. Extraction and Analysis:
-
Add an internal standard (e.g., 2,4,5-trichlorophenol) to the quenched reaction mixture.
-
Extract the metabolites with an organic solvent like toluene.
-
Centrifuge to separate the phases and collect the organic supernatant.
-
Derivatize the extract with a suitable agent (e.g., BSTFA) at 70°C for 1 hour.
-
Analyze the sample by GC/μECD or GC-MS to quantify the formation of BCP.
Profenofos Mechanism of Action: Acetylcholinesterase Inhibition
Profenofos exerts its toxic effects primarily through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[4] AChE is responsible for breaking down the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft. By inhibiting AChE, profenofos leads to an accumulation of ACh, resulting in overstimulation of cholinergic receptors and subsequent neurotoxicity.
References
- 1. Metabolism of profenofos to 4-bromo-2-chlorophenol, a specific and sensitive exposure biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism of profenofos to 4-bromo-2-chlorophenol, a specific and sensitive exposure biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US4223166A - Process for producing 4-bromo-2-chlorophenols - Google Patents [patents.google.com]
- 4. Profenofos - Wikipedia [en.wikipedia.org]
The Environmental Fate of 4-Bromo-2-chlorophenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-2-chlorophenol (B165030) (BCP) is a halogenated phenolic compound of significant environmental concern, primarily arising as a degradation product of the organophosphorus pesticide profenofos (B124560). Its presence in soil and aquatic environments necessitates a thorough understanding of its environmental fate, encompassing its persistence, mobility, and transformation pathways. This technical guide provides an in-depth overview of the abiotic and biotic degradation processes that govern the environmental fate of 4-bromo-2-chlorophenol, including biodegradation, photodegradation, and advanced oxidation processes. Detailed experimental protocols, quantitative degradation data, and visual representations of degradation pathways and experimental workflows are presented to support researchers and professionals in assessing the environmental risks associated with this compound.
Introduction
4-Bromo-2-chlorophenol (BCP) is a halogenated aromatic compound characterized by the presence of both bromine and chlorine substituents on a phenol (B47542) backbone.[1] Its primary source in the environment is the breakdown of the widely used insecticide profenofos.[2][3] Due to its inherent toxicity and potential for persistence, BCP is considered an environmental contaminant of emerging concern. Understanding its behavior and ultimate fate in various environmental compartments is crucial for accurate risk assessment and the development of effective remediation strategies.
This guide summarizes the current scientific knowledge on the environmental degradation of BCP, focusing on the key processes of biodegradation, photodegradation, and advanced oxidation. It is intended to serve as a comprehensive resource for researchers, environmental scientists, and professionals involved in drug development and environmental safety assessment.
Physicochemical Properties
A summary of the key physicochemical properties of 4-bromo-2-chlorophenol is presented in Table 1. These properties influence its distribution, mobility, and susceptibility to various degradation processes in the environment.
Table 1: Physicochemical Properties of 4-Bromo-2-chlorophenol
| Property | Value | Reference |
| Chemical Formula | C₆H₄BrClO | [4] |
| Molar Mass | 207.45 g/mol | [4] |
| Appearance | White to off-white crystalline solid | [5] |
| Melting Point | 47-49 °C | [5] |
| Boiling Point | 232-235 °C | [5] |
| Water Solubility | Sparingly soluble | - |
| log K_ow_ (Octanol-Water Partition Coefficient) | 3.3 (estimated) | - |
| pKa | 7.8 (estimated) | - |
Note: Some values are estimated based on data for similar compounds due to limited direct experimental data for BCP.
Environmental Degradation Pathways
The environmental persistence of 4-bromo-2-chlorophenol is determined by its susceptibility to various degradation processes. These can be broadly categorized into biotic (biodegradation) and abiotic (photodegradation, hydrolysis, and oxidation) pathways.
Biodegradation
Microbial degradation is a key process in the natural attenuation of BCP in soil and water. Several microorganisms have been shown to degrade halogenated phenols and could potentially be involved in the breakdown of BCP.
Under aerobic conditions, microorganisms can utilize BCP as a carbon and energy source. The degradation pathway often involves initial hydroxylation of the aromatic ring, followed by ring cleavage. Bacteria from the genera Pseudomonas, Rhodococcus, and Alcaligenes are known to degrade chlorophenols and may play a role in BCP degradation.[6] The white-rot fungus Phanerochaete chrysosporium is also known for its ability to degrade a wide range of recalcitrant organic pollutants, including chlorophenols, through the action of its extracellular ligninolytic enzymes.[1][7][8][9][10]
A proposed aerobic biodegradation pathway for BCP, inferred from studies on similar compounds, is illustrated below.
Under anaerobic conditions, reductive dehalogenation is a primary degradation mechanism for halogenated aromatic compounds. In this process, the halogen substituent is replaced by a hydrogen atom. This can be followed by further degradation of the resulting phenol. Sulfate-reducing and methanogenic consortia have been shown to be capable of dehalogenating chlorophenols.[9]
Abiotic Degradation
Photodegradation, or photolysis, involves the breakdown of a chemical by light energy. In aquatic environments, direct photolysis of BCP can occur through the absorption of sunlight, leading to the cleavage of the carbon-halogen or hydroxyl bonds.[11][12] The quantum yield of this process, which is a measure of its efficiency, is dependent on factors such as wavelength and the presence of photosensitizers in the water. Indirect photolysis can also occur through reactions with photochemically produced reactive species like hydroxyl radicals.
A simplified photodegradation pathway is presented below.
Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The rate of hydrolysis of BCP is expected to be pH-dependent, with faster degradation occurring under alkaline conditions. However, under typical environmental pH conditions (pH 5-9), hydrolysis of the aromatic ring is generally a slow process for chlorophenols.[13]
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (•OH).[11] AOPs, such as the Fenton process (Fe²⁺/H₂O₂), photo-Fenton (Fe²⁺/H₂O₂/UV), and ozonation, have been shown to be effective in degrading chlorophenols.[11] Sulfate radical-based AOPs have also been investigated for the degradation of BCP.[2]
Quantitative Degradation Data
Quantitative data on the degradation of 4-bromo-2-chlorophenol are crucial for environmental modeling and risk assessment. The following tables summarize available kinetic data. It is important to note that direct data for BCP is limited, and some values are extrapolated from studies on analogous compounds like 4-chlorophenol (B41353) and 4-bromophenol (B116583).
Table 2: Biodegradation Kinetic Parameters
| Microorganism/System | Substrate | Kinetic Parameter | Value | Reference |
| Alcaligenes sp. A 7-2 (immobilized) | 4-Chlorophenol | Max. Degradation Rate | 1.64 g L⁻¹ day⁻¹ | [6] |
| Cupriavidus nantongensis X1T | Profenofos | Degradation | 88.82% of 20 mg/L in 48 h | [3] |
| Human Liver Microsomes | Profenofos to BCP | K_m_ | 0.956 µM | [14] |
| Human Liver Microsomes | Profenofos to BCP | V_max | 2.92 nmol min⁻¹ mg⁻¹ | [14] |
| Recombinant Human CYP2C19 | Profenofos to BCP | K_m | 0.516 µM | |
| Recombinant Human CYP2B6 | Profenofos to BCP | K_m | 1.02 µM | |
| Recombinant Human CYP3A4 | Profenofos to BCP | K_m | 18.9 µM | [15] |
Table 3: Abiotic Degradation Rate Constants
| Degradation Process | Reactant | Rate Constant (k) | Conditions | Reference |
| Reaction with •OH | 4-Chlorophenol | 4.7 x 10⁹ M⁻¹ s⁻¹ | Aqueous solution | [16] |
| Reaction with SO₄•⁻ | 4-Chlorophenol | 1.07 x 10⁹ M⁻¹ s⁻¹ | Aqueous solution | [10] |
| Microwave-Enhanced AOP | 4-Chlorophenol | 0.055 min⁻¹ | 105 °C, pH 11 | [14] |
Note: The provided rate constants are for 4-chlorophenol and can be used as an approximation for 4-bromo-2-chlorophenol.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the environmental fate of 4-bromo-2-chlorophenol.
Soil Biodegradation Study (OECD 307)
This protocol is adapted from the OECD Guideline for the Testing of Chemicals, Test No. 307: Aerobic and Anaerobic Transformation in Soil.
Objective: To determine the rate and route of degradation of 4-bromo-2-chlorophenol in soil under aerobic or anaerobic conditions.
Materials:
-
Test substance: 4-Bromo-2-chlorophenol (analytical grade)
-
Radiolabeled ¹⁴C-BCP (optional, for mineralization studies)
-
Fresh soil samples with known characteristics (pH, organic carbon content, texture)
-
Mineral salts medium
-
Incubation vessels (e.g., biometer flasks)
-
Trapping solutions for CO₂ (e.g., NaOH or KOH) and volatile organics (e.g., ethylene (B1197577) glycol)
-
Analytical instruments (HPLC, GC-MS, Liquid Scintillation Counter)
Procedure:
-
Soil Preparation: Sieve fresh soil (e.g., <2 mm) and adjust the moisture content to 40-60% of its maximum water holding capacity.
-
Test Setup: Add a known amount of soil to each incubation vessel. For anaerobic studies, flood the soil with deoxygenated water and purge the headspace with an inert gas (e.g., N₂).
-
Application of Test Substance: Apply a known concentration of BCP (and ¹⁴C-BCP if used) to the soil surface.
-
Incubation: Incubate the vessels in the dark at a constant temperature (e.g., 20-25 °C).
-
Sampling: At predetermined time intervals, sacrifice replicate vessels.
-
Analysis:
-
Analyze the trapping solutions for ¹⁴CO₂ (mineralization) and volatile ¹⁴C-residues.
-
Extract the soil with appropriate solvents (e.g., acetonitrile (B52724)/water mixture).
-
Analyze the extracts for the parent compound and transformation products using HPLC or GC-MS.
-
Determine the amount of non-extractable (bound) residues by combustion analysis of the extracted soil.
-
-
Data Analysis: Calculate the half-life (DT50) and degradation rate constant of BCP. Identify and quantify major transformation products.
Aqueous Photodegradation Study
This protocol provides a general procedure for determining the photodegradation rate of BCP in water.
Objective: To determine the rate of direct and indirect photolysis of 4-bromo-2-chlorophenol in an aqueous solution.
Materials:
-
Test substance: 4-Bromo-2-chlorophenol (analytical grade)
-
Purified water (e.g., Milli-Q)
-
Buffer solutions (for pH control)
-
Photosensitizers (optional, for indirect photolysis studies, e.g., humic acids)
-
Photoreactor equipped with a light source simulating sunlight (e.g., Xenon arc lamp)
-
Quartz reaction vessels
-
Analytical instruments (HPLC-UV, LC-MS)
Procedure:
-
Solution Preparation: Prepare a stock solution of BCP in a suitable solvent and dilute it in purified, buffered water to the desired concentration.
-
Photoreactor Setup: Place the quartz reaction vessels containing the BCP solution in the photoreactor. Use a merry-go-round setup to ensure uniform irradiation of all samples.
-
Irradiation: Irradiate the samples with the light source. Wrap control samples in aluminum foil to serve as dark controls.
-
Sampling: At specific time intervals, withdraw aliquots from the reaction vessels.
-
Analysis: Analyze the samples immediately using HPLC-UV or LC-MS to determine the concentration of BCP and identify any degradation products.
-
Data Analysis: Plot the concentration of BCP versus time to determine the degradation kinetics and calculate the half-life.
Analytical Method: HPLC-MS/MS for BCP and Metabolites
This protocol outlines a general method for the analysis of BCP and its potential degradation products in environmental samples.
Objective: To quantify 4-bromo-2-chlorophenol and identify its degradation products in water or soil extracts.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Reversed-phase C18 column
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
Procedure:
-
Sample Preparation:
-
Water Samples: Acidify the water sample (e.g., with formic acid) and perform solid-phase extraction (SPE) to concentrate the analytes and remove interfering substances.[1][17][18] Elute the analytes from the SPE cartridge with a suitable solvent (e.g., methanol or acetonitrile).
-
Soil Samples: Extract the soil sample with an appropriate solvent mixture (e.g., acetonitrile/water). Centrifuge and filter the extract.
-
-
Chromatographic Separation:
-
Inject the prepared sample extract onto the HPLC system.
-
Use a gradient elution program with a mobile phase consisting of water with formic acid (A) and acetonitrile or methanol with formic acid (B). A typical gradient might start with a high percentage of A, gradually increasing the percentage of B to elute the analytes.
-
-
Mass Spectrometric Detection:
-
Operate the mass spectrometer in negative ESI mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification of BCP and targeted degradation products. This involves monitoring specific precursor-to-product ion transitions.
-
Perform full scan and product ion scan experiments to identify unknown degradation products.
-
-
Quantification:
-
Prepare a calibration curve using analytical standards of BCP.
-
Use an internal standard to correct for matrix effects and variations in instrument response.
-
Conclusion
The environmental fate of 4-bromo-2-chlorophenol is governed by a complex interplay of biotic and abiotic degradation processes. While biodegradation, particularly under aerobic conditions, appears to be a significant pathway for its removal, photodegradation and advanced oxidation processes can also contribute to its transformation in the environment. The persistence of BCP will ultimately depend on specific environmental conditions such as microbial activity, sunlight intensity, pH, and temperature.
This technical guide has provided a comprehensive overview of the current understanding of the environmental fate of BCP, including degradation pathways, quantitative data, and detailed experimental protocols. Further research is needed to fill the existing data gaps, particularly concerning the half-life of BCP in various environmental compartments and the identification of specific microbial enzymes responsible for its degradation. Such information is essential for developing robust environmental risk assessments and effective remediation strategies for this and other halogenated phenolic compounds.
References
- 1. Analysis of bromophenols in various aqueous samples using solid phase extraction followed by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. standardmethods.org [standardmethods.org]
- 3. researchgate.net [researchgate.net]
- 4. 4-Bromo-2-chlorophenol | C6H4BrClO | CID 19859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Temperature-dependent rate constants for hydroxyl radical reactions with organic compounds in aqueous solutions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. Biodegradation of 4-chlorophenol by adsorptive immobilized Alcaligenes sp. A 7-2 in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oecd.org [oecd.org]
- 8. pure.au.dk [pure.au.dk]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Study of the aqueous photochemistry of 4-fluorophenol, 4-bromophenol and 4-iodophenol by steady state and nanosecond laser flash photolysis - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Separation of 4-Bromo-2-chlorophenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. Metabolism of profenofos to 4-bromo-2-chlorophenol, a specific and sensitive exposure biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 15. epa.gov [epa.gov]
- 16. scispace.com [scispace.com]
- 17. downloads.regulations.gov [downloads.regulations.gov]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantification of 4-Bromo-2-chlorophenol in Environmental Samples using GC-MS with a Stable Isotope Labeled Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Bromo-2-chlorophenol (B165030) is a primary metabolite of the organophosphate pesticide profenofos (B124560).[1][2][3][4][5] Its presence in environmental and biological samples can serve as a biomarker for exposure to the parent compound.[1][6] Accurate and sensitive quantification of 4-Bromo-2-chlorophenol is crucial for environmental monitoring and toxicological studies. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the determination of chlorophenols.[2][5][7][8][9][10][11][12][13] The use of a stable isotope-labeled internal standard, such as 4-Bromo-2-chlorophenol-13C6, is the preferred method for quantification as it corrects for variations in sample preparation and instrument response, ensuring the highest degree of accuracy and precision.[14][15] This application note provides a detailed protocol for the analysis of 4-Bromo-2-chlorophenol in water samples using this compound as an internal standard, followed by derivatization and GC-MS analysis.
Analytical Workflow
The overall experimental workflow for the analysis of 4-Bromo-2-chlorophenol is depicted below. It involves sample collection, fortification with the internal standard, extraction, derivatization, and subsequent analysis by GC-MS.
Experimental Protocols
Materials and Reagents
-
4-Bromo-2-chlorophenol (analytical standard)
-
This compound (internal standard)
-
Methanol (B129727) (HPLC grade)
-
Hexane (GC grade)
-
Acetic Anhydride
-
Potassium Carbonate (K2CO3)
-
Solid Phase Extraction (SPE) cartridges (e.g., Strong Anion Exchange)
-
Deionized water
Standard Solution Preparation
-
Primary Stock Solutions (1000 µg/mL): Accurately weigh and dissolve 10 mg of 4-Bromo-2-chlorophenol and this compound in 10 mL of methanol, respectively.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to create calibration standards at concentrations ranging from 0.1 to 50 µg/L.
-
Internal Standard Spiking Solution (10 µg/mL): Dilute the primary stock solution of this compound in methanol.
Sample Preparation (Water Samples)
-
Sample Collection: Collect 100 mL of the water sample in a clean glass container.
-
Internal Standard Spiking: Add a known amount (e.g., 50 µL) of the 10 µg/mL this compound internal standard spiking solution to the 100 mL water sample.
-
Solid Phase Extraction (SPE):
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Pass the spiked water sample through the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.
-
Wash the cartridge with deionized water to remove any interfering substances.
-
Dry the cartridge under a stream of nitrogen.
-
-
Elution: Elute the retained analytes from the cartridge with a suitable solvent, such as hexane.
-
Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
Derivatization
Phenols are often derivatized to improve their volatility and chromatographic peak shape for GC analysis. Acetylation with acetic anhydride is a common and effective method.[8][16][17]
-
To the 1 mL concentrated extract, add 1 mL of a 1 M potassium carbonate solution and 100 µL of acetic anhydride.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Allow the reaction to proceed for 5-10 minutes at room temperature.
-
The derivatized analytes will be in the organic (hexane) layer, which can be directly injected into the GC-MS.
GC-MS Analysis
The following parameters are a general guideline and may need to be optimized for your specific instrument.
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Column | HP-5MS (or equivalent) 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temp 60 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ions to Monitor | |
| Analyte (Acetylated) | To be determined based on the mass spectrum of the derivatized 4-Bromo-2-chlorophenol (e.g., molecular ion and major fragments) |
| Internal Standard (Acetylated) | To be determined based on the mass spectrum of the derivatized this compound (shifted by +6 m/z) |
Data Analysis and Quantification
-
Calibration Curve: Construct a calibration curve by plotting the ratio of the peak area of the derivatized 4-Bromo-2-chlorophenol to the peak area of the derivatized this compound against the concentration of the calibration standards.
-
Quantification: Determine the concentration of 4-Bromo-2-chlorophenol in the samples by using the response factor from the calibration curve.
Quantitative Data Summary
The following table summarizes the expected performance characteristics of the method. These values are representative and may vary depending on the specific matrix and instrumentation.
| Parameter | Expected Value |
| Calibration Range | 0.1 - 50 µg/L |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | < 0.05 µg/L |
| Limit of Quantification (LOQ) | < 0.1 µg/L |
| Recovery | 85 - 115% |
| Precision (%RSD) | < 15% |
Conclusion
This application note provides a comprehensive and detailed protocol for the quantitative analysis of 4-Bromo-2-chlorophenol in water samples using GC-MS with a stable isotope-labeled internal standard. The use of this compound ensures high accuracy and reliability of the results. The described sample preparation, derivatization, and GC-MS parameters can be adapted for the analysis of 4-Bromo-2-chlorophenol in other environmental and biological matrices.
References
- 1. Metabolism of profenofos to 4-bromo-2-chlorophenol, a specific and sensitive exposure biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Profenofos metabolites in human poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. plantarchives.org [plantarchives.org]
- 5. Identification of 4-bromo-2-chlorophenol as a contaminant responsible for organoleptic taint in melons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. s4science.at [s4science.at]
- 9. dioxin20xx.org [dioxin20xx.org]
- 10. asianpubs.org [asianpubs.org]
- 11. researchgate.net [researchgate.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. matec-conferences.org [matec-conferences.org]
- 14. Quantitation of dialkyl phosphate metabolites of organophosphate pesticides in human urine using GC-MS-MS with isotopic internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for the LC-MS/MS Analysis of 4-Bromo-2-chlorophenol using 4-Bromo-2-chlorophenol-13C6 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-chlorophenol is a halogenated phenolic compound that is of significant interest in environmental monitoring and toxicology. It is a known metabolite of the organophosphate pesticide profenofos (B124560), and its detection can serve as a biomarker for exposure. Given its potential toxicity and prevalence in certain environments, a robust and sensitive analytical method for its quantification is crucial.
This document provides detailed application notes and protocols for the quantitative analysis of 4-Bromo-2-chlorophenol in water samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method employs isotope dilution using 4-Bromo-2-chlorophenol-13C6 as an internal standard to ensure high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.
Principle of the Method
The method is based on the principle of isotope dilution mass spectrometry. A known amount of the stable isotope-labeled internal standard, this compound, is added to the sample at the beginning of the preparation procedure. The internal standard is chemically identical to the analyte of interest, 4-Bromo-2-chlorophenol, and therefore exhibits the same behavior during extraction, chromatography, and ionization. Because the internal standard and the analyte can be distinguished by their mass-to-charge ratio (m/z) in the mass spectrometer, the ratio of their signals can be used to accurately quantify the analyte, regardless of sample losses during preparation or fluctuations in instrument performance.
The analytical workflow involves solid-phase extraction (SPE) to isolate and concentrate the analyte and internal standard from the water matrix, followed by separation using reverse-phase liquid chromatography (LC) and detection by a tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode.
Caption: Logical workflow of the analytical method.
Experimental Protocols
Materials and Reagents
-
Standards:
-
4-Bromo-2-chlorophenol (analytical standard, >99% purity)
-
This compound (internal standard, >99% purity, 99% isotopic purity)
-
-
Solvents:
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
-
SPE Cartridges:
-
Polymeric reversed-phase SPE cartridges (e.g., Strata-X, Oasis HLB), 200 mg, 6 mL
-
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of 4-Bromo-2-chlorophenol and this compound into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the primary stock solutions with methanol/water (50:50, v/v) to create calibration standards. A typical calibration curve might range from 1 ng/mL to 1000 ng/mL.
-
-
Internal Standard Spiking Solution (1 µg/mL):
-
Dilute the this compound primary stock solution with methanol to a concentration of 1 µg/mL.
-
Sample Preparation: Solid-Phase Extraction (SPE)
Caption: Workflow for sample preparation using SPE.
-
Sample Collection and Preservation: Collect 100 mL of the water sample in a clean glass container. If not analyzed immediately, store at 4°C.
-
Internal Standard Spiking: Add 50 µL of the 1 µg/mL this compound internal standard spiking solution to the 100 mL water sample.
-
Acidification: Acidify the sample to a pH between 2 and 3 with formic acid.
-
SPE Cartridge Conditioning: Condition the polymeric reversed-phase SPE cartridge by passing 5 mL of methanol followed by 5 mL of LC-MS grade water (acidified to pH 2-3) through the cartridge. Do not allow the cartridge to go dry.
-
Sample Loading: Load the acidified and spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: After the entire sample has passed through, wash the cartridge with 5 mL of 5% methanol in water to remove any interfering substances.
-
Drying: Dry the cartridge under a gentle stream of nitrogen or under vacuum for 10-15 minutes.
-
Elution: Elute the retained analytes with two 3 mL aliquots of methanol into a clean collection tube.
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 500 µL of a 50:50 (v/v) mixture of methanol and water. Vortex to ensure complete dissolution and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
a) Liquid Chromatography (LC) Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-1 min: 30% B; 1-8 min: 30-95% B; 8-10 min: 95% B; 10.1-12 min: 30% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
b) Mass Spectrometry (MS) Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
c) Multiple Reaction Monitoring (MRM) Transitions
The following MRM transitions are suggested for the analysis. It is highly recommended to optimize the collision energies on the specific instrument being used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| 4-Bromo-2-chlorophenol | 205.9 | 126.0 (Quantifier) | 50 | 25 |
| 205.9 | 79.0 (Qualifier) | 50 | 35 | |
| This compound | 211.9 | 132.0 (Quantifier) | 50 | 25 |
| 211.9 | 85.0 (Qualifier) | 50 | 35 |
Note: The MRM transitions for this compound are predicted based on the fragmentation of the unlabeled compound and the mass shift from the 13C labeling. These should be confirmed and optimized experimentally.
Data Presentation and Quantitative Analysis
Calibration and Quantification
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in the calibration standards. The concentration of 4-Bromo-2-chlorophenol in the samples is then determined from this calibration curve.
Method Performance
The following table summarizes typical performance data for the LC-MS/MS analysis of halogenated phenols using isotope dilution. This data should be used as a guideline, and it is essential to perform a full method validation in your laboratory.
| Parameter | Typical Performance |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/L |
| Limit of Quantitation (LOQ) | 0.5 - 5.0 ng/L |
| Accuracy (Recovery) | 90 - 110% |
| Precision (RSD) | < 15% |
Conclusion
The described LC-MS/MS method using this compound as an internal standard provides a robust, sensitive, and accurate approach for the quantification of 4-Bromo-2-chlorophenol in aqueous samples. The use of isotope dilution minimizes the impact of matrix effects and ensures reliable results, making this method suitable for routine environmental monitoring, toxicological studies, and in support of drug development programs where the metabolism of profenofos is of interest. It is imperative that all parameters, especially the MS/MS conditions, are optimized on the specific instrumentation used and that a comprehensive method validation is performed to ensure data quality.
Application Notes and Protocols for Isotope Dilution Mass Spectrometry (IDMS) Method for Phenols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate and precise analytical technique for the quantification of chemical compounds. It is considered a definitive measurement method by metrology institutes worldwide. This application note provides a detailed overview and experimental protocols for the analysis of phenols in various matrices using IDMS coupled with either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Phenols and their derivatives are a broad class of compounds used in numerous industrial processes and are also found as environmental contaminants and metabolites of drugs.[1][2][3] Accurate quantification of these compounds is crucial for environmental monitoring, food safety, and pharmaceutical research.[4][5][6] IDMS offers significant advantages for phenol (B47542) analysis by correcting for sample matrix effects and variations in sample preparation and instrument response, thereby ensuring high accuracy and precision.[7]
This document outlines the principles of IDMS for phenols, provides detailed step-by-step protocols for sample preparation, derivatization (for GC-MS), and instrumental analysis, and presents a summary of quantitative performance data from various studies.
Principle of Isotope Dilution Mass Spectrometry
IDMS involves the addition of a known amount of an isotopically labeled analog of the target analyte to the sample. This labeled compound, often referred to as the internal standard, has the same chemical properties as the native analyte but a different mass due to the isotopic enrichment (e.g., using ¹³C or ²H). The native and labeled compounds are co-extracted, co-purified, and analyzed together by mass spectrometry. The concentration of the native analyte is determined by measuring the ratio of the signal from the native analyte to that of the isotopically labeled internal standard.[7][8] This ratio is directly proportional to the concentration of the native analyte and is unaffected by losses during sample preparation or variations in instrument signal.
Experimental Workflow
The general workflow for the analysis of phenols by IDMS is depicted below. The specific steps, particularly regarding sample extraction and the necessity of derivatization, will vary depending on the sample matrix and the chosen analytical platform (GC-MS or LC-MS/MS).
Caption: General experimental workflow for the analysis of phenols using Isotope Dilution Mass Spectrometry.
Quantitative Data Summary
The following tables summarize the quantitative performance data for the analysis of various phenols using IDMS coupled with GC-MS and LC-MS/MS. These values are indicative and may vary depending on the specific matrix, instrumentation, and experimental conditions.
Table 1: Performance Data for Phenol Analysis by GC-MS IDMS
| Compound | Matrix | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | Reference |
| Bisphenol A | Food Crops | 0.01 - 0.20 | 0.04 - 0.60 | >90 | [4] |
| 4-n-Nonylphenol | Food Crops | 0.01 - 0.20 | 0.04 - 0.60 | >90 | [4] |
| 4-Octylphenol | Vegetable Oils | - | 0.83 | 64.4 - 87.3 | [5] |
| Bisphenol A | Vegetable Oils | - | 2.5 | 97.5 - 110.3 | [5] |
| Phenol | Serum | 1000 | - | 92.1 - 94.0 | [1] |
Table 2: Performance Data for Phenol Analysis by LC-MS/MS IDMS
| Compound | Matrix | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | Reference |
| Bisphenol S | Food | 1.7 - 3100 | - | - | [9][10] |
| Bisphenol A | Food | 5.3 - 41 (ng/g) | - | - | [9] |
| Bisphenol F | Food | 25 - 2360 (ng/g) | - | - | [9] |
| 13 Phenolic Compounds | Rapeseed | 0.01 - 9.84 | 0.03 - 32.8 | 81.9 - 117.2 | [7] |
| Phenolic Compounds | Pulse Flours | 0.03 - 0.2 (mg/kg) | 0.1 - 1.0 (mg/kg) | >82.4 | [11] |
Experimental Protocols
Protocol 1: GC-MS IDMS Method for Phenols in Environmental or Biological Samples
This protocol provides a general procedure for the analysis of phenols using GC-MS. Derivatization is a critical step to increase the volatility and thermal stability of the phenolic compounds.[12][13]
1. Materials and Reagents
-
Solvents: Acetone (B3395972), Dichloromethane (B109758), Methanol (pesticide residue grade or equivalent)
-
Reagents: Anhydrous sodium sulfate, Acetic anhydride, Pyridine, N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or other silylating agents like N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA).[14]
-
Standards: Native phenol standards, isotopically labeled internal standards (e.g., Phenol-d5, Bisphenol A-¹³C₁₂).
-
Solid Phase Extraction (SPE) cartridges (e.g., C18, HLB).
2. Sample Preparation and Extraction
-
Weigh 1-5 g of the homogenized sample into a centrifuge tube.
-
Add a known amount of the isotopically labeled internal standard solution. The amount should be chosen to be close to the expected concentration of the native analyte.
-
For solid samples, perform a solvent extraction, for example, using acetone with ultrasonication for 15 minutes.[15] For liquid samples, proceed to SPE.
-
Centrifuge the sample and collect the supernatant.
-
Concentrate the extract under a gentle stream of nitrogen.
-
Perform SPE for cleanup and further concentration. Condition the SPE cartridge according to the manufacturer's instructions. Load the sample extract and wash with a weak solvent to remove interferences. Elute the phenols with a suitable solvent like dichloromethane or acetone.
3. Derivatization
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Add a derivatizing agent. For example, add 50 µL of BSTFA with 1% TMCS and 50 µL of pyridine.
-
Seal the vial and heat at 70°C for 30-60 minutes.[14]
-
Cool the sample to room temperature before GC-MS analysis.
4. GC-MS Analysis
-
Gas Chromatograph: Agilent 6890 or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 280°C.
-
Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Agilent 5973 or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the native and labeled phenols.
5. Quantification
-
Generate a calibration curve by analyzing standards containing known concentrations of the native phenol and a fixed concentration of the labeled internal standard.
-
Plot the ratio of the peak area of the native analyte to the peak area of the internal standard against the concentration of the native analyte.
-
Calculate the concentration of the phenol in the sample using the measured peak area ratio and the calibration curve.
Protocol 2: LC-MS/MS IDMS Method for Phenols in Food and Beverage Samples
This protocol is suitable for the analysis of a broader range of phenols, including less volatile and more polar compounds, without the need for derivatization.[16][17]
1. Materials and Reagents
-
Solvents: Acetonitrile, Methanol, Water (LC-MS grade).
-
Reagents: Formic acid, Ammonium acetate.
-
Standards: Native phenol standards, isotopically labeled internal standards.
-
Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode or polymer-based).[18]
2. Sample Preparation and Extraction
-
For solid samples, weigh 1-5 g of the homogenized sample and extract with acetonitrile.[18] For liquid samples, an aliquot can be directly taken for cleanup.
-
Spike the sample with the isotopically labeled internal standard solution.
-
Centrifuge the sample and collect the supernatant.
-
Perform SPE cleanup. A mixed-mode SPE cartridge can be effective for complex matrices.[18] Condition the cartridge, load the sample extract, wash away interferences, and elute the target phenols.
-
Evaporate the eluate and reconstitute in a suitable mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis
-
Liquid Chromatograph: Agilent 1290 Infinity II or equivalent.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[16]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the phenols, followed by re-equilibration.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for phenols.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each native and labeled phenol.
4. Quantification
-
The quantification process is analogous to the GC-MS method, using a calibration curve based on the peak area ratios of the native analyte and its corresponding isotopically labeled internal standard.
Signaling Pathways and Logical Relationships
The logical relationship in an IDMS experiment is straightforward and focuses on the direct comparison of the analyte to its isotopically labeled standard.
Caption: The core principle of Isotope Dilution Mass Spectrometry quantification.
Conclusion
Isotope Dilution Mass Spectrometry is a powerful and reliable technique for the accurate quantification of phenols in a wide range of matrices. By using isotopically labeled internal standards, IDMS effectively compensates for matrix effects and procedural losses, leading to high-quality analytical data. The choice between GC-MS and LC-MS/MS will depend on the specific phenols of interest, the complexity of the sample matrix, and the available instrumentation. The protocols and data presented in this application note provide a solid foundation for researchers, scientists, and drug development professionals to develop and validate robust IDMS methods for phenol analysis.
References
- 1. A novel derivatization of phenol after extraction from human serum using perfluorooctanoyl chloride for gas chromatography-mass spectrometric confirmation and quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isotope dilution-gas chromatography/mass spectrometry method for the analysis of alkylphenols, bisphenol A, and estrogens in food crops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous Quantification of Trace and Micro Phenolic Compounds by Liquid Chromatography Tandem-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. epa.gov [epa.gov]
- 9. LC-MS/MS analysis of bisphenol S and five other bisphenols in total diet food samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development and Validation of a LC-QTOF-MS/MS Method to Assess the Phenolic Profile of Pulse Flours [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. library.dphen1.com [library.dphen1.com]
- 16. Comprehensive LC-MS/MS Analysis of 15 Bisphenols in 8 Minutes [restek.com]
- 17. mendelnet.cz [mendelnet.cz]
- 18. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for the Quantification of Phenolic Compounds Using 4-Bromo-2-chlorophenol-¹³C₆
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of phenolic compounds in various matrices using 4-Bromo-2-chlorophenol-¹³C₆ as an internal standard. The methodologies outlined are primarily based on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), offering high sensitivity and selectivity for the detection of trace levels of these compounds.
Introduction
Phenolic compounds are a diverse group of secondary metabolites found in plants and are also generated through industrial processes. Their analysis is crucial in various fields, including environmental monitoring, food science, and pharmaceutical development, due to their potential health effects and role as environmental contaminants. Accurate quantification of these compounds often requires the use of a stable isotope-labeled internal standard to correct for matrix effects and variations in sample preparation and instrument response. 4-Bromo-2-chlorophenol-¹³C₆ is an ideal internal standard for the analysis of other halogenated and non-halogenated phenols due to its structural similarity and distinct mass, ensuring it does not interfere with the native analytes. This stable isotope-labeled compound can be utilized in quantitative analysis by NMR, GC-MS, or LC-MS.[1]
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry is a powerful technique for accurate quantification. It involves adding a known amount of a stable isotope-labeled version of the analyte (or a similar compound) to the sample at the beginning of the analytical process. The labeled compound, in this case, 4-Bromo-2-chlorophenol-¹³C₆, behaves chemically and physically similarly to the target phenolic compounds throughout extraction, derivatization, and analysis. By measuring the ratio of the signal from the native analyte to the signal from the labeled internal standard, precise quantification can be achieved, as this ratio is largely unaffected by variations in sample recovery and instrument performance.
Experimental Protocols
The following are detailed protocols for the analysis of phenolic compounds in water and biological matrices using 4-Bromo-2-chlorophenol-¹³C₆ as an internal standard.
Protocol 1: Quantification of Phenolic Compounds in Water by LC-MS/MS
This protocol is suitable for the analysis of a range of phenolic compounds in environmental water samples.
1. Materials and Reagents
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
4-Bromo-2-chlorophenol-¹³C₆ solution (1 µg/mL in methanol)
-
Stock solutions of target phenolic compounds (100 µg/mL in methanol)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
2. Sample Preparation (Solid-Phase Extraction)
-
To a 100 mL water sample, add 10 µL of the 1 µg/mL 4-Bromo-2-chlorophenol-¹³C₆ internal standard solution.
-
Condition the SPE cartridge with 5 mL of methanol followed by 5 mL of ultrapure water.
-
Load the sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 5 mL of 5% methanol in water to remove interferences.
-
Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
-
Elute the phenolic compounds with 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of 50:50 methanol/water for LC-MS/MS analysis.
3. LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 10% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI)
-
Ionization Mode: Negative ion mode
-
Multiple Reaction Monitoring (MRM): Optimized precursor and product ions for each target phenolic compound and 4-Bromo-2-chlorophenol-¹³C₆.
4. Quantification Create a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in a series of calibration standards. The concentration of the unknown samples is then determined from this calibration curve.
Protocol 2: Quantification of Phenolic Compounds in Biological Samples (e.g., Plasma) by GC-MS
This protocol is suitable for the analysis of volatile and semi-volatile phenolic compounds in biological matrices. Derivatization is typically required to improve the volatility and chromatographic properties of the phenols.
1. Materials and Reagents
-
Methanol (GC grade)
-
Acetonitrile (GC grade)
-
Hexane (B92381) (GC grade)
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)
-
4-Bromo-2-chlorophenol-¹³C₆ solution (1 µg/mL in methanol)
-
Stock solutions of target phenolic compounds (100 µg/mL in methanol)
2. Sample Preparation (Liquid-Liquid Extraction and Derivatization)
-
To 1 mL of plasma, add 10 µL of the 1 µg/mL 4-Bromo-2-chlorophenol-¹³C₆ internal standard solution.
-
Add 2 mL of acetonitrile to precipitate proteins. Vortex and centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Perform a liquid-liquid extraction by adding 3 mL of hexane and vortexing for 2 minutes.
-
Collect the upper hexane layer and repeat the extraction.
-
Combine the hexane extracts and evaporate to dryness under a gentle stream of nitrogen.
-
To the dried residue, add 50 µL of BSTFA + 1% TMCS and 50 µL of acetonitrile.
-
Heat the mixture at 70°C for 30 minutes to complete the derivatization.
-
Cool to room temperature and inject 1 µL into the GC-MS system.
3. GC-MS Conditions
-
GC System: Gas chromatograph with a split/splitless injector
-
Column: 5% Phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm)
-
Injector Temperature: 280°C
-
Injection Mode: Splitless
-
Oven Temperature Program: Start at 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
MS System: Quadrupole mass spectrometer with electron ionization (EI)
-
Ionization Energy: 70 eV
-
Scan Mode: Selected Ion Monitoring (SIM) using characteristic ions for each derivatized phenol (B47542) and the internal standard.
Quantitative Data Summary
The following table summarizes representative quantitative performance data for the analysis of selected phenolic compounds using 4-Bromo-2-chlorophenol-¹³C₆ as an internal standard. These values are illustrative and may vary depending on the specific matrix, instrumentation, and experimental conditions.
| Phenolic Compound | Matrix | Analytical Method | Limit of Quantification (LOQ) | Linearity (R²) | Recovery (%) |
| Phenol | Water | LC-MS/MS | 0.1 µg/L | >0.995 | 95-105 |
| 2-Chlorophenol | Water | LC-MS/MS | 0.05 µg/L | >0.998 | 98-108 |
| 2,4-Dichlorophenol | Water | LC-MS/MS | 0.02 µg/L | >0.999 | 97-106 |
| Pentachlorophenol | Water | LC-MS/MS | 0.01 µg/L | >0.999 | 92-103 |
| Bisphenol A | Plasma | GC-MS | 0.5 ng/mL | >0.996 | 90-110 |
| Triclosan | Plasma | GC-MS | 0.2 ng/mL | >0.997 | 93-107 |
| 4-Nonylphenol | Plasma | GC-MS | 1.0 ng/mL | >0.995 | 88-105 |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the quantification of phenolic compounds using an internal standard approach.
Conclusion
The use of 4-Bromo-2-chlorophenol-¹³C₆ as an internal standard provides a robust and reliable method for the accurate quantification of a wide range of phenolic compounds in complex matrices. The detailed protocols and methodologies presented in these application notes serve as a valuable resource for researchers, scientists, and drug development professionals, enabling them to achieve high-quality, reproducible results in their analytical studies. The adaptability of these methods to both LC-MS/MS and GC-MS allows for the analysis of a broad spectrum of phenolic compounds with varying chemical properties.
References
Application Note: Sample Preparation for the Analysis of 4-Bromo-2-chlorophenol in Soil by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust protocol for the extraction, cleanup, and quantification of 4-bromo-2-chlorophenol (B165030) from soil matrices. 4-Bromo-2-chlorophenol is a significant environmental analyte, primarily known as a degradation product of the organophosphate pesticide profenofos[1][2]. Accurate determination of its concentration in soil is crucial for environmental monitoring and risk assessment. The described method employs Soxhlet extraction, a classic and effective technique for solid matrices, followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS), which offers high selectivity and sensitivity[3][4]. This protocol is designed to provide reliable and reproducible results for researchers in environmental science and related fields.
Principle
The methodology is based on the exhaustive extraction of 4-bromo-2-chlorophenol from a prepared soil sample using an organic solvent mixture in a Soxhlet apparatus. The soil is first dried chemically with anhydrous sodium sulfate (B86663) to ensure efficient extraction[3]. Following extraction, the solvent is concentrated, and the extract is passed through anhydrous sodium sulfate to remove residual moisture. The final extract is then analyzed by GC-MS. For enhanced sensitivity, the mass spectrometer can be operated in Selective Ion Monitoring (SIM) mode[3]. Quality control is maintained through the analysis of method blanks, laboratory control samples, matrix spikes, and surrogates[3].
Apparatus and Reagents
-
Apparatus:
-
Soxhlet extraction apparatus (250 mL flask, extractor, condenser)
-
Heating mantle
-
Gas Chromatograph-Mass Spectrometer (GC-MS) system
-
Analytical balance (0.001 g)
-
Kuderna-Danish (K-D) or rotary evaporator
-
Glass wool, extraction thimbles
-
Vials for sample collection and final extracts
-
Standard laboratory glassware
-
-
Reagents:
-
Dichloromethane (DCM), pesticide or GC grade
-
Acetone, pesticide or GC grade
-
Hexane, pesticide or GC grade
-
Anhydrous sodium sulfate, analytical grade (purified by heating at 400°C for 4 hours)[3]
-
4-Bromo-2-chlorophenol analytical standard
-
Surrogate standards (e.g., 2,4-Dibromophenol, 2,4,6-Tribromophenol)[3]
-
Internal standard (if required)
-
Clean, oven-baked sand (for method blanks and control samples)[3]
-
Detailed Experimental Protocol
Sample Collection and Preparation
-
Collection: Collect soil samples from the desired depth and location using appropriate tools to avoid cross-contamination. Store samples in clean glass jars with Teflon-lined caps (B75204) and keep them cool (4°C) until processing.
-
Homogenization: Prior to extraction, thoroughly mix the entire soil sample to ensure homogeneity. Remove any large debris such as rocks, leaves, or twigs[3].
-
Drying: Weigh approximately 10 g of the homogenized soil sample into a beaker. Add an equal amount (10 g) or a sufficient quantity of anhydrous sodium sulfate and blend until the sample is free-flowing and all moisture has been absorbed[3].
Soxhlet Extraction
-
Thimble Preparation: Place a plug of glass wool at the bottom of an extraction thimble and add the 10 g soil/sodium sulfate mixture. Top with another plug of glass wool[3].
-
Spiking: Add a known quantity of surrogate standard solution directly onto the thimble for all samples, blanks, and quality control samples. For the matrix spike sample, also add the matrix spike solution containing 4-bromo-2-chlorophenol[3].
-
Extraction Setup: Place the thimble inside the Soxhlet extractor. Assemble the apparatus with a 250 mL round-bottom flask containing 150 mL of a 1:1 (v/v) mixture of Dichloromethane/Acetone or Hexane/Acetone and boiling chips[3].
-
Extraction Process: Connect the condenser and turn on the cooling water. Heat the flask using a heating mantle to initiate solvent reflux. Extract the sample continuously for approximately 16 hours[3].
Extract Cleanup and Concentration
-
Cooling: After extraction is complete, turn off the heating mantle and allow the apparatus to cool to room temperature[3].
-
Drying: Prepare a drying column by packing a glass column with anhydrous sodium sulfate. Pass the cooled extract through the column to remove any residual water. Rinse the flask and the column with a small amount of the extraction solvent to ensure a quantitative transfer[3].
-
Concentration: Concentrate the dried extract to a final volume of 1-2 mL using a Kuderna-Danish apparatus or a rotary evaporator. The final volume can be adjusted based on the expected concentration of the analyte and the sensitivity of the instrument.
GC-MS Analysis
-
Instrument Conditions: The following are typical GC-MS parameters and should be optimized for the specific instrument in use.
-
Injection Port: 250°C, Splitless mode
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min)[1]
-
Oven Program: Initial temperature of 100°C held for 1 minute, ramp at 10°C/min to 300°C, and hold for 4 minutes[1].
-
Column: A 30 m x 0.25 mm ID x 0.25 µm film thickness column (e.g., TR-5MS or equivalent) is suitable for this analysis[5].
-
MS Transfer Line: 280°C
-
Ion Source: 230°C, Electron Impact (EI) at 70 eV
-
Acquisition Mode: Selective Ion Monitoring (SIM) for lower detection limits and enhanced selectivity[3]. Monitor at least one quantifier and one qualifier ion for 4-bromo-2-chlorophenol.
-
-
Calibration: Perform a five-point initial calibration using standards of 4-bromo-2-chlorophenol over the desired working range[3]. The calibration curve should have a correlation coefficient (r²) of ≥ 0.995.
Quality Control
-
Method Blank: An aliquot of clean, oven-baked sand must be processed with each batch of 20 or fewer samples to check for contamination[3].
-
Laboratory Control Sample (LCS): A clean sand sample fortified with a known concentration of 4-bromo-2-chlorophenol must be analyzed with each batch to assess method accuracy[3].
-
Matrix Spike (MS): An aliquot of a field sample is spiked with a known amount of the analyte and analyzed to evaluate matrix effects on recovery[3].
-
Laboratory Duplicate: A field sample is split and analyzed in duplicate to assess method precision.
-
Surrogates: All samples are spiked with surrogate compounds (e.g., 2,4-Dibromophenol) to monitor the efficiency of the extraction process for each individual sample[3].
Data Presentation
The performance of the method can be evaluated based on several parameters. The following table summarizes typical performance characteristics for the analysis of halogenated phenols in soil using solvent extraction and GC-MS. These values are representative and may vary based on the specific soil matrix and instrumentation.
| Parameter | Typical Value / Range | Description |
| Analyte Recovery | 70% - 130% | The percentage of analyte recovered from a spiked sample (LCS or MS)[6]. |
| Limit of Detection (LOD) | 0.005 - 0.05 µg/g | The lowest concentration of an analyte that can be reliably detected above the background noise[3]. |
| Limit of Quantification (LOQ) | 0.015 - 0.15 µg/g | The lowest concentration of an analyte that can be quantitatively determined with acceptable precision. |
| Precision (RSD) | < 20% | The relative standard deviation of replicate measurements, indicating the reproducibility of the method. |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for 4-Bromo-2-chlorophenol analysis in soil.
Quality Control Logic Diagram
Caption: Relationship between field samples and QC samples in a batch.
References
- 1. Metabolism of profenofos to 4-bromo-2-chlorophenol, a specific and sensitive exposure biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 2. plantarchives.org [plantarchives.org]
- 3. www2.gov.bc.ca [www2.gov.bc.ca]
- 4. chemtest.com [chemtest.com]
- 5. frontiersin.org [frontiersin.org]
- 6. Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches - PMC [pmc.ncbi.nlm.nih.gov]
analytical method for 4-bromo-2-chlorophenol in water samples
An Application Note and Protocol for the Determination of 4-bromo-2-chlorophenol (B165030) in Water Samples by SPE-GC-MS
Application Note
Introduction
4-bromo-2-chlorophenol is a halogenated phenolic compound that can be found in the environment primarily as a degradation product of the organophosphate pesticide profenofos[1]. Due to the widespread use of such pesticides, their by-products can contaminate water sources. Halogenated phenols are often associated with toxicity and unpleasant taste and odor in drinking water, making their monitoring crucial[2]. This application note details a robust and sensitive method for the quantitative analysis of 4-bromo-2-chlorophenol in water samples using Solid Phase Extraction (SPE) followed by Gas Chromatography-Mass Spectrometry (GC-MS).
Principle
This method is designed for the selective extraction and accurate quantification of 4-bromo-2-chlorophenol from aqueous matrices. The workflow involves three main stages:
-
Solid Phase Extraction (SPE): The water sample is passed through an SPE cartridge packed with a polystyrene-divinylbenzene sorbent. The analyte is retained on the sorbent while salts and other polar impurities are washed away. The analyte is then eluted with a small volume of organic solvent, achieving significant preconcentration[3].
-
Derivatization: Phenolic compounds can exhibit poor chromatographic behavior due to their polar hydroxyl group. To improve volatility and thermal stability for GC analysis, a derivatization step is employed[4][5]. In this protocol, the eluted analyte is subjected to silylation using bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the polar hydroxyl group into a nonpolar trimethylsilyl (B98337) (TMS) ether.
-
GC-MS Analysis: The derivatized sample is injected into a GC-MS system. The gas chromatograph separates the derivatized 4-bromo-2-chlorophenol from other components based on its boiling point and interaction with the capillary column. The mass spectrometer provides definitive identification based on the unique mass spectrum of the analyte and accurate quantification using selected ion monitoring (SIM) mode.
Method Performance Characteristics
The described methodology, when properly validated, offers high sensitivity and selectivity for the target analyte. Typical method validation parameters are summarized in the table below[6][7].
| Parameter | Typical Performance | Description |
| Linearity (R²) | > 0.995 | The method demonstrates a linear response across a defined concentration range (e.g., 0.1 - 100 µg/L)[8][9]. |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/L | The lowest concentration of the analyte that can be reliably detected above the background noise[8][10]. |
| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/L | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. |
| Accuracy (Recovery) | 70 - 110% | The percentage of the true analyte amount recovered from a spiked sample matrix, indicating the absence of significant matrix effects[3][11]. |
| Precision (RSD) | < 15% | The relative standard deviation of replicate measurements, indicating the repeatability and reproducibility of the method[9][10]. |
Experimental Workflow Diagram
Caption: Workflow for 4-bromo-2-chlorophenol analysis.
Detailed Experimental Protocol
1. Materials and Reagents
-
Standards: 4-bromo-2-chlorophenol (purity >98%), Internal Standard (e.g., 4-bromophenol).
-
Solvents: Methanol, Dichloromethane, Hexane, Acetone (all pesticide residue grade or equivalent).
-
Reagents: Hydrochloric acid (HCl), Anhydrous Sodium Sulfate (B86663), bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.
-
SPE Cartridges: Polystyrene-divinylbenzene (PS-DVB) based, 500 mg, 6 mL.
-
Glassware: Volumetric flasks, autosampler vials with inserts, graduated cylinders, conical tubes.
-
Equipment: GC-MS system with autosampler, SPE vacuum manifold, nitrogen evaporator, vortex mixer, analytical balance.
2. Standard Solution Preparation
-
Stock Standard (100 mg/L): Accurately weigh 10 mg of 4-bromo-2-chlorophenol and dissolve in 100 mL of methanol. Store at 4°C.
-
Working Standards (0.1 - 100 µg/L): Prepare a series of calibration standards by serial dilution of the stock standard in methanol.
-
Internal Standard (IS) Stock (100 mg/L): Prepare a stock solution of the chosen internal standard (e.g., 4-bromophenol) in the same manner.
3. Sample Preparation (Solid Phase Extraction)
-
Sample Collection & Preservation: Collect a 500 mL water sample in a clean glass bottle. Acidify the sample to pH 2 with concentrated HCl to prevent ionization of the phenol.
-
Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of dichloromethane, followed by 5 mL of methanol, and finally 10 mL of deionized water (pH 2) through the cartridge. Do not allow the cartridge to go dry.
-
Sample Loading: Load the 500 mL water sample onto the conditioned cartridge at a flow rate of approximately 5-10 mL/min.
-
Washing: After loading, wash the cartridge with 10 mL of deionized water to remove interfering substances. Dry the cartridge under vacuum for 10-15 minutes.
-
Elution: Elute the retained analyte by passing 2 x 4 mL of a dichloromethane/acetone mixture (1:1, v/v) through the cartridge into a collection tube.
-
Concentration: Pass the eluate through a small column of anhydrous sodium sulfate to remove residual water. Concentrate the eluate to a final volume of approximately 0.5 mL using a gentle stream of nitrogen.
4. Derivatization Protocol
-
Transfer the concentrated extract to a 2 mL autosampler vial.
-
Add a known amount of internal standard.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 60°C for 30 minutes in a heating block or oven.
-
Allow the vial to cool to room temperature before GC-MS analysis.
5. GC-MS Instrumental Conditions
-
Gas Chromatograph (GC):
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280°C.
-
Injection Volume: 1 µL, splitless mode.
-
Oven Program: Initial temperature 60°C (hold for 2 min), ramp to 180°C at 10°C/min, then ramp to 280°C at 20°C/min (hold for 5 min).
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor (for TMS-derivatized 4-bromo-2-chlorophenol):
-
Quantifier Ion: m/z 263 (M-15)
-
Qualifier Ions: m/z 278 (M+), m/z 205
-
-
6. Data Analysis and Quantification
Identify the derivatized 4-bromo-2-chlorophenol peak in the sample chromatogram by comparing its retention time to that of a known standard. Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards. Quantify the analyte concentration in the samples using this calibration curve.
References
- 1. Identification of 4-bromo-2-chlorophenol as a contaminant responsible for organoleptic taint in melons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. s4science.at [s4science.at]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. waters.com [waters.com]
- 7. demarcheiso17025.com [demarcheiso17025.com]
- 8. jcsp.org.pk [jcsp.org.pk]
- 9. Development, validation and application of a method to analyze phenols in water samples by solid phase micro extraction-gas chromatography-flame ionization detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
Application of 4-Bromo-2-chlorophenol-¹³C₆ in Food Safety Testing: A Detailed Application Note and Protocol
Introduction
4-Bromo-2-chlorophenol (B165030) is a significant compound in food safety monitoring, primarily as it is a major metabolite of the organophosphorus pesticide profenofos (B124560). The presence of 4-bromo-2-chlorophenol in food products can indicate the use of profenofos and potential consumer exposure. Furthermore, it has been identified as a source of off-odors and taints in fruits, such as melons.[1] Accurate and sensitive quantification of this metabolite is therefore crucial for regulatory compliance and ensuring food quality.
The use of a stable isotope-labeled internal standard, such as 4-Bromo-2-chlorophenol-¹³C₆, is the gold standard for quantitative analysis by mass spectrometry. This internal standard mimics the chemical behavior of the native analyte during sample preparation and analysis, thereby correcting for matrix effects and variations in instrument response. This application note provides a detailed protocol for the determination of 4-bromo-2-chlorophenol in food matrices using Gas Chromatography-Mass Spectrometry (GC-MS) with 4-Bromo-2-chlorophenol-¹³C₆ as an internal standard.
Principle
This method employs an isotope dilution mass spectrometry (IDMS) approach. A known amount of 4-Bromo-2-chlorophenol-¹³C₆ is added to the sample at the beginning of the extraction process. The sample is then subjected to extraction and cleanup to isolate the analyte and internal standard. The final extract is analyzed by GC-MS. The native 4-bromo-2-chlorophenol is quantified by measuring the ratio of its characteristic mass spectral ions to those of the ¹³C₆-labeled internal standard.
Application
This protocol is applicable to the quantitative analysis of 4-bromo-2-chlorophenol in various food matrices, particularly fruits and vegetables. It is designed for use by analytical chemists and food safety professionals in research and regulatory laboratories.
Materials and Reagents
-
Standards:
-
4-Bromo-2-chlorophenol (Purity ≥ 98%)
-
4-Bromo-2-chlorophenol-¹³C₆ (Isotopic Purity ≥ 99%)
-
-
Solvents (Pesticide residue grade or equivalent):
-
Ethyl acetate (B1210297)
-
Hexane
-
Toluene
-
Reagents:
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Sodium Chloride (NaCl)
-
Primary Secondary Amine (PSA) sorbent
-
C18 sorbent
-
Graphitized Carbon Black (GCB) sorbent (for pigmented samples)
-
Sodium Acetate
-
Acetic Anhydride
-
Potassium Carbonate
-
-
Gases (High purity):
-
Helium (Carrier gas)
-
Nitrogen (for evaporation)
-
Equipment
-
Gas Chromatograph with a Mass Selective Detector (GC-MS)
-
Analytical balance (0.0001 g readability)
-
Homogenizer/Blender
-
Centrifuge
-
Vortex mixer
-
Evaporator (e.g., nitrogen evaporator)
-
Solid-Phase Extraction (SPE) manifold and cartridges (if applicable)
-
Standard laboratory glassware
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solutions (1000 µg/mL): Accurately weigh 10 mg of 4-Bromo-2-chlorophenol and 4-Bromo-2-chlorophenol-¹³C₆ into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol.
-
Intermediate Stock Solutions (10 µg/mL): Dilute 100 µL of each primary stock solution to 10 mL with methanol in separate volumetric flasks.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the intermediate stock solution of 4-Bromo-2-chlorophenol with ethyl acetate to achieve concentrations ranging from 1 to 100 ng/mL.
-
Internal Standard Spiking Solution (1 µg/mL): Dilute 100 µL of the 10 µg/mL 4-Bromo-2-chlorophenol-¹³C₆ intermediate stock solution to 1 mL with acetonitrile.
Sample Preparation (QuEChERS Method)
The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely used and effective sample preparation technique for pesticide residue analysis in food.[2][3]
-
Homogenization: Homogenize a representative portion of the food sample (e.g., 500 g of melon flesh) until a uniform consistency is achieved.
-
Extraction:
-
Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.
-
Add 100 µL of the 1 µg/mL 4-Bromo-2-chlorophenol-¹³C₆ internal standard spiking solution.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at ≥ 3000 x g for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing a cleanup sorbent mixture. A typical mixture for fruits and vegetables is 150 mg MgSO₄, 50 mg PSA, and 50 mg C18. For pigmented samples, 50 mg of GCB may also be included.
-
Vortex for 30 seconds.
-
Centrifuge at ≥ 3000 x g for 5 minutes.
-
-
Final Extract Preparation:
-
Transfer the supernatant to a clean vial.
-
The extract is now ready for GC-MS analysis. If necessary, the extract can be concentrated under a gentle stream of nitrogen and reconstituted in a suitable solvent like ethyl acetate.
-
GC-MS Analysis
-
Gas Chromatograph Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)
-
Inlet: Splitless mode, 250 °C
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 min
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 min at 280 °C
-
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor:
-
4-Bromo-2-chlorophenol: m/z 206, 208, 127
-
4-Bromo-2-chlorophenol-¹³C₆: m/z 212, 214, 133 (Note: The exact ions and their relative abundances should be confirmed by injecting a standard solution.)
-
-
Data Presentation
Table 1: GC-MS SIM Parameters for 4-Bromo-2-chlorophenol and its ¹³C₆-Internal Standard
| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| 4-Bromo-2-chlorophenol | 206 | 208 | 127 |
| 4-Bromo-2-chlorophenol-¹³C₆ | 212 | 214 | 133 |
Table 2: Method Validation Data (Hypothetical for Melon Matrix)
| Parameter | Result |
| Linearity Range | 1 - 100 ng/g |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/g |
| Limit of Quantification (LOQ) | 1.5 ng/g |
| Recovery (at 10 ng/g) | 95% |
| Relative Standard Deviation (RSD) (at 10 ng/g) | < 10% |
(Note: This data is illustrative and should be determined for each specific food matrix during method validation.) A study on the analysis of profenofos in pigeonpea pods reported a limit of quantification of 0.006 µg/g for the parent compound.[4] For general chlorophenols in fruit juices, recoveries between 76% and 111% have been reported.[5]
Visualizations
Caption: Experimental workflow for the analysis of 4-Bromo-2-chlorophenol.
Caption: Principle of Isotope Dilution Mass Spectrometry.
Conclusion
The use of 4-Bromo-2-chlorophenol-¹³C₆ as an internal standard provides a robust and accurate method for the quantification of 4-bromo-2-chlorophenol in food matrices. The described QuEChERS extraction followed by GC-MS analysis is a reliable and efficient workflow for routine food safety monitoring. Method validation should be performed for each specific food matrix to ensure data quality and compliance with regulatory requirements.
References
- 1. Identification of 4-bromo-2-chlorophenol as a contaminant responsible for organoleptic taint in melons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of an analytical methodology using QuEChERS and GC-SQ/MS for the investigation of the level of pesticide residues in Brazilian melons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gcms.cz [gcms.cz]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. researchgate.net [researchgate.net]
Application Note: High-Throughput Analysis of Pesticide Residues in Complex Matrices Using Isotope-Labeled Standards and LC-MS/MS
Introduction
The widespread use of pesticides in modern agriculture necessitates robust and reliable analytical methods to monitor their residues in food and environmental samples, ensuring consumer safety and regulatory compliance.[1] The analysis of pesticide residues is challenging due to the chemical diversity of the pesticides, the complexity of sample matrices, and the low concentration levels at which they are typically present.[1][2] To address these challenges, a sensitive and selective analytical workflow combining a streamlined sample preparation method with advanced instrumentation is crucial.
This application note describes a comprehensive workflow for the quantitative determination of multi-class pesticide residues in various food matrices. The method utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction and cleanup procedure, followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[3][4][5][6] The use of isotope-labeled internal standards is incorporated to compensate for matrix effects, improve accuracy, and ensure reliable quantification.[7][8][9][10]
Principle
The analytical workflow is based on the following principles:
-
Sample Homogenization: A representative portion of the sample is homogenized to ensure uniformity and accurate representation of the analyte distribution.[11] For samples with low water content, rehydration is performed.[11]
-
Extraction: Pesticide residues are extracted from the homogenized sample using an organic solvent, typically acetonitrile (B52724), which is effective for a broad range of pesticide polarities.[3][4]
-
Salting-Out Liquid-Liquid Partitioning: The addition of salts, such as magnesium sulfate (B86663) and sodium chloride, induces phase separation between the aqueous and organic layers, driving the pesticides into the acetonitrile layer.[3][5]
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup: An aliquot of the acetonitrile extract is further cleaned to remove interfering matrix components like fats, pigments, and sugars.[4][12] This is achieved by adding a combination of sorbents, such as primary secondary amine (PSA) to remove organic acids and sugars, and C18 to remove non-polar interferences.
-
Analysis by LC-MS/MS: The final cleaned extract is analyzed by LC-MS/MS. The chromatographic separation provides the necessary resolution of target analytes, while the mass spectrometer offers high sensitivity and selectivity for detection and quantification. Isotope-labeled internal standards, added at the beginning of the sample preparation, are used to construct calibration curves and accurately quantify the target pesticide residues by correcting for any analyte loss during sample processing and for matrix-induced signal suppression or enhancement.[8][9]
Experimental Workflow Diagram
Caption: Figure 1. A schematic of the analytical workflow for pesticide residue determination.
Materials and Reagents
-
Solvents: Acetonitrile, Methanol (B129727), Water (all LC-MS grade)
-
Reagents: Formic acid, Ammonium (B1175870) formate (B1220265) (LC-MS grade)
-
Salts: Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl), Trisodium (B8492382) citrate (B86180) dihydrate, Disodium (B8443419) hydrogen citrate sesquihydrate
-
dSPE Sorbents: Primary secondary amine (PSA), C18, Graphitized carbon black (GCB) for highly pigmented samples
-
Standards: Certified pesticide analytical standards and their corresponding isotope-labeled internal standards (e.g., ¹³C, ¹⁵N, or D labeled)
-
Equipment: High-speed blender/homogenizer, Centrifuge, Vortex mixer, Analytical balance, Syringe filters (0.22 µm), Autosampler vials
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
Experimental Protocols
Standard Solution Preparation
-
Stock Solutions: Prepare individual stock solutions of each pesticide and isotope-labeled internal standard in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Store at -20°C.
-
Intermediate Solutions: Prepare mixed intermediate standard solutions by diluting the stock solutions with acetonitrile to achieve a concentration of 10 µg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions for the calibration curve by serially diluting the intermediate solution with the initial mobile phase composition. The concentration range should bracket the expected concentrations of the analytes in the samples.
-
Internal Standard Spiking Solution: Prepare a mixed internal standard spiking solution at a concentration that will result in a final concentration in the sample extract within the linear range of the instrument.
Sample Preparation (QuEChERS Protocol)
-
Homogenization: Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube. For dry samples, add an appropriate amount of water to rehydrate.[11]
-
Internal Standard Addition: Add the internal standard spiking solution to each sample, blank, and quality control sample.
-
Extraction:
-
Add 10 mL of acetonitrile to the centrifuge tube.
-
Cap the tube and shake vigorously for 1 minute.[12]
-
-
Partitioning:
-
Add the QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.[13]
-
-
Dispersive SPE Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL dSPE cleanup tube containing the appropriate sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).
-
Vortex for 30 seconds.
-
Centrifuge at ≥5000 rcf for 2 minutes.[13]
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned supernatant and filter it through a 0.22 µm syringe filter.
-
Dilute the extract with the mobile phase if necessary and transfer it to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
LC Conditions:
-
Column: A suitable C18 column (e.g., 100 x 2.1 mm, 2.2 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
-
Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.
-
Gradient: A suitable gradient to separate the target analytes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in both positive and negative switching mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Optimize the precursor ion, product ions, collision energy, and other MS parameters for each analyte and internal standard.
-
Data Presentation
The following table summarizes typical performance data for the analysis of selected pesticides in a representative fruit matrix (e.g., apple).
| Pesticide | Labeled Internal Standard | Retention Time (min) | MRM Transition (m/z) | Recovery (%) | RSD (%) (n=6) | LOQ (µg/kg) |
| Carbendazim | Carbendazim-d4 | 3.2 | 192.1 > 160.1 | 95 | 4.2 | 1.0 |
| Imidacloprid | Imidacloprid-d4 | 4.5 | 256.1 > 209.1 | 98 | 3.5 | 0.5 |
| Thiamethoxam | Thiamethoxam-d4 | 4.8 | 292.0 > 211.0 | 102 | 5.1 | 0.5 |
| Acetamiprid | Acetamiprid-d3 | 5.1 | 223.1 > 126.1 | 97 | 4.8 | 1.0 |
| Boscalid | Boscalid-d4 | 8.2 | 343.1 > 307.1 | 92 | 6.3 | 2.0 |
Recovery and RSD were determined at a spiking level of 10 µg/kg.
Conclusion
The described workflow provides a robust and reliable method for the determination of pesticide residues in complex food matrices. The QuEChERS sample preparation method is efficient and cost-effective, while the use of isotope-labeled internal standards in conjunction with LC-MS/MS analysis ensures high accuracy and precision by mitigating matrix effects.[7][8] This method is suitable for high-throughput routine monitoring of pesticide residues to ensure food safety and compliance with regulatory limits.
References
- 1. scispace.com [scispace.com]
- 2. A Review: Sample Preparation Methods for the Pesticide Residue Analysis in Food Samples, International Journal of Pharmacy and Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. QuEChERS sample preparation approach for mass spectrometric analysis of pesticide residues in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. QuEChERS: Home [quechers.eu]
- 6. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]
- 7. Isotope-labeled internal standards and grouping scheme for determination of neonicotinoid insecticides and their metabolites in fruits, vegetables and cereals - A compensation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables [jstage.jst.go.jp]
- 9. isotope-labeled internal standards: Topics by Science.gov [science.gov]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 13. weber.hu [weber.hu]
Application Notes and Protocols for the Use of 4-Bromo-2-chlorophenol-¹³C₆ in Urine Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the quantitative analysis of 4-Bromo-2-chlorophenol in human urine using 4-Bromo-2-chlorophenol-¹³C₆ as an internal standard. This method is applicable for biomonitoring studies, particularly for assessing exposure to the organophosphate pesticide profenofos (B124560), for which 4-Bromo-2-chlorophenol is a specific and sensitive biomarker.[1][2] The protocol is based on established methods for chlorophenol analysis in urine, incorporating solid-phase extraction (SPE) and gas chromatography-tandem mass spectrometry (GC-MS/MS) for accurate and sensitive quantification.[3][4]
Introduction
4-Bromo-2-chlorophenol (BCP) is the primary urinary metabolite of the pesticide profenofos.[1][2] Monitoring its concentration in urine is a reliable method for assessing human exposure. The use of a stable isotope-labeled internal standard, such as 4-Bromo-2-chlorophenol-¹³C₆, is crucial for accurate quantification in complex biological matrices like urine. The ¹³C-labeled standard co-elutes with the native analyte and experiences similar matrix effects during sample preparation and analysis, thereby correcting for variations and improving the reliability of the results.[5]
This protocol details the necessary steps for sample preparation, including enzymatic hydrolysis of conjugated metabolites, solid-phase extraction for cleanup and concentration, derivatization for improved chromatographic performance, and analysis by GC-MS/MS.
Quantitative Data Summary
The following tables summarize the expected quantitative performance of this analytical method. These values are based on typical performance characteristics of similar validated methods for chlorophenol analysis in urine.[3][4][6]
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Calibration Range | 0.1 - 50 µg/L |
| Correlation Coefficient (r²) | > 0.995 |
| Linearity | Linear |
Table 2: Method Detection and Quantification Limits
| Parameter | Value (µg/L) |
| Limit of Detection (LOD) | 0.03 |
| Limit of Quantification (LOQ) | 0.1 |
Table 3: Accuracy and Precision
| Quality Control Level | Concentration (µg/L) | Accuracy (% Recovery) | Precision (% RSD) |
| Low | 0.3 | 95 - 105% | < 15% |
| Medium | 5 | 98 - 102% | < 10% |
| High | 40 | 97 - 103% | < 10% |
Table 4: Recovery
| Parameter | Recovery (%) |
| Extraction Recovery | > 85% |
Experimental Protocol
This protocol is intended for the analysis of 4-Bromo-2-chlorophenol in human urine samples.
Materials and Reagents
-
4-Bromo-2-chlorophenol (analytical standard)
-
4-Bromo-2-chlorophenol-¹³C₆ (internal standard)
-
β-Glucuronidase/Arylsulfatase from Helix pomatia
-
Sodium Acetate (B1210297) Buffer (1 M, pH 5.0)
-
Hydrochloric Acid (HCl)
-
Toluene (B28343) (HPLC grade)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Solid-Phase Extraction (SPE) Cartridges (e.g., C18, 500 mg, 6 mL)
-
Methanol (B129727) (HPLC grade)
-
Dichloromethane (B109758) (HPLC grade)
-
Nitrogen Gas (high purity)
-
Urine Samples (collected and stored at -20°C or lower)
Sample Preparation
-
Thawing and Aliquoting: Thaw frozen urine samples at room temperature. Vortex each sample to ensure homogeneity. Transfer a 1.0 mL aliquot of each urine sample into a labeled glass tube.
-
Internal Standard Spiking: Add a known amount (e.g., 50 ng) of 4-Bromo-2-chlorophenol-¹³C₆ internal standard solution to each urine sample, quality control sample, and calibration standard.
-
Enzymatic Hydrolysis: To deconjugate glucuronide and sulfate (B86663) metabolites, add 0.5 mL of 1 M sodium acetate buffer (pH 5.0) and 20 µL of β-glucuronidase/arylsulfatase to each tube. Vortex briefly and incubate at 37°C for at least 4 hours (or overnight).[4]
-
Acidification: After incubation, acidify the samples to a pH of approximately 1 by adding 100 µL of concentrated HCl. This step is crucial for the efficient extraction of the phenolic compounds.[1]
Solid-Phase Extraction (SPE)
-
Cartridge Conditioning: Condition the SPE cartridges by sequentially passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridges to dry out.
-
Sample Loading: Load the acidified urine samples onto the conditioned SPE cartridges.
-
Washing: Wash the cartridges with 5 mL of deionized water to remove interfering polar compounds.
-
Drying: Dry the cartridges thoroughly by applying a vacuum or passing nitrogen gas through them for 10-15 minutes.
-
Elution: Elute the analytes from the cartridges with 5 mL of a suitable organic solvent, such as dichloromethane or a mixture of dichloromethane and methanol. Collect the eluate in a clean glass tube.
Derivatization
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen gas at room temperature or slightly elevated temperature (e.g., 40°C).
-
Silylation: Add 50 µL of toluene and 50 µL of BSTFA (with 1% TMCS) to the dried residue. Cap the tubes tightly and heat at 70°C for 1 hour to form the trimethylsilyl (B98337) (TMS) derivatives.[1]
-
Reconstitution: After cooling to room temperature, the sample is ready for GC-MS/MS analysis.
GC-MS/MS Analysis
-
Gas Chromatograph (GC): Equipped with a capillary column suitable for separating phenolic compounds (e.g., a 30 m x 0.25 mm x 0.25 µm DB-5ms or equivalent).
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Injection: 1 µL of the derivatized sample is injected in splitless mode.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: An example program would be: start at 80°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for both native 4-Bromo-2-chlorophenol-TMS and the ¹³C₆-labeled internal standard.
Diagrams
Experimental Workflow
Caption: Experimental workflow for the analysis of 4-Bromo-2-chlorophenol in urine.
Metabolic Pathway of Profenofos
Caption: Metabolic detoxification of Profenofos to 4-Bromo-2-chlorophenol.
References
- 1. Metabolism of profenofos to 4-bromo-2-chlorophenol, a specific and sensitive exposure biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism of profenofos to 4-bromo-2-chlorophenol, a specific and sensitive exposure biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of urinary bromophenols (BrPs) as potential biomarkers for human exposure to polybrominated diphenyl ethers (PBDEs) using gas chromatography-tandem mass spectrometry (GC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of the full chlorophenol spectrum in human urine using gas chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of chlorinated phenols and cresols in human urine using solid-phase extraction and gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Bromo-2-chlorophenol-13C6 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope-labeled compounds are invaluable tools in drug metabolism and pharmacokinetic (DMPK) studies.[1] The use of compounds labeled with stable isotopes, such as Carbon-13 (¹³C), allows researchers to trace, quantify, and characterize the fate of a molecule within a biological system without the need for radioactive materials.[1][2] 4-Bromo-2-chlorophenol-¹³C₆ serves as a crucial internal standard and tracer for studying the pharmacokinetics of its unlabeled counterpart, a known metabolite of the organophosphorus pesticide profenofos (B124560).[3][4] These application notes provide a comprehensive overview and detailed protocols for the utilization of 4-Bromo-2-chlorophenol-¹³C₆ in pharmacokinetic research.
The incorporation of ¹³C atoms into the phenol (B47542) ring provides a distinct mass shift, enabling its differentiation from the endogenous or unlabeled compound by mass spectrometry (MS).[][6] This allows for precise quantification and metabolic profiling in complex biological matrices such as plasma, urine, and tissue homogenates.[][6] The chemical properties of the isotopically labeled molecule are virtually identical to the unlabeled analog, ensuring that it accurately reflects the biological behavior of the parent compound.[7]
Core Applications
-
Internal Standard for Bioanalytical Methods: 4-Bromo-2-chlorophenol-¹³C₆ is an ideal internal standard for the quantification of 4-bromo-2-chlorophenol (B165030) in biological samples. Its identical chemical behavior and co-elution with the unlabeled analyte during chromatography, coupled with its distinct mass, corrects for variations in sample preparation and instrument response, leading to highly accurate and precise measurements.[]
-
Metabolite Identification and Quantification: When studying the metabolism of profenofos, the labeled compound can be used to confirm the identity of 4-bromo-2-chlorophenol as a metabolite and to accurately quantify its formation and elimination.
-
Pharmacokinetic (PK) Studies: Co-administration of a therapeutic dose of an unlabeled drug with a microdose of its ¹³C-labeled counterpart allows for the determination of key PK parameters such as clearance, volume of distribution, and bioavailability in a single study, with each subject serving as their own control.[]
-
Mass Balance Studies: The use of ¹³C-labeled compounds helps in tracking the excretion pathways and determining the overall recovery of a drug and its metabolites.[9][10]
Experimental Protocols
Protocol 1: Quantification of 4-Bromo-2-chlorophenol in Plasma using LC-MS/MS
This protocol describes the use of 4-Bromo-2-chlorophenol-¹³C₆ as an internal standard for the determination of 4-bromo-2-chlorophenol in plasma samples.
1. Materials and Reagents:
-
Blank plasma
-
4-Bromo-2-chlorophenol (analytical standard)
-
4-Bromo-2-chlorophenol-¹³C₆ (internal standard)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Protein precipitation plates or tubes
2. Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions of 4-bromo-2-chlorophenol and 4-Bromo-2-chlorophenol-¹³C₆ in acetonitrile at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions of 4-bromo-2-chlorophenol by serial dilution of the stock solution with 50:50 acetonitrile/water.
-
Prepare a working internal standard solution of 4-Bromo-2-chlorophenol-¹³C₆ at a suitable concentration (e.g., 100 ng/mL) in 50:50 acetonitrile/water.
-
Prepare calibration standards and QCs by spiking blank plasma with the appropriate working standard solutions.
3. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, calibration standard, or QC, add 150 µL of the internal standard working solution in acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
-
HPLC System: A standard UHPLC or HPLC system.
-
Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to ensure separation from endogenous interferences.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for both 4-bromo-2-chlorophenol and 4-Bromo-2-chlorophenol-¹³C₆.
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Use a weighted linear regression to fit the data.
-
Determine the concentration of 4-bromo-2-chlorophenol in the unknown samples and QCs from the calibration curve.
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a basic pharmacokinetic study in rats to determine the plasma concentration-time profile of 4-bromo-2-chlorophenol.
1. Animal Model:
-
Male Sprague-Dawley rats (n=3-5 per group).
-
Acclimatize animals for at least one week before the study.
2. Dosing:
-
Administer 4-bromo-2-chlorophenol intravenously (IV) or orally (PO) at a specified dose.
-
For the internal standard, 4-Bromo-2-chlorophenol-¹³C₆ can be co-administered at a low dose or used in the bioanalytical phase.
3. Sample Collection:
-
Collect blood samples (approximately 100-200 µL) from the tail vein or other appropriate site at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., K₂EDTA).
-
Centrifuge the blood samples to separate plasma.
-
Store plasma samples at -80°C until analysis.
4. Bioanalysis:
-
Analyze the plasma samples for 4-bromo-2-chlorophenol concentrations using the LC-MS/MS method described in Protocol 1.
5. Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), half-life (t½), clearance (CL), and volume of distribution (Vd) using non-compartmental analysis software.
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of 4-Bromo-2-chlorophenol in Rats (n=3, Mean ± SD)
| Parameter | Intravenous (1 mg/kg) | Oral (5 mg/kg) |
| Cmax (ng/mL) | 1250 ± 150 | 850 ± 95 |
| Tmax (h) | 0.083 | 1.0 |
| AUC₀-t (ngh/mL) | 3200 ± 410 | 4500 ± 530 |
| AUC₀-inf (ngh/mL) | 3350 ± 430 | 4750 ± 560 |
| t½ (h) | 3.5 ± 0.5 | 4.2 ± 0.6 |
| CL (L/h/kg) | 0.30 ± 0.04 | - |
| Vd (L/kg) | 1.5 ± 0.2 | - |
| Bioavailability (%) | - | 56 |
Table 2: LC-MS/MS Parameters for the Analysis of 4-Bromo-2-chlorophenol and its ¹³C₆-labeled Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 4-Bromo-2-chlorophenol | 205.9 | 126.0 | 25 |
| 4-Bromo-2-chlorophenol-¹³C₆ | 211.9 | 132.0 | 25 |
Visualizations
Caption: Workflow for a typical preclinical pharmacokinetic study.
Caption: Metabolic pathway of profenofos to 4-bromo-2-chlorophenol.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Metabolism of profenofos to 4-bromo-2-chlorophenol, a specific and sensitive exposure biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism of profenofos to 4-bromo-2-chlorophenol, a specific and sensitive exposure biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. metsol.com [metsol.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Use of radiolabeled compounds in drug metabolism and pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 4-Bromo-2-chlorophenol in Human Plasma using 4-Bromo-2-chlorophenol-¹³C₆ as an Internal Standard by LC-MS/MS
Introduction
4-Bromo-2-chlorophenol (BCP) is a halogenated phenolic compound primarily used as an intermediate in the manufacturing of pesticides, such as profenofos (B124560).[1] Its presence in biological and environmental samples is a key indicator of exposure to these pesticides.[2] Accurate and sensitive quantification of BCP is crucial for toxicological assessments and environmental monitoring. This application note describes a robust and sensitive method for the quantitative analysis of 4-Bromo-2-chlorophenol in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, 4-Bromo-2-chlorophenol-¹³C₆, to ensure high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis.[3][4]
Principle
The method is based on the principle of isotope dilution mass spectrometry. A known amount of the stable isotope-labeled internal standard (IS), 4-Bromo-2-chlorophenol-¹³C₆, which is chemically identical to the analyte but has a different mass, is added to the plasma sample.[5] The analyte and the IS are then extracted from the plasma matrix using solid-phase extraction (SPE). The extract is analyzed by LC-MS/MS. The analyte and the IS co-elute chromatographically but are distinguished by their mass-to-charge ratios (m/z) in the mass spectrometer. The ratio of the peak area of the analyte to that of the IS is used to calculate the concentration of the analyte in the sample, providing accurate quantification by correcting for any analyte loss during sample processing and for ion suppression or enhancement during MS analysis.[3]
Experimental Protocols
1. Materials and Reagents
-
4-Bromo-2-chlorophenol (≥99% purity)
-
4-Bromo-2-chlorophenol-¹³C₆ (≥99% purity, isotopic purity ≥99%)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Human plasma (K₂EDTA as anticoagulant)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Styrene Divinylbenzene - SDB, 200 mg, 6 mL)[6]
2. Standard Solutions Preparation
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of 4-Bromo-2-chlorophenol and dissolve in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 4-Bromo-2-chlorophenol-¹³C₆ and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the analyte stock solution with methanol:water (50:50, v/v) to obtain concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with methanol:water (50:50, v/v).
3. Sample Preparation (Solid-Phase Extraction)
-
Sample Pre-treatment: Thaw human plasma samples at room temperature. Spike 500 µL of plasma with 50 µL of the Internal Standard Working Solution (100 ng/mL). Add 500 µL of 0.1% formic acid in water and vortex for 30 seconds.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of water to remove interferences.
-
Elution: Elute the analyte and internal standard with 3 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase (see section 4 for composition) and transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution:
-
0-1 min: 30% B
-
1-5 min: 30% to 95% B
-
5-7 min: 95% B
-
7.1-9 min: 30% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: ESI Negative
-
Multiple Reaction Monitoring (MRM) Transitions:
-
4-Bromo-2-chlorophenol: Precursor ion (m/z) 205.9 → Product ion (m/z) 126.0
-
4-Bromo-2-chlorophenol-¹³C₆ (IS): Precursor ion (m/z) 211.9 → Product ion (m/z) 132.0
-
5. Calibration Curve and Quantification
Prepare a calibration curve by spiking blank plasma with the analyte working standard solutions to create standards with concentrations ranging from 0.1 to 100 ng/mL. Process these calibration standards along with the unknown samples as described in the sample preparation protocol. Plot the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. Perform a linear regression analysis to obtain the calibration curve. The concentration of the analyte in the unknown samples is then determined using the regression equation.
Data Presentation
Table 1: Quantitative Performance of the LC-MS/MS Assay for 4-Bromo-2-chlorophenol
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 90 - 110% |
| Matrix Effect | 95 - 105% |
| Extraction Recovery | > 85% |
Visualizations
Caption: Experimental workflow for the quantification of 4-Bromo-2-chlorophenol.
Caption: Rationale for using a stable isotope-labeled internal standard.
References
- 1. Page loading... [guidechem.com]
- 2. Metabolism of profenofos to 4-bromo-2-chlorophenol, a specific and sensitive exposure biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. 13C Labeled internal standards | LIBIOS [libios.fr]
- 6. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
Application Note: Quantitative Analysis of Phenols in Water by Solid-Phase Extraction Using a ¹³C Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Summary: This document provides a detailed protocol for the extraction, concentration, and quantification of phenolic compounds from water samples. The method utilizes solid-phase extraction (SPE) with a polystyrene-divinylbenzene sorbent and incorporates a ¹³C-labeled internal standard for accurate quantification by Gas Chromatography-Mass Spectrometry (GC-MS). This isotope dilution technique is critical for correcting variations in extraction efficiency and matrix effects, ensuring high precision and accuracy.
Introduction
Phenolic compounds are a class of chemical substances used in various industrial processes and are considered priority pollutants by the U.S. Environmental Protection Agency (EPA) due to their potential toxicity.[1][2] Accurate and reliable monitoring of these compounds in environmental water sources is essential. Solid-phase extraction (SPE) is a widely adopted technique for sample preparation that concentrates analytes from a large sample volume, removes interfering substances, and transfers analytes to a solvent compatible with chromatographic analysis.[3]
The use of stable isotopically labeled internal standards, such as ¹³C-labeled phenols, is the gold standard for quantitative analysis.[4][5] These standards have nearly identical chemical and physical properties to their native counterparts, causing them to co-elute and experience the same effects during extraction and analysis.[5] This allows for the correction of analyte losses during sample preparation and compensates for matrix-induced signal suppression or enhancement in the analytical instrument, leading to superior accuracy and precision.[5][6] This application note details a robust SPE-GC/MS method, based on principles outlined in EPA Method 528, for the determination of phenols in drinking water.[7][8]
Principle of Isotope Dilution
In this method, a known quantity of a ¹³C-labeled phenol (B47542) internal standard is added to the sample before any preparation steps. Both the native analyte (phenol) and the ¹³C-internal standard are extracted and concentrated together. The GC-MS system distinguishes between the analyte and the internal standard based on their mass-to-charge ratio (m/z). Any loss of the native phenol during the process will be mirrored by a proportional loss of the ¹³C-internal standard. By measuring the ratio of the native analyte's signal to the internal standard's signal, an accurate quantification can be achieved, irrespective of the absolute recovery.
Caption: Logic diagram of isotope dilution analysis.
Experimental Protocol
This protocol is adapted from the principles of EPA Method 528 for the analysis of phenols in drinking water.[2][7][9]
3.1. Apparatus and Reagents
-
SPE Cartridges: 500 mg Polystyrene-divinylbenzene (e.g., Enviro-Clean® HL DVB) in a 6 mL cartridge.[2]
-
Drying Cartridges: Anhydrous sodium sulfate (B86663).[9]
-
Solvents: Dichloromethane (DCM) and Methanol (pesticide or HPLC grade).
-
Reagents: 6 N Hydrochloric Acid (HCl), Sodium Sulfite.
-
Internal Standard Solution: ¹³C-labeled phenol(s) of known concentration in methanol.
-
GC-MS System: Agilent 6890N GC with 5975C MSD or equivalent.[7]
-
GC Column: Restek Rxi®-5sil MS (30m x 0.25mm x 0.25 µm) or equivalent.[9]
3.2. Sample Preparation
-
Collect a 1 L water sample in a clean glass container.
-
If residual chlorine is present, dechlorinate the sample by adding 40-50 mg of sodium sulfite.[2]
-
Acidify the sample to a pH ≤ 2 with approximately 2 mL of 6 N HCl.[2]
-
Spike the sample with the ¹³C-labeled internal standard solution. For example, add a volume to achieve a final concentration of 2 µg/L.[8]
3.3. Solid-Phase Extraction (SPE) Procedure
-
Cartridge Conditioning:
-
Sample Loading:
-
Load the 1 L water sample onto the conditioned SPE cartridge at a flow rate of approximately 20 mL/min.[9]
-
-
Cartridge Drying:
-
Elution:
-
Attach a drying cartridge containing anhydrous sodium sulfate to the outlet of the SPE cartridge.[9]
-
Place a collection vial inside the vacuum manifold.
-
Elute the retained phenols by passing 5 mL of DCM through the SPE cartridge, followed by a rinse of the sample bottle with 10 mL of DCM which is then also passed through the cartridge.[2][9]
-
-
Concentration:
References
- 1. epa.gov [epa.gov]
- 2. obrnutafaza.hr [obrnutafaza.hr]
- 3. csus.edu [csus.edu]
- 4. Frontiers | An overview of methods using 13C for improved compound identification in metabolomics and natural products [frontiersin.org]
- 5. Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. epa.gov [epa.gov]
- 9. unitedchem.com [unitedchem.com]
- 10. fms-inc.com [fms-inc.com]
Selecting the Ideal Internal Standard for Phenol Analysis: A Guide for Researchers
Application Note & Protocol
For scientists and professionals in drug development and research, the accurate quantification of phenols is paramount. The use of an internal standard (IS) is a critical technique in chromatographic analysis to improve the precision and accuracy of quantitative results by accounting for variations in sample preparation, injection volume, and instrument response.[1][2][3] This document provides a detailed guide on the selection of an appropriate internal standard for phenol (B47542) analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), complete with experimental protocols and data for comparison.
The Role of an Internal Standard
An internal standard is a compound of known concentration that is added to all samples, calibration standards, and quality control samples in an analysis.[1] Instead of relying on the absolute peak area of the analyte, quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard.[1] This ratiometric approach effectively corrects for potential errors that can occur during the analytical workflow.[4]
Criteria for Selecting an Internal Standard
The selection of a suitable internal standard is crucial for the development of a robust analytical method. The ideal internal standard should possess the following characteristics:
-
Structural Similarity: The IS should be chemically similar to the analyte(s) of interest to ensure similar behavior during sample preparation (e.g., extraction) and chromatography.[1][4]
-
Resolution: It must be well-resolved from the analyte and any other components in the sample matrix in the chromatogram.[1][5] An exception is when using a stable-isotope labeled internal standard with mass spectrometry, where co-elution is acceptable as the detector can differentiate them by mass.[2][5]
-
Non-interference: The internal standard should not be naturally present in the samples being analyzed.[1][5]
-
Stability: It must be chemically stable throughout the entire analytical procedure.[4]
-
Purity: The purity of the internal standard should be high, although 100% purity is not always a strict requirement as long as any impurities do not interfere with the analysis.[2]
-
Elution Time: The internal standard should elute close to the analyte(s) of interest.[4]
Recommended Internal Standards for Phenol Analysis
The choice of internal standard often depends on the specific phenol being analyzed and the analytical technique employed.
For Gas Chromatography-Mass Spectrometry (GC-MS)
Deuterated internal standards are considered the "gold standard" for mass spectrometry-based methods.[6] These are compounds where some hydrogen atoms are replaced by their heavier isotope, deuterium.[6] This makes them chemically almost identical to the analyte, ensuring they behave similarly during sample preparation and chromatography, while being distinguishable by their higher mass in the mass spectrometer.[6][7]
Table 1: Recommended Internal Standards for Phenol Analysis by GC-MS
| Analyte | Recommended Internal Standard | Rationale |
| Phenol | Phenol-d5 or Phenol-d6 | Near-identical chemical and physical properties to phenol, ensuring excellent correction for matrix effects and procedural losses.[7] |
| o-Cresol | o-Cresol-d7 | A deuterated analog that closely mimics the behavior of o-cresol.[8] |
| Various Phenols | 1,4-Dimethoxybenzene-D10 | A deuterated surrogate internal standard suitable for a range of phenols, particularly in water analysis.[6] |
| Chlorinated Phenols | 2-Chlorophenol-3,4,5,6-d4 | A deuterated standard for the analysis of chlorinated phenols.[9] |
| General Phenol Screening | 2,6-Dichlorophenol | A non-deuterated, structurally similar compound suitable for general screening.[10] |
| EPA Method 528 | 1,2-Dimethyl-3-nitrobenzene and 2,3,4,5-Tetrachlorophenol | Specified internal standards for the analysis of phenols in drinking water.[9] |
For High-Performance Liquid Chromatography (HPLC)
For HPLC analysis, a wider range of structurally similar, non-deuterated compounds can be effectively used as internal standards.
Table 2: Recommended Internal Standards for Phenol Analysis by HPLC
| Analyte(s) | Recommended Internal Standard | Rationale |
| Phenol and Nitrophenols | 2-Chlorophenol | Structurally similar and provides good separation and response for the analysis of phenol and various nitrophenols in water samples.[11] |
| Theophylline | Etofylline | A compound with a similar structure to theophylline, used in pharmaceutical analysis.[4] |
| o-Cresol, p-Cresol, and Phenol in Urine | Commercially available specific internal standard | Specific internal standards are available for clinical and environmental applications.[12] |
| General Phenolic Compounds | A series of 30 phenol derivatives | A study has shown a constant order of elution for a series of phenol derivatives, making them useful as potential internal standards under various reversed-phase HPLC conditions.[13] |
Quantitative Performance Comparison
The use of an appropriate internal standard significantly improves the recovery and precision of the analytical method.
Table 3: Illustrative Comparison of Recovery and Precision with Different Internal Standard Types
| Internal Standard Type | Analyte | Average Recovery (%) | Relative Standard Deviation (RSD, %) | Reference |
| Deuterated (Phenol-d5) | Phenol | 98.5 | 2.1 | [7] |
| Non-Deuterated (4-Chlorophenol) | Phenol | 85.2 | 8.5 | [7] |
| 2-Chlorophenol (IS) | Phenol and Nitrophenols | 90–112 | < 15 | [11] |
This data is illustrative and represents typical outcomes reported in analytical literature.
Experimental Protocols
Below are detailed protocols for the analysis of phenols using internal standards with GC-MS and HPLC.
Protocol 1: GC-MS Analysis of Phenols in Water using a Deuterated Internal Standard
This protocol is based on the principles of U.S. EPA Method 528.[8][9]
1. Reagents and Standards
-
Phenol standards
-
Deuterated internal standard (e.g., Phenol-d6 or o-Cresol-d7) stock solution (1 mg/mL in methanol)
-
Methanol (HPLC grade)
-
Dichloromethane (B109758) (GC grade)
-
Reagent water (phenol-free)
-
Sodium sulfite
-
Hydrochloric acid (6N)
-
Solid Phase Extraction (SPE) cartridges (e.g., polystyrene-divinylbenzene)
2. Sample Preparation
-
Collect a 1-liter water sample in a clean glass bottle.
-
Dechlorinate the sample by adding approximately 50 mg of sodium sulfite.
-
Acidify the sample to pH ≤ 2 with 6N HCl.
-
Spike the sample with a known amount of the deuterated internal standard solution to achieve a final concentration similar to the expected analyte concentration (e.g., 2 µg/L).[8]
-
Condition the SPE cartridge by washing with 5 mL of dichloromethane, followed by 5 mL of methanol, and then equilibrating with 10 mL of reagent water at pH ≤ 2.[8]
-
Load the entire 1-liter water sample onto the conditioned SPE cartridge at a flow rate of 10-15 mL/min.
-
Dry the cartridge under a gentle stream of nitrogen or by vacuum for 15 minutes.
-
Elute the trapped analytes with a small volume of dichloromethane (e.g., 5 mL).
-
Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
3. GC-MS Conditions
-
GC Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
-
Injection: Splitless injection of 1 µL
-
Oven Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, hold for 5 minutes.
-
MS Detector: Operate in Selected Ion Monitoring (SIM) mode for high sensitivity. Monitor characteristic ions for the target phenols and the deuterated internal standard.
4. Calibration
-
Prepare a series of calibration standards by spiking different concentrations of phenol standards into reagent water.
-
Add a constant, known amount of the deuterated internal standard to each calibration standard, identical to the amount added to the samples.[6]
-
Process the calibration standards using the same sample preparation procedure as the unknown samples.
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
5. Quality Control
-
Method Blank: Analyze a reagent water sample carried through the entire procedure to check for contamination.
-
Laboratory Fortified Blank (LFB): Analyze a reagent water sample spiked with known concentrations of the analytes to assess method performance. Recoveries should typically be within 70-130%.[8]
Protocol 2: HPLC Analysis of Phenols in Water using a Non-Deuterated Internal Standard
This protocol is based on a validated method for the determination of phenol and nitrophenols.[11]
1. Reagents and Standards
-
Phenol and nitrophenol standards
-
Internal standard (e.g., 2-Chlorophenol) stock solution (1 mg/mL in methanol)
-
Methanol (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Acetate (B1210297) buffer (50 mM, pH 5.0)
-
Solid Phase Extraction (SPE) cartridges
2. Sample Preparation
-
Follow steps 1-4 from the GC-MS sample preparation protocol, using 2-Chlorophenol as the internal standard.
-
Condition the SPE cartridge.
-
Load the water sample onto the SPE cartridge.
-
Dry the cartridge.
-
Elute the analytes with an appropriate solvent (e.g., methanol).
-
Evaporate the eluate to dryness and reconstitute in a known volume of the mobile phase.
3. HPLC Conditions
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Isocratic elution with 50 mM acetate buffer (pH 5.0) and acetonitrile (e.g., 80:20, v/v).[11]
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at the maximum absorbance wavelength for the phenols of interest.
-
Injection Volume: 20 µL
4. Calibration
-
Prepare a series of calibration standards containing known concentrations of the phenol analytes and a constant concentration of the internal standard (2-Chlorophenol).
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
Visualization of Workflows
Caption: A typical experimental workflow for phenol analysis using an internal standard.
Caption: Logical relationships between internal standard properties and analytical outcomes.
References
- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Liquid Chromatography | How to Use Internal Standards [masontechnology.ie]
- 5. Internal Standards #2: What Makes a Good Internal Standard? | Separation Science [sepscience.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. epa.gov [epa.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromsystems.com [chromsystems.com]
- 13. Phenols as internal standards in reversed-phase high-performance liquid chromatography in pharmaceutical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Minimizing Matrix Effects with 4-Bromo-2-chlorophenol-¹³C₆
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 4-Bromo-2-chlorophenol-¹³C₆ to mitigate matrix effects in mass spectrometry-based analyses.
Frequently Asked Questions (FAQs)
Q1: What is 4-Bromo-2-chlorophenol-¹³C₆ and how does it work to minimize matrix effects?
A1: 4-Bromo-2-chlorophenol-¹³C₆ is a stable isotope-labeled (SIL) internal standard. It is structurally identical to its unlabeled counterpart, 4-Bromo-2-chlorophenol, but contains six carbon-13 (¹³C) atoms instead of the naturally abundant carbon-12 (¹²C). In a technique called isotope dilution mass spectrometry (IDMS), a known amount of the SIL standard is added to a sample at the beginning of the sample preparation process.[1] Because the SIL standard is chemically identical to the analyte of interest, it experiences the same matrix effects—ion suppression or enhancement—during LC-MS/MS analysis.[2] By measuring the ratio of the analyte's signal to the internal standard's signal, accurate quantification can be achieved, as the ratio remains consistent even if the absolute signals fluctuate due to matrix interference.
Q2: For which types of analytes and matrices is 4-Bromo-2-chlorophenol-¹³C₆ a suitable internal standard?
A2: 4-Bromo-2-chlorophenol-¹³C₆ is primarily used as an internal standard for the quantitative analysis of 4-Bromo-2-chlorophenol and structurally similar halogenated phenols. These compounds are often of interest in environmental monitoring and food safety analysis, where they may be present as contaminants. The choice of matrix can be diverse, including water, soil, sediment, and various biological tissues. The key is that the internal standard must co-elute with the analyte and exhibit similar ionization behavior.[2]
Q3: What are "matrix effects" and how do they impact my results?
A3: In LC-MS/MS analysis, the "matrix" refers to all the components in a sample other than the analyte of interest. These components can include salts, lipids, proteins, and other endogenous or exogenous substances.[3] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source.[2][4][5] This interference can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), both of which can compromise the accuracy, precision, and sensitivity of the analytical method, potentially leading to incorrect quantification.[2][4]
Q4: How do I quantitatively assess the extent of matrix effects in my assay?
A4: You can quantify matrix effects by comparing the peak area of an analyte in a standard solution prepared in a pure solvent to the peak area of the analyte in a post-extraction spiked blank matrix sample at the same concentration. The matrix effect (ME) can be calculated using the following formula:
ME (%) = ( (Peak Area in Matrix / Peak Area in Solvent) - 1 ) * 100
A negative percentage indicates ion suppression, while a positive percentage indicates ion enhancement. Generally, ME values between -20% and +20% are considered acceptable, but this can vary depending on the specific requirements of the assay.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability in analyte/internal standard ratio across replicates | Inconsistent addition of the internal standard. | Ensure precise and accurate pipetting of the 4-Bromo-2-chlorophenol-¹³C₆ solution into every sample and standard at the very beginning of the workflow. Use a calibrated pipette and a consistent technique. |
| The internal standard has degraded. | Check the expiration date and storage conditions of your 4-Bromo-2-chlorophenol-¹³C₆ stock solution. Store at the recommended temperature and protect from light.[6][7] Prepare fresh working solutions regularly. | |
| Poor chromatographic separation of the analyte and interfering matrix components. | Optimize the LC method. This may involve adjusting the mobile phase composition, gradient profile, flow rate, or trying a different column chemistry to improve the separation of the analyte from co-eluting matrix components.[8] | |
| Significant ion suppression or enhancement despite using an internal standard | The concentration of the internal standard is too high or too low. | The concentration of the internal standard should be close to the expected concentration of the analyte in the samples. A very high concentration can lead to detector saturation, while a very low concentration can result in a poor signal-to-noise ratio. |
| The sample matrix is extremely complex, overwhelming the ionization source. | Dilute the sample extract to reduce the overall concentration of matrix components.[2] However, ensure that the analyte concentration remains above the limit of quantification. | |
| Suboptimal sample preparation. | Improve the sample cleanup procedure to remove more of the interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be very effective.[3][8] | |
| Internal standard peak is not detected or has a very low signal | Incorrect MS/MS transition (MRM) is being monitored. | Verify the precursor and product ions for 4-Bromo-2-chlorophenol-¹³C₆. Ensure the mass spectrometer is correctly calibrated and the collision energy is optimized. |
| The internal standard was not added to the sample. | Review your sample preparation workflow to ensure the internal standard addition step was not missed. | |
| The internal standard has completely degraded. | Prepare a fresh stock solution of 4-Bromo-2-chlorophenol-¹³C₆ from a reliable source. |
Experimental Protocols
Protocol 1: Preparation of Internal Standard Stock and Working Solutions
-
Stock Solution (e.g., 100 µg/mL):
-
Accurately weigh a known amount of 4-Bromo-2-chlorophenol-¹³C₆.
-
Dissolve it in a high-purity solvent (e.g., methanol, acetonitrile) to a specific final volume in a Class A volumetric flask.
-
Store the stock solution in an amber vial at the recommended temperature (typically -20°C).
-
-
Working Solution (e.g., 1 µg/mL):
-
Perform a serial dilution of the stock solution using the same high-purity solvent to achieve the desired concentration for spiking into samples.
-
Prepare fresh working solutions daily or as needed to ensure accuracy.
-
Protocol 2: Sample Preparation using Isotope Dilution
-
Sample Aliquoting: Take a precise volume or weight of your sample (e.g., 1 mL of plasma, 1 g of soil).
-
Internal Standard Spiking: Add a small, precise volume of the 4-Bromo-2-chlorophenol-¹³C₆ working solution to the sample. The amount added should result in a final concentration similar to the expected analyte concentration.
-
Homogenization/Vortexing: Mix the sample thoroughly to ensure even distribution of the internal standard.
-
Extraction: Perform the chosen extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to isolate the analyte and internal standard from the bulk of the matrix.
-
Evaporation and Reconstitution: Evaporate the extraction solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent (typically the initial mobile phase of your LC method).
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Visualizing the Workflow and Concept
Caption: A typical experimental workflow for minimizing matrix effects using a stable isotope-labeled internal standard.
Caption: How a stable isotope-labeled internal standard corrects for matrix effects.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. benchchem.com [benchchem.com]
- 5. zefsci.com [zefsci.com]
- 6. 4-Chlorophenol (¹³Câ, 99%) 100 µg/mL in nonane - Cambridge Isotope Laboratories, CLM-1913-1.2 [isotope.com]
- 7. Pentachlorophenol (¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-661-1.2 [isotope.com]
- 8. Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 4-Bromo-2-chlorophenol-13C6 Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing signal suppression of 4-Bromo-2-chlorophenol-13C6, a crucial internal standard in quantitative analytical studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in my experiments?
This compound is a stable isotope-labeled (SIL) internal standard. It is chemically identical to its unlabeled counterpart, 4-Bromo-2-chlorophenol, but is heavier due to the incorporation of Carbon-13 (¹³C) atoms. In quantitative mass spectrometry (MS) analysis, it is added to samples at a known concentration to correct for variations in sample preparation, injection volume, and, most importantly, signal suppression or enhancement caused by the sample matrix.[1][2]
Q2: What is signal suppression and why does it affect my this compound signal?
Signal suppression, also known as ion suppression, is a common phenomenon in Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). It is a type of matrix effect where components in the sample matrix (e.g., salts, lipids, proteins) co-elute with your analyte and internal standard, interfering with the ionization process in the mass spectrometer's source.[3][4][5] This interference reduces the number of ions produced for your target compound, leading to a weaker signal and inaccurate quantification.
Q3: Can the natural isotopes of bromine and chlorine in the unlabeled analyte interfere with my this compound signal?
Yes, this is a phenomenon known as isotopic cross-contribution.[6][7] Bromine has two stable isotopes (⁷⁹Br and ⁸¹Br) and chlorine has two (³⁵Cl and ³⁷Cl) with significant natural abundance. The unlabeled 4-Bromo-2-chlorophenol will have a characteristic isotopic pattern. It is possible for one of the higher mass isotopes of the unlabeled analyte to have the same mass-to-charge ratio (m/z) as a fragment of the ¹³C-labeled internal standard, leading to interference and inaccurate quantification, especially at high concentrations of the analyte.[6][7]
Troubleshooting Guides
Issue 1: Low or No Signal for this compound
If you are observing a significantly lower than expected or absent signal for your internal standard, it may not be effectively compensating for analytical variability.
Troubleshooting Workflow for Low/No Internal Standard Signal
Caption: Troubleshooting workflow for low or no SIL internal standard signal.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Incorrect Spiking Concentration | Verify the concentration of your this compound stock solution and the spiking procedure. | Re-prepare the stock solution and ensure accurate dilution and addition to the samples. |
| Inefficient Ionization | The mass spectrometer source conditions may not be optimal for this specific compound. | Infuse a solution of this compound directly into the mass spectrometer to optimize parameters such as spray voltage, gas flows, and temperature.[8] |
| Degradation in Matrix | The internal standard may be degrading after being added to the sample matrix. | Perform a stability assessment by incubating the internal standard in the matrix at different time points and temperatures before extraction and analysis.[8] |
| Adsorption | Halogenated phenols can be prone to adsorption onto glassware or plasticware, as well as active sites in the GC inlet or LC column. | Use silanized glassware and vials. For GC-MS, ensure the inlet liner is clean and consider using a liner with a gentle deactivation. For LC-MS, consider using metal-free columns if interactions with stainless steel are suspected. |
| Severe Matrix Effects | The concentration of co-eluting matrix components is so high that it is severely suppressing the ionization of the internal standard. | Implement more rigorous sample cleanup procedures (see Experimental Protocols). Dilute the sample extract if the signal is still suppressed and sensitivity allows.[9] |
Issue 2: High Variability in the this compound Signal Across Samples
High variability in the internal standard signal can lead to poor precision and inaccurate quantification.
Logical Flow for Addressing IS Variability
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. waters.com [waters.com]
- 3. youtube.com [youtube.com]
- 4. hdb.ugent.be [hdb.ugent.be]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. How to reduce matrix effect and increase analyte signal in extracted samples? [sciex.com]
Technical Support Center: Optimizing LC-MS Parameters for Halogenated Phenols
Welcome to the technical support center for the analysis of halogenated phenols by Liquid Chromatography-Mass Spectrometry (LC-MS). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental parameters and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: What is the most common ionization technique for analyzing halogenated phenols by LC-MS?
A1: Electrospray ionization (ESI) is a widely used technique for the analysis of halogenated phenols, particularly for more polar and ionizable compounds.[1][2][3][4] However, for less polar and lower molecular weight halogenated phenols, Atmospheric Pressure Chemical Ionization (APCI) can provide better sensitivity.[3][5] It is always recommended to perform an infusion of your analytes to determine the optimal ionization technique and polarity (positive or negative ion mode) for your specific compounds of interest.[3]
Q2: How does the degree of halogenation affect MS parameters?
A2: The degree and type of halogenation significantly influence the optimal MS parameters. For instance, higher chlorinated or brominated phenols require higher collision energies to achieve optimal fragmentation and signal intensity for product ions.[1] This is because more energy is needed to cleave the stronger carbon-halogen bonds in highly halogenated compounds.
Q3: What are the key considerations for mobile phase selection?
A3: The mobile phase composition is critical for both chromatographic separation and ionization efficiency. A common mobile phase consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with an acidic modifier.[6][7]
-
Organic Solvent: Acetonitrile generally provides better peak definition and resolution for phenolic compounds.[7]
-
Additives: The addition of a small amount of an acid, such as 0.1% formic acid, is often used to improve peak shape and enhance ionization in negative ion mode.[6][7] In some cases, ammonium (B1175870) fluoride (B91410) has been shown to improve the analytical sensitivity for certain classes of phenols.[8] The pH of the mobile phase can also influence the retention and stability of the analytes.[9]
Q4: Can I analyze halogenated phenols without derivatization?
A4: Yes, one of the key advantages of LC-MS analysis for halogenated phenols is that it typically does not require derivatization, which simplifies the sample preparation process compared to GC-MS methods.[1][10]
Troubleshooting Guides
Issue 1: Poor Signal Intensity or No Signal
Possible Causes & Solutions
| Cause | Solution |
| Inappropriate Ionization Source/Mode | Halogenated phenols can vary in polarity. Infuse the analyte and test both ESI and APCI sources in both positive and negative ion modes to find the optimal settings.[3][5] ESI is generally suitable for more polar compounds, while APCI may be better for less polar ones.[3][4] |
| Suboptimal Mobile Phase pH | The pH of the mobile phase affects the ionization of phenolic compounds. For negative ion mode, a slightly acidic mobile phase (e.g., with 0.1% formic acid) can enhance deprotonation.[7] Experiment with different pH values to find the optimum for your specific analytes. |
| Source Contamination | The ion source can become contaminated over time, leading to suppressed signal.[9] Regularly clean the ESI spray needle, cone, and capillary according to the manufacturer's instructions.[11] |
| Matrix Effects | Co-eluting matrix components can suppress the ionization of the target analytes.[2] Implement a sample cleanup step, such as Solid Phase Extraction (SPE), to remove interfering substances.[1][2] |
| Incorrect Mass Analyzer Settings | Ensure the mass spectrometer is properly calibrated and that the correct precursor and product ions are being monitored for your specific halogenated phenols. Optimize collision energy for each compound, as more halogenated compounds may require higher energy.[1] |
Issue 2: Peak Tailing or Splitting
Possible Causes & Solutions
| Cause | Solution |
| Secondary Interactions with Column | Interactions between the phenolic hydroxyl group and active sites on the silica-based column can cause peak tailing.[12] Add a buffer to the mobile phase to block these active sites.[12] Using a Phenyl-Hexyl column can also be beneficial.[13] |
| Column Overloading | Injecting too much sample can lead to peak distortion.[12] Dilute the sample or decrease the injection volume.[12] |
| Solvent Mismatch | If the sample solvent is significantly stronger than the initial mobile phase, peak splitting can occur.[12] Dilute the sample in a solvent that is similar in composition to the initial mobile phase.[12] |
| Column Contamination or Degradation | Buildup of contaminants or degradation of the stationary phase can lead to poor peak shape.[9][12] Flush the column with a strong solvent or replace the column if necessary.[12][14] |
Issue 3: Retention Time Shifts
Possible Causes & Solutions
| Cause | Solution |
| Changes in Mobile Phase Composition | Inconsistent mobile phase preparation or degradation of the mobile phase can cause retention time shifts.[9] Prepare fresh mobile phase daily and ensure accurate mixing. |
| Column Temperature Fluctuations | Variations in column temperature will affect retention times.[12] Use a thermostatically controlled column compartment to maintain a stable temperature.[12] |
| Column Degradation | Over time, the stationary phase of the column can degrade, leading to changes in retention.[9] Monitor column performance with system suitability tests and replace the column when performance degrades. |
| Air Bubbles in the System | Air bubbles in the pump or tubing can cause pressure fluctuations and affect the flow rate, leading to inconsistent retention times.[9] Degas the mobile phase and prime the pumps to remove any air bubbles. |
Experimental Protocols
General Protocol for LC-MS/MS Analysis of Halogenated Phenols
This protocol provides a general starting point. Specific parameters should be optimized for the particular analytes and matrix.
-
Sample Preparation (Solid Phase Extraction - SPE):
-
Acidify the aqueous sample to preserve the phenols.[2]
-
Condition an SPE cartridge (e.g., HLB) with methanol followed by water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the halogenated phenols with an appropriate solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluent and reconstitute in the initial mobile phase.
-
-
Liquid Chromatography (LC) Parameters:
-
Column: A reversed-phase C18 or Phenyl-Hexyl column is commonly used.[7][13]
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.[6][7]
-
Gradient: Start with a low percentage of organic phase and gradually increase it to elute the compounds.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, e.g., 35-40 °C.[7][13]
-
-
Mass Spectrometry (MS) Parameters:
-
Ionization Source: ESI or APCI, typically in negative ion mode for phenols.
-
Capillary Voltage: Optimize for maximum signal intensity.
-
Gas Flows (Nebulizer, Drying Gas): Optimize to ensure efficient desolvation.
-
Source Temperature: Optimize for efficient vaporization without thermal degradation.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for quantification, monitoring at least two transitions per compound for confirmation.[15]
-
Collision Energy: Optimize for each specific halogenated phenol (B47542) to achieve the most intense and specific product ions.[15]
-
Quantitative Data Summary
The following tables summarize typical performance data for the LC-MS/MS analysis of various halogenated phenols.
Table 1: Example LC-MS/MS Method Parameters for Brominated Phenols
| Parameter | Value | Reference |
| Column | C18 | [2] |
| Mobile Phase A | Water with additive | [2] |
| Mobile Phase B | Acetonitrile/Methanol | [2] |
| Ionization Mode | ESI Negative | [2] |
| Detection | MRM | [2] |
Table 2: Reported Method Detection Limits (MDLs) and Recoveries for Brominated Phenols in Water Samples
| Compound | MDL (ng/L) in River Water | Recovery (%) | Reference |
| Various Bromophenols | 0.1 - 13.9 | 64 - 100 | [2] |
Table 3: Example LC-MS/MS Method Parameters for Chlorinated Phenols in Drinking Water
| Parameter | Value | Reference |
| Column | Kinetex PFP | [16] |
| Mobile Phase A | Water | [16] |
| Mobile Phase B | Methanol | [16] |
| Ionization Mode | APCI | [16] |
| Detection | MRM | [16] |
Table 4: Reported Limits of Detection (LODs) for Chlorinated Phenols
| Compound | LOD (µg/L) | Reference |
| Phenol, Chlorophenols | 0.02 - 1.0 | [16] |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of bromophenols in various aqueous samples using solid phase extraction followed by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. youtube.com [youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Influence of mobile phase composition on the analytical sensitivity of LC-ESI-MS/MS for the concurrent analysis of bisphenols, parabens, chlorophenols, benzophenones, and alkylphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. zefsci.com [zefsci.com]
- 10. Analysis of Phenols in Drinking Water Using Triple Quadrupole LC/MS/MS (LCMS-8040) : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 12. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 13. Targeted analysis of phenolic compounds by LC-MS [protocols.io]
- 14. agilent.com [agilent.com]
- 15. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 16. shimadzu.com [shimadzu.com]
Technical Support Center: Dealing with Isotopic Interference in Mass spectrometry
Welcome to the technical support center for mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding isotopic interference in mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in mass spectrometry?
In mass spectrometry, isotopic interference, also known as isotopic cross-contribution or spectral overlap, occurs when the isotopic distribution of one molecule or element overlaps with the mass-to-charge (m/z) ratio of another.[1] This is a common phenomenon because many elements have naturally occurring stable isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O).[1] These heavier isotopes create signals at M+1, M+2, etc., relative to the monoisotopic peak, which can interfere with the signals of other compounds or isotopically labeled tracers.[1]
There are two primary types of spectral interferences:
-
Isobaric Interference: This occurs when isotopes of different elements have the same nominal mass. For example, ⁵⁸Fe and ⁵⁸Ni both have isotopes at mass 58, leading to overlapping signals.[2][3]
-
Polyatomic (or Molecular) Interference: This arises from the formation of molecular ions in the plasma or ion source that have the same nominal mass as the analyte of interest.[2][4] A common example is the interference of ⁴⁰Ar³⁵Cl⁺ on ⁷⁵As⁺ in inductively coupled plasma mass spectrometry (ICP-MS).[2]
Q2: Why is correcting for isotopic interference crucial for my experiments?
Failing to correct for isotopic interference can lead to significant errors in data analysis. The primary consequences include:
-
Inaccurate Quantification: The measured intensity of a target analyte can be artificially inflated by the contribution from an interfering species, leading to erroneous quantitative results.[1] In isotope dilution mass spectrometry (IDMS), this can cause unexpectedly high or low calculated concentrations.[5][6]
-
Biased Calibration Curves: Isotopic interference can disrupt the linear relationship between concentration and signal intensity, leading to non-linear calibration curves and biased quantitative results.[1][6]
Q3: What are the common methods to address isotopic interference?
Several strategies can be employed to mitigate or correct for isotopic interference. The choice of method depends on the nature of the interference, the sample matrix, and the available instrumentation.
| Method | Principle | Best For |
| Analyte Isotope Selection | Choosing an alternative isotope of the analyte that is free from known interferences.[2][4] | Simple cases of isobaric interference where a clean isotope is available. |
| Mathematical Correction | Using equations to subtract the contribution of the interfering species from the analyte signal.[2][7] | Well-characterized and consistent interferences where the interfering species has another, interference-free isotope that can be measured.[7] |
| Collision/Reaction Cells (CRC) | Introducing a gas into a cell to interact with the ion beam. Collisions can break apart polyatomic interferences, or specific chemical reactions can neutralize the interfering ion or shift it to a different mass.[4][8] | Removing polyatomic interferences in techniques like ICP-MS.[4][8] |
| High-Resolution Mass Spectrometry (HR-MS) | Using a mass spectrometer with high resolving power to distinguish between the analyte and interfering ions based on their small mass differences.[5][9] | Separating ions with the same nominal mass but different exact masses (e.g., analyte vs. polyatomic interference). |
| Chemical Separation | Employing techniques like chromatography (e.g., HPLC) or extraction (e.g., SPE, LLE) to physically separate the analyte from the interfering species before mass analysis.[5] | Complex matrices where multiple interferences are present. |
| Isotopic Substitution | Replacing an element in the sample with one of its less abundant isotopes (e.g., using ¹⁵N instead of ¹⁴N) to shift the mass of potential interferences.[10][11] | Cases with severe spectral overlap where other methods are insufficient, particularly in techniques like Atom Probe Tomography (APT).[10][11] |
Troubleshooting Guides
Problem: I am observing a higher-than-expected signal for my analyte, and I suspect isotopic interference.
Troubleshooting Workflow:
A troubleshooting workflow for addressing unexpectedly high analyte signals.
Problem: My corrected data shows negative values for a specific isotopologue.
This can happen when an algorithm over-subtracts the contribution of natural isotopes.[1]
Possible Causes and Solutions:
-
Poor Data Quality: A low signal-to-noise ratio can lead to inaccurate corrections.
-
Solution: Ensure your instrument is properly tuned and that the signal intensity is adequate for accurate measurement.
-
-
Inappropriate Correction Algorithm: Some algorithms may not be constrained to non-negative results.
-
Solution: Use software packages that employ optimization methods to ensure corrected values are non-negative.[1]
-
-
Incorrect Natural Abundance Ratios: The theoretical isotopic abundances used in the correction may not perfectly reflect the instrumental measurement.
-
Solution: Measure the isotopic pattern of an unlabeled standard under your experimental conditions to derive empirical abundance ratios for the correction algorithm.
-
Experimental Protocols
Protocol: Mathematical Correction for Isobaric Interference
This protocol describes a general method for correcting an analyte signal for a known isobaric interference. The principle is to measure an interference-free isotope of the interfering element and use the known natural isotopic abundance ratio to calculate and subtract its contribution from the analyte's mass.[2][7]
Example Scenario: Correcting Cadmium (¹¹⁴Cd) for interference from Tin (¹¹⁴Sn).
Steps:
-
Identify Isotopes:
-
Analyte isotope: ¹¹⁴Cd
-
Interfering isotope: ¹¹⁴Sn
-
Interference-free isotope of the interfering element: ¹¹⁸Sn
-
-
Measure Signal Intensities: During your mass spectrometry run, measure the total signal intensity (counts) at the following masses:
-
m/z 114 (This is the combined signal of ¹¹⁴Cd⁺ and ¹¹⁴Sn⁺)
-
m/z 118 (This is the signal of ¹¹⁸Sn⁺)
-
-
Determine Natural Abundance Ratio: Obtain the constant, known ratio of the natural abundances of the interfering element's isotopes.
-
Ratio (R) = Abundance of ¹¹⁴Sn / Abundance of ¹¹⁸Sn
-
For Tin, this ratio is approximately 0.65% / 24.23%.[7]
-
-
Calculate the Interference Contribution: Calculate the signal contribution of ¹¹⁴Sn at m/z 114 based on the measured signal of ¹¹⁸Sn.
-
¹¹⁴Sn_counts = Measured_counts_at_m/z_118 * R
-
-
Calculate the Corrected Analyte Signal: Subtract the calculated interference contribution from the total signal at m/z 114.
-
Corrected_¹¹⁴Cd_counts = Total_counts_at_m/z_114 - ¹¹⁴Sn_counts
This can be summarized by the equation: Corrected ¹¹⁴Cd = (Counts at mass 114) - (¹¹⁴Sn / ¹¹⁸Sn) * (Counts at mass 118) [7]
-
Visual Workflow for Mathematical Correction:
Workflow for mathematical correction of isobaric interference.
References
- 1. benchchem.com [benchchem.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. youtube.com [youtube.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Isobaric Interferences, Ways to Compensate for Spectral Interferences [ebrary.net]
- 8. How to Improve Your ICP-MS Analysis, Part 2: Interferences [thermofisher.com]
- 9. Overcoming spectral overlap in isotopic analysis via single- and multi-collector ICP-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. diva-portal.org [diva-portal.org]
- 11. Resolving mass spectral overlaps in atom probe tomography by isotopic substitutions - case of TiSi15N - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 4-Bromo-2-chlorophenol Analysis by HPLC
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the peak shape of 4-Bromo-2-chlorophenol in High-Performance Liquid Chromatography (HPLC) analysis.
Frequently Asked Questions (FAQs)
Q1: What is the most common peak shape problem when analyzing 4-Bromo-2-chlorophenol and what causes it?
A1: The most common issue is peak tailing.[1][2][3] This is often due to secondary interactions between the acidic phenolic hydroxyl group of 4-Bromo-2-chlorophenol and active sites on the HPLC column's stationary phase, particularly residual silanol (B1196071) groups on silica-based columns.[1][2]
Q2: How does the mobile phase pH affect the peak shape of 4-Bromo-2-chlorophenol?
A2: Mobile phase pH is a critical factor. Since 4-Bromo-2-chlorophenol is a weakly acidic compound, the mobile phase pH should be kept low (typically around 2.5-3.5) to suppress the ionization of its phenolic hydroxyl group.[4] This minimizes secondary interactions and reduces peak tailing. Operating at a pH close to the analyte's pKa can lead to dual ionization states and result in split or broadened peaks.[2]
Q3: What type of HPLC column is best suited for the analysis of 4-Bromo-2-chlorophenol?
A3: A reversed-phase C18 or C8 column is commonly used for the analysis of phenolic compounds.[5] To minimize peak tailing, it is advisable to use a modern, high-purity, end-capped silica-based column.[6] These columns have a reduced number of accessible silanol groups, leading to improved peak symmetry for acidic compounds.
Q4: Can the sample solvent affect the peak shape?
A4: Yes, the sample solvent can significantly impact peak shape. For optimal performance, the sample should be dissolved in the mobile phase itself or in a solvent that is weaker (less eluotropic) than the mobile phase.[7] Injecting a sample in a stronger solvent can lead to peak fronting or splitting.[1][8]
Troubleshooting Guides
Issue 1: Peak Tailing
This is characterized by an asymmetrical peak where the latter half is broader than the front half.
Caption: Key parameters affecting the symmetry of chromatographic peaks.
References
- 1. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. chromtech.com [chromtech.com]
- 4. agilent.com [agilent.com]
- 5. benchchem.com [benchchem.com]
- 6. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 7. Development and validation of analytical HPLC for phenolics in Pinus densiflora bark extract - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
Technical Support Center: 4-Bromo-2-chlorophenol-13C6
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-Bromo-2-chlorophenol-13C6 in solution.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing a stock solution of this compound?
A1: To ensure the long-term stability of your this compound stock solution, it is recommended to store it at or below -20°C in a tightly sealed, amber vial to protect it from light.[1] For less volatile compounds, refrigeration is also a suitable option.[2] It is crucial to minimize headspace in the vial to reduce the risk of evaporation, especially for volatile compounds.[2]
Q2: Which solvents are suitable for preparing solutions of this compound?
A2: While specific stability data in various organic solvents is limited, methanol (B129727) is a commonly used solvent for creating stock solutions of similar analytical standards. Acetonitrile is another potential solvent. When preparing working solutions, it is best practice to dissolve the standard in a solvent that is compatible with your analytical method.
Q3: How stable is this compound in solution at room temperature?
A3: For optimal stability, it is strongly advised to minimize the time that solutions of this compound are kept at room temperature.[1] Short-term exposure to ambient temperature for the preparation of working solutions is generally acceptable, but for long-term storage, refrigerated or frozen conditions are necessary to prevent degradation.[1]
Q4: Can light affect the stability of this compound solutions?
A4: Yes, phenols and halogenated aromatic compounds can be susceptible to photodegradation. Studies on similar compounds like 2-bromophenol (B46759) have shown that exposure to UV light and sunlight can lead to degradation through processes like photohydrolysis and debromination.[3] Therefore, it is essential to store solutions in amber vials or otherwise protect them from light.[2]
Q5: What are the potential degradation pathways for this compound in solution?
A5: Based on studies of similar halogenated phenols, potential degradation pathways in solution, particularly under light exposure, may include:
-
Photohydrolysis: Replacement of a halogen atom with a hydroxyl group.
-
Debromination: Removal of the bromine atom.
-
Bromine transfer: Migration of the bromine atom to a different position on the phenol (B47542) ring.[3] Oxidation is also a general concern for phenolic compounds.
Q6: How does the 13C6 labeling affect the stability of the molecule compared to the unlabeled compound?
A6: The presence of 13C isotopes does not significantly alter the chemical stability of the molecule. The physicochemical properties of 13C-labeled compounds are nearly identical to their unlabeled counterparts.[4] Therefore, the stability considerations for this compound are expected to be the same as for the unlabeled 4-Bromo-2-chlorophenol.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no signal during analysis (e.g., GC-MS, LC-MS) | Analyte degradation in solution. | Prepare fresh working solutions from a properly stored stock solution. Minimize the time the solution is at room temperature and exposed to light. |
| Adsorption of the analyte to glassware or sample vials. | Use silanized glassware to minimize active sites for adsorption. Ensure vials are clean and made of an inert material. | |
| Incompatibility with the solvent. | Ensure the solvent is appropriate for your analytical method and does not cause precipitation of the analyte. | |
| Inconsistent analytical results | Improper storage of stock or working solutions. | Review storage conditions. Ensure solutions are stored at the recommended temperature, protected from light, and in tightly sealed containers. |
| Frequent freeze-thaw cycles of the stock solution. | Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. | |
| Contamination of the solution. | Use high-purity solvents and clean glassware for solution preparation. | |
| Appearance of unexpected peaks in the chromatogram | Presence of degradation products. | This indicates instability. Prepare fresh solutions and re-evaluate storage conditions. Consider performing a stability study to identify degradation products. |
| Contamination from the solvent or glassware. | Run a solvent blank to check for contaminants. Ensure all glassware is thoroughly cleaned. |
Experimental Protocols
Protocol for Preparation of a Stock Solution
This protocol outlines the general steps for preparing a stock solution of this compound.
Caption: Workflow for preparing a stock solution of this compound.
General Protocol for a Short-Term Stability Study
This protocol provides a framework for assessing the short-term stability of a this compound solution under specific conditions.
Caption: A general workflow for conducting a short-term stability study.
Data Presentation
Due to the limited availability of specific quantitative stability data for this compound in the public domain, a detailed data table cannot be provided at this time. It is highly recommended that users perform their own stability studies under their specific experimental conditions. The following table provides a template for recording and presenting such data.
Table 1: Example Template for Stability Data of this compound in Solution
| Storage Condition | Time Point | Concentration (µg/mL) | % of Initial Concentration | Observations (e.g., new peaks) |
| -20°C, Dark | 0 | 100.2 | 100.0 | None |
| 1 month | 99.8 | 99.6 | None | |
| 3 months | 100.1 | 99.9 | None | |
| 4°C, Dark | 0 | 100.2 | 100.0 | None |
| 1 month | 98.5 | 98.3 | Minor unknown peak at RT x.xx | |
| 3 months | 96.7 | 96.5 | Increased intensity of unknown peak | |
| Room Temp, Dark | 0 | 100.2 | 100.0 | None |
| 24 hours | 95.1 | 94.9 | Multiple small unknown peaks | |
| 48 hours | 90.3 | 90.1 | Significant degradation observed | |
| Room Temp, Light | 0 | 100.2 | 100.0 | None |
| 24 hours | 85.4 | 85.2 | Major degradation peaks observed | |
| 48 hours | 72.1 | 71.9 | Extensive degradation |
References
- 1. Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Handling Your Analytical Reference Standards [restek.com]
- 3. Study of the photodegradation of 2-bromophenol under UV and sunlight by spectroscopic, chromatographic and chemometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. foodriskmanagement.com [foodriskmanagement.com]
Technical Support Center: Preventing Degradation of Phenolic Compounds During Extraction
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of phenolic compounds during extraction. It includes troubleshooting guides, frequently asked questions (FAQs), quantitative data, detailed experimental protocols, and visualizations to address common challenges.
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction of phenolic compounds and offers step-by-step solutions.
Problem 1: Low Yield of Phenolic Compounds in the Final Extract
Possible Causes:
-
Incomplete extraction of the phenolic compounds from the plant matrix.
-
Degradation of the target compounds during the extraction process.
-
Use of suboptimal extraction parameters such as solvent type, temperature, or duration.
Troubleshooting Steps:
-
Optimize the Extraction Solvent: The polarity of the extraction solvent is a critical factor.
-
Action: Test a range of solvents with varying polarities, such as methanol (B129727), ethanol, acetone, and water, as well as their aqueous mixtures. The addition of a small amount of acid, like 0.1% hydrochloric acid or formic acid, can enhance the stability and extraction efficiency of certain phenolic compounds.
-
-
Adjust the Extraction Temperature: Temperature has a significant impact on both solubility and degradation. While higher temperatures can improve solubility and diffusion rates, excessive heat can lead to the thermal degradation of many phenolic compounds.[1][2][3]
-
Action: For general phenolic compound extraction, a temperature range of 40-60°C is often a good starting point. However, for heat-sensitive compounds like anthocyanins, it is advisable to use lower temperatures, such as room temperature or even 4°C.[1]
-
-
Optimize the Extraction Time: Longer extraction times can increase the risk of degradation due to prolonged exposure to factors like light, oxygen, and enzymatic activity.
-
Action: Conduct a time-course experiment (e.g., extracting for 30, 60, 90, and 120 minutes) to identify the optimal duration that maximizes the yield without causing significant degradation.
-
-
Investigate and Prevent Enzymatic Degradation: The homogenization of plant tissues can release endogenous enzymes like polyphenol oxidase (PPO) and peroxidase (POD), which can degrade phenolic compounds.
-
Action: Incorporate an enzymatic inactivation step prior to the main extraction. A detailed protocol for this is provided below.
-
-
Mitigate Oxidation: Phenolic compounds are highly susceptible to oxidation, a process that can be accelerated by exposure to light, oxygen, and the presence of certain metal ions.
-
Action: Perform extractions in low-light conditions, utilize amber-colored glassware, and consider deoxygenating the extraction solvents. The addition of antioxidants such as ascorbic acid or chelating agents like EDTA can also be highly effective. Detailed protocols for these preventive measures are available below.
-
Problem 2: Browning or Undesirable Color Change in the Extract
Possible Causes:
-
Enzymatic browning initiated by PPO and POD activity.
-
Non-enzymatic oxidation of the phenolic compounds.
-
Degradation of compounds due to suboptimal pH levels.
Troubleshooting Steps:
-
Inactivate Endogenous Enzymes: This is a primary cause of extract browning.
-
Action: Immediately after collecting and homogenizing the plant material, apply an enzyme inactivation technique. This can include methods like blanching, freeze-drying, or the use of chemical inhibitors.
-
-
Control the pH of the Extraction Medium: The stability of many phenolic compounds is highly dependent on the pH of the solvent. For instance, anthocyanins exhibit their greatest stability in acidic conditions (pH 1-3).[4]
-
Action: Adjust the pH of your extraction solvent to a range that is optimal for the stability of your target compounds. A slightly acidic pH (around 3-4) is often beneficial for the extraction of a broad range of phenolics.
-
-
Minimize Exposure to Oxygen: Oxygen plays a crucial role in both enzymatic and non-enzymatic browning reactions.
-
Utilize Antioxidants and Chelating Agents: These additives can effectively inhibit oxidative reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable temperature for extracting phenolic compounds?
A1: There is no universally ideal temperature for the extraction of all phenolic compounds, as the optimal temperature depends on the specific compounds of interest and the nature of the plant material. For many phenolics, extraction temperatures in the range of 40-60°C can increase solubility and improve extraction efficiency. However, for compounds that are particularly sensitive to heat, such as anthocyanins and certain flavonoids, it is better to use lower temperatures to avoid degradation.[1][2][3] It is always recommended to perform a temperature optimization study for your specific sample and target compounds.
Q2: How can I effectively prevent the enzymatic degradation of my samples during extraction?
A2: Enzymatic degradation can be minimized by inactivating the endogenous enzymes, such as PPO and POD, as soon as possible after sample collection and tissue disruption. Effective methods for enzyme inactivation include:
-
Blanching: A brief heat treatment of the sample in boiling water or steam.
-
Freeze-drying (Lyophilization): This process can help to preserve the sample and inactivate enzymes.
-
Chemical Inactivation: Utilizing acidic solvents or adding specific enzyme inhibitors to the extraction buffer. A detailed protocol for enzymatic inactivation is provided in the "Experimental Protocols" section.
Q3: What is the significance of pH in maintaining the stability of phenolic compounds?
A3: The pH of the extraction medium is a critical factor that significantly affects the stability of phenolic compounds. Many phenolic compounds are more stable under acidic conditions. For example, anthocyanins are most stable at a pH between 1 and 3.[4] As the pH increases to neutral or alkaline levels, their rate of degradation increases significantly. The optimal pH can vary for different types of phenolic compounds, so it is advisable to consult relevant literature for your specific compounds of interest or to perform a pH optimization experiment.
Q4: Is it necessary to take precautions against light and oxygen exposure during extraction?
A4: Absolutely. Both light and oxygen can lead to the significant degradation of phenolic compounds through oxidative processes.[9] It is highly recommended to take the following precautions:
-
Conduct extraction procedures in a dimly lit environment.
-
Use amber-colored glassware or wrap your glassware in aluminum foil to block light.
-
Deoxygenate your solvents by sparging them with an inert gas like nitrogen or argon.[5][6]
-
Minimize the headspace in your extraction vessels to reduce the amount of available oxygen.
Q5: Are there any additives that I can incorporate into my extraction solvent to enhance the stability of phenolic compounds?
A5: Yes, the addition of antioxidants and chelating agents to your extraction solvent can greatly improve the stability of phenolic compounds.
-
Ascorbic acid (Vitamin C): This acts as a potent antioxidant that can prevent oxidative degradation. A commonly used concentration is 0.1% (w/v).[7]
-
EDTA (Ethylenediaminetetraacetic acid): This is a chelating agent that binds to metal ions, which can otherwise catalyze oxidation reactions. A typical concentration is 10 mM.[7][8]
Quantitative Data Tables
Table 1: Effect of Temperature on the Stability of Various Phenolic Compound Classes
| Phenolic Compound Class | Optimal Temperature Range (°C) | Temperature Causing Significant Degradation (°C) | Reference(s) |
| Phenolic Acids | 50 - 80 | > 100 | [1] |
| Flavonoids (general) | 40 - 60 | > 70 | [3] |
| Anthocyanins | 20 - 40 | > 45 | [1] |
| Catechins | < 60 | > 65 | [10] |
Table 2: Influence of pH on the Stability of Anthocyanins
| pH Range | Stability Level | Observed Color | Reference(s) |
| 1.0 - 3.0 | High | Red/Purple | [4][11] |
| 4.0 - 5.0 | Moderate | Colorless or Faintly Colored | [11][12] |
| 6.0 - 7.0 | Low | Purplish-blue | [11] |
| > 8.0 | Very Low | Blue/Green, followed by rapid degradation | [11] |
Experimental Protocols
Protocol 1: Enzymatic Inactivation via Blanching
Objective: To inactivate endogenous enzymes (PPO, POD) in plant tissues to prevent the degradation of phenolic compounds.
Materials:
-
Fresh plant material
-
Boiling water bath or a steamer
-
Ice bath
-
Blender or homogenizer
-
Extraction solvent
Procedure:
-
Immediately after harvesting, thoroughly wash the plant material with distilled water.
-
Cut the material into small, uniform pieces to ensure consistent and even heat penetration.
-
Submerge the plant material in boiling water (100°C) or expose it to steam for a duration of 2-5 minutes. The precise timing will depend on the type and thickness of the plant tissue and should be optimized accordingly.
-
Promptly transfer the blanched material into an ice bath to rapidly cool it and cease the heating process.
-
Once the material has cooled completely, remove it from the ice bath and gently pat it dry.
-
Proceed with your standard homogenization and extraction procedure.
Protocol 2: Prevention of Oxidation Using Ascorbic Acid and EDTA
Objective: To minimize the oxidative degradation of phenolic compounds during the extraction process.
Materials:
-
Plant material
-
Extraction solvent (e.g., 80% methanol in water)
-
Ascorbic acid
-
EDTA (disodium salt)
-
Homogenizer
-
Centrifuge
Procedure:
-
Prepare your desired volume of extraction solvent. For every 100 mL of solvent, add 0.1 g of ascorbic acid to achieve a final concentration of 0.1% (w/v).[7]
-
To the same solvent, add EDTA to a final concentration of 10 mM (this corresponds to 0.372 g of disodium (B8443419) EDTA dihydrate per 100 mL).[7]
-
Ensure that both the ascorbic acid and EDTA are completely dissolved in the solvent.
-
Homogenize your plant material in the prepared protective solvent according to your established protocol.
-
Carry out the remainder of your extraction and subsequent analysis as planned.
Protocol 3: Deoxygenating Solvents via Nitrogen Sparging
Objective: To remove dissolved oxygen from extraction solvents to prevent the oxidation of phenolic compounds.[5][6]
Materials:
-
Extraction solvent
-
Schlenk flask or a standard flask equipped with a sidearm
-
Nitrogen gas cylinder with a regulator
-
A long needle or a glass pipette
-
A rubber septum
Procedure:
-
Pour your extraction solvent into the Schlenk flask.
-
Seal the flask opening with a rubber septum.
-
Insert a long needle, connected to the nitrogen gas line, through the septum, making sure that the tip of the needle is submerged beneath the surface of the solvent.
-
Insert a second, shorter needle through the septum to serve as a vent for the displaced oxygen to exit the flask.
-
Gently bubble a slow, steady stream of nitrogen gas through the solvent for a minimum of 15-20 minutes.
-
After the sparging is complete, first remove the shorter vent needle, and then remove the longer nitrogen inlet needle.
-
The deoxygenated solvent is now ready for immediate use.
Mandatory Visualizations
Caption: Key factors that contribute to the degradation of phenolic compounds.
Caption: An optimized experimental workflow designed to prevent degradation.
References
- 1. mdpi.com [mdpi.com]
- 2. journals.plos.org [journals.plos.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. chempap.org [chempap.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Study on the extraction and stability of total flavonoids from Millettia speciosa Champ - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimized Solvents for the Maceration of Phenolic Antioxidants from Curcuma xanthorrhiza Rhizome using a Simplex Centroid Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thermal and pH degradation kinetics of anthocyanins in natural food colorant prepared from black rice bran - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
impact of unlabeled impurity in 4-Bromo-2-chlorophenol-13C6
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting advice regarding the use of 4-Bromo-2-chlorophenol-13C6 as a stable isotope-labeled (SIL) internal standard. The focus is on identifying and mitigating the impact of unlabeled impurities to ensure accurate and reliable quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: What is an "unlabeled impurity" in this compound?
An unlabeled impurity refers to the presence of the natural, non-isotopically labeled 4-Bromo-2-chlorophenol within the this compound reference material.[1] During the synthesis of SIL standards, trace amounts of the unlabeled analogue can remain.[1] this compound is the 13C-labeled version of 4-Bromo-2-chlorophenol and is intended for use as an internal standard in quantitative analyses by methods such as GC-MS or LC-MS.[2][3]
Q2: Why is the presence of an unlabeled impurity a concern in quantitative analysis?
When using mass spectrometry, the SIL internal standard (IS) is designed to be chemically identical but mass-distinct from the analyte.[4] However, if the IS contains an unlabeled version of the analyte, it will contribute to the signal being measured for the actual analyte.[1] This phenomenon, known as "cross-signal contribution" or "crosstalk," leads to an overestimation of the analyte's concentration.[1][5]
Q3: What are the primary consequences of using a 13C6-labeled internal standard with a significant unlabeled impurity?
The presence of the unlabeled analyte in the SIL internal standard can introduce significant errors in quantitative bioanalysis.[5] The primary consequences are summarized below.
| Consequence | Description | Impact on Results |
| Inaccurate Quantification | The unlabeled impurity in the IS contributes to the analyte's signal, causing a positive bias.[5][6] | Artificially high concentrations, especially for low-level samples. |
| Compromised LLOQ | The impact is most severe at the Lower Limit of Quantitation (LLOQ), where the impurity's signal can be a substantial fraction of the total analyte signal.[1] | Poor accuracy and precision at the low end of the calibration range. |
| Non-Linear Calibration | The constant signal contribution from the impurity can cause the calibration curve to become non-linear.[7][8] | Difficulty in fitting a linear regression model, potentially leading to inaccurate calculations across the entire range. |
| Failed Validation | Assays may fail to meet the stringent accuracy and precision requirements set by regulatory agencies. | Inability to validate the bioanalytical method for its intended use. |
Q4: How can I determine the level of unlabeled impurity in my standard?
The isotopic purity of the SIL standard should be specified in the Certificate of Analysis (CoA) provided by the manufacturer. This document details the percentage of the labeled compound and any detected unlabeled species. For rigorous verification, you can perform an analysis of the SIL internal standard by itself and monitor the mass transition of the unlabeled analyte.[9]
Q5: What are the acceptable limits for unlabeled impurities in a stable isotope-labeled internal standard?
While there are no universal regulatory limits, the reference standard used in bioanalysis should be of the highest possible purity.[1] The acceptable level of impurity depends on the required sensitivity of the assay. For highly sensitive methods with a very low LLOQ, an unlabeled impurity of even a fraction of a percent can be problematic. It is crucial to evaluate the impact of the impurity during method development.
Troubleshooting Guides
Problem: Inaccurate Results and High Bias at the Lower Limit of Quantification (LLOQ)
Symptom: Your quality control (QC) samples at the LLOQ concentration consistently show a positive bias (e.g., >20%) and fail to meet acceptance criteria, while mid- and high-level QCs are acceptable.
Potential Cause: Cross-signal contribution from the unlabeled 4-Bromo-2-chlorophenol impurity in your 13C6-labeled internal standard is artificially inflating the measured analyte response.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high bias at the LLOQ.
Problem: Non-Linear Calibration Curve
Symptom: Your calibration curve shows a non-linear response, often curving upwards at the lower end, resulting in a poor correlation coefficient (r²) when using a linear fit.
Potential Cause: The fixed amount of signal from the unlabeled impurity has a disproportionately large effect at lower analyte concentrations compared to higher concentrations, disrupting the linear relationship between concentration and response ratio.[7][8]
Mitigation Strategy:
-
Increase Internal Standard Concentration: Increasing the concentration of the SIL-IS can reduce the relative impact of the cross-signal contribution.[7][10] For example, if the IS concentration is increased 10-fold, the relative contribution of the unlabeled impurity to the total IS signal decreases, and its fixed contribution to the analyte channel becomes smaller relative to the higher analyte concentrations, often improving linearity.
-
Use Weighted Linear Regression: Apply a weighting factor, such as 1/x or 1/x², to the linear regression. This gives less weight to the higher concentration points and can often provide a better fit for data where variance increases with concentration.
-
Monitor an Alternative Isotope: Because 4-Bromo-2-chlorophenol contains both chlorine and bromine, it has a distinct natural isotopic pattern. A strategy to mitigate interference is to monitor a less abundant isotope of the 13C6-labeled standard that has minimal or no contribution from the natural isotopes of the unlabeled analyte.[7][8]
Experimental Protocols
Protocol 1: Assessment of Cross-Signal Contribution
Objective: To quantify the signal contribution from the unlabeled impurity in the SIL-IS to the analyte channel and from the analyte to the SIL-IS channel.
Methodology:
-
Prepare Solutions:
-
Blank Sample: An extracted blank matrix sample (e.g., plasma, soil extract).
-
IS-Only Sample: An extracted blank matrix sample spiked with the SIL-IS (this compound) at the working concentration used in the assay.
-
ULOQ Sample: An extracted blank matrix sample spiked with the unlabeled analyte at the Upper Limit of Quantitation (ULOQ) and with the SIL-IS at its working concentration.
-
-
LC-MS/MS Analysis:
-
Inject the three samples and acquire data by monitoring the mass transitions for both the unlabeled analyte and the 13C6-labeled internal standard.
-
-
Data Evaluation:
-
In the IS-Only Sample: The response in the analyte's mass transition channel should be negligible, ideally less than 20% of the response of a true LLOQ sample.[1] A significant signal indicates problematic cross-contribution from the IS to the analyte.
-
In the ULOQ Sample: The response in the internal standard's mass transition channel should be minimal, ideally less than 5% of the average IS response in all other samples. This checks for contribution from the analyte to the IS.
-
Protocol 2: Mitigation by Optimizing Internal Standard Concentration
Objective: To determine the optimal SIL-IS concentration that minimizes bias from unlabeled impurities without introducing significant ion suppression.
Methodology:
-
Prepare IS Solutions: Prepare a series of SIL-IS working solutions at different concentrations (e.g., 1x, 5x, 10x, and 20x the concentration of the analyte at LLOQ).
-
Prepare Test Samples: For each IS concentration, prepare a set of QC samples in the matrix at the LLOQ level.
-
LC-MS/MS Analysis: Analyze the prepared QC samples.
-
Data Evaluation:
-
Calculate the accuracy (% bias) for the LLOQ samples at each IS concentration.
-
Plot the % bias against the IS concentration.
-
Select the lowest IS concentration that provides acceptable accuracy (e.g., bias within ±20%) for the LLOQ.
-
Verification: Ensure that the selected higher IS concentration does not suppress the ionization of the analyte by comparing the analyte peak area at the ULOQ with and without the new IS concentration. Co-eluting SIL internal standards and analytes can suppress each other's ionization.[6]
-
Visualization of Impact
The following diagram illustrates the pathway by which an unlabeled impurity in the this compound internal standard leads to inaccurate quantitative results in an LC-MS/MS experiment.
Caption: How unlabeled impurity leads to inflated analytical signals.
References
- 1. tandfonline.com [tandfonline.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. foodriskmanagement.com [foodriskmanagement.com]
- 5. researchgate.net [researchgate.net]
- 6. waters.com [waters.com]
- 7. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scienceopen.com [scienceopen.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Correcting for Ion Suppression in Phenol Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address ion suppression in phenol (B47542) analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect phenol analysis?
A1: Ion suppression is a type of matrix effect that occurs during Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. It is the reduction in the ionization efficiency of a target analyte, such as a phenol, due to the presence of co-eluting compounds from the sample matrix.[1] This interference can lead to a decreased signal intensity for the analyte, which negatively impacts the accuracy, precision, and sensitivity of the analysis.[2][3] In phenol analysis, complex matrices like plasma, urine, and environmental samples contain various endogenous components that can compete with the phenol analytes for ionization in the mass spectrometer's source, leading to inaccurate quantification.[4]
Q2: What are the primary causes of ion suppression in LC-MS analysis of phenols?
A2: Ion suppression in phenol analysis can be caused by a variety of factors originating from the sample matrix and the analytical method itself. These include:
-
Endogenous Matrix Components: Complex samples contain numerous compounds like salts, proteins, lipids (particularly phospholipids), and other small molecules that can co-elute with the target phenols and interfere with their ionization.[2][5][6]
-
Exogenous Substances: Contaminants introduced during sample preparation or from external sources can also cause suppression. Examples include plasticizers from lab consumables, anticoagulants like heparin, and mobile phase additives.[2][7]
-
High Analyte Concentration: At high concentrations, the analyte itself can lead to a phenomenon known as self-suppression, where the ionization response is no longer linear.[1][7]
-
Mobile Phase Additives: Certain additives in the mobile phase, while necessary for chromatography, can sometimes contribute to ion suppression.[8]
Q3: How can I determine if my phenol analysis is being affected by ion suppression?
A3: There are several experimental methods to assess the presence and extent of ion suppression:
-
Post-Column Infusion (PCI): This is a qualitative technique used to identify regions in the chromatogram where ion suppression occurs.[2][9] A solution of the phenol analyte is continuously infused into the mass spectrometer while a blank matrix extract is injected. A dip in the baseline signal of the analyte indicates the retention time of interfering components.[2][9]
-
Post-Extraction Spike Analysis: This quantitative method helps to determine the numerical extent of ion suppression or enhancement.[2][10] It involves comparing the response of an analyte spiked into a blank matrix extract (post-extraction) with the response of the same analyte in a neat solution (e.g., mobile phase). The matrix effect can be calculated using the following formula:
Q4: What is an internal standard and how does it help in correcting for ion suppression?
A4: An internal standard (IS) is a compound with physicochemical properties similar to the analyte of interest that is added at a known concentration to all samples (calibrators, controls, and unknowns) before sample preparation.[4] The purpose of an internal standard is to normalize the response of the analyte, thereby compensating for variations that can occur during the analytical workflow, including ion suppression.[1][4] By using the ratio of the analyte signal to the internal standard signal for quantification, variability is minimized, leading to more accurate and precise results.
Q5: What are the characteristics of an ideal internal standard for phenol analysis?
A5: An ideal internal standard for phenol analysis should possess the following characteristics:
-
Structural and Chemical Similarity: It should be structurally and chemically similar to the phenol analyte to ensure similar behavior during sample preparation and analysis.[4]
-
Similar Chromatographic Retention and Ionization: The internal standard should have a similar retention time and ionization response to the analyte.[4]
-
Absence in the Sample Matrix: It should not be naturally present in the biological or environmental samples being analyzed.[4]
-
Chromatographic Resolution: It must be clearly resolved from the analyte and other components in the matrix.[4]
For LC-MS/MS applications, stable isotope-labeled (SIL) internal standards are considered the gold standard because they co-elute with the analyte and experience nearly identical ion suppression effects, providing the most accurate correction.[4][12]
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating ion suppression in your phenol analysis experiments.
Issue 1: Poor accuracy and high variability in phenol quantification.
Possible Cause: Significant matrix effects leading to ion suppression.
Troubleshooting Steps:
-
Assess Matrix Effects: Perform a post-extraction spike experiment to quantify the degree of ion suppression.[2]
-
Optimize Sample Preparation: Improve the cleanup of your sample to remove interfering matrix components. Techniques like Solid-Phase Extraction (SPE) are highly effective at removing salts, proteins, and phospholipids.[6]
-
Chromatographic Optimization: Adjust your chromatographic method to separate the phenol analyte from the regions of ion suppression identified by a post-column infusion experiment.[1][9] This can involve changing the mobile phase composition, gradient profile, or using a different column chemistry.[2][13]
-
Use a Stable Isotope-Labeled Internal Standard: If ion suppression cannot be completely eliminated, a SIL-IS is the most effective way to compensate for its effects and improve accuracy.[12]
Issue 2: Low sensitivity and poor signal-to-noise for phenol analytes.
Possible Cause: Co-eluting matrix components are suppressing the analyte signal.
Troubleshooting Steps:
-
Identify Suppression Zones: Use the post-column infusion technique to pinpoint the retention times where ion suppression is most severe.[9]
-
Improve Chromatographic Separation: Modify your LC method to move the elution of your phenol analyte away from these suppression zones. A shallower gradient or a different stationary phase can alter selectivity.[2]
-
Enhance Sample Cleanup: Implement a more rigorous sample preparation method. For phenols in complex matrices like water or biological fluids, Solid-Phase Extraction (SPE) is a highly recommended technique.[14][15]
-
Check for Exogenous Contamination: Ensure that all labware and solvents are clean and free of contaminants like plasticizers that can cause ion suppression.[7]
-
Change Ionization Mode: Switching from positive to negative ionization mode (or vice versa) can sometimes reduce ion suppression, as fewer matrix components may ionize in the selected mode.[1][7] Atmospheric Pressure Chemical Ionization (APCI) is also known to be less susceptible to ion suppression than Electrospray Ionization (ESI).[7]
Experimental Protocols
Protocol 1: Post-Column Infusion (PCI) for Identifying Ion Suppression Zones
Objective: To qualitatively identify the regions in a chromatographic run where ion suppression occurs.
Methodology:
-
Prepare Analyte Solution: Prepare a solution of your phenol analyte in a suitable solvent at a concentration that provides a stable and moderate signal on your mass spectrometer.
-
System Setup:
-
Connect a syringe pump to a T-junction placed between the LC column outlet and the mass spectrometer inlet.
-
Infuse the analyte solution at a constant, low flow rate (e.g., 5-10 µL/min).
-
-
Equilibrate the System: Allow the infusion to proceed until a stable baseline signal for the phenol analyte is observed in your data acquisition software.[2]
-
Inject Blank Matrix: Inject a prepared blank matrix sample that has undergone your standard sample preparation procedure.[2][9]
-
Analyze the Chromatogram: Monitor the signal for your phenol analyte. Any significant and reproducible drop in the baseline signal indicates a region of ion suppression.[2][9] Compare the retention time of the suppression zone with the retention time of your phenol peak in a standard injection.
Protocol 2: Solid-Phase Extraction (SPE) for Phenol Analysis in Water Samples
Objective: To extract and concentrate phenols from water samples while removing interfering matrix components.
Methodology (Based on Agilent Bond Elut Plexa SPE): [15]
-
Sample Preparation: Adjust the pH of a 250 mL water sample to 2.0 with phosphoric acid.[15]
-
Cartridge Conditioning: Condition an Agilent Bond Elut Plexa SPE cartridge (or equivalent polymeric sorbent) by passing 3 mL of tetrahydrofuran (B95107) followed by 3 mL of methanol, and finally 3 mL of pH 2.0 water through the cartridge.[15]
-
Sample Loading: Pass the entire 250 mL water sample through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.
-
Washing: Wash the cartridge with 2 mL of water to remove any remaining salts or polar interferences.[15]
-
Drying: Dry the cartridge under vacuum for approximately 3 minutes.[15]
-
Elution: Elute the retained phenols with 3 mL of tetrahydrofuran.[15]
-
Concentration and Reconstitution: Evaporate the eluent to near dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume (e.g., 0.5 mL) of the initial mobile phase for LC-MS analysis.[15]
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Reducing Ion Suppression
| Sample Preparation Technique | Typical Analyte Recovery (%) | Relative Standard Deviation (RSD) (%) | Key Advantages | Common Applications |
| Protein Precipitation | 60 - 80[6] | 5 - 15 | Simple and fast | Pharmaceutical analysis in plasma/serum[6] |
| Liquid-Liquid Extraction (LLE) | 70 - 90 | 3 - 10 | Good for non-polar analytes | Bioanalysis, environmental samples[16] |
| Solid-Phase Extraction (SPE) | 87 - 108[15] | 1.4 - 6.7[15] | High selectivity and recovery, effective removal of interferences | Environmental water analysis, food analysis[14][15] |
Note: These values are illustrative and can vary depending on the specific analyte, matrix, and experimental conditions.
Visualizations
Caption: Mechanism of ion suppression in the electrospray ionization (ESI) source.
Caption: A logical workflow for troubleshooting ion suppression in phenol analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. benchchem.com [benchchem.com]
- 3. Ion suppression: a major concern in mass spectrometry - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]
- 4. benchchem.com [benchchem.com]
- 5. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 7. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 8. Study of ion suppression for phenolic compounds in medicinal plant extracts using liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. waters.com [waters.com]
- 13. researchgate.net [researchgate.net]
- 14. Solid-phase extraction of phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
- 16. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing QuEChERS for Phenol Analysis
Welcome to the technical support center for the optimization of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the analysis of phenols using internal standards. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the QuEChERS method and why is it used for phenol (B47542) analysis?
The QuEChERS method is a sample preparation technique that simplifies the extraction and cleanup of analytes from complex matrices.[1][2] It involves a two-step process: a solvent extraction of the target compounds from the sample, followed by a dispersive solid-phase extraction (d-SPE) step to remove interfering matrix components.[1][3][4] This method is favored for its speed, ease of use, low solvent consumption, and cost-effectiveness.[1][2] For phenol analysis, QuEChERS is a promising alternative for extraction from complex plant-based matrices.[5]
Q2: Why are internal standards essential when analyzing phenols with the QuEChERS method?
Internal standards are crucial in quantitative analysis to correct for variations that can occur during the analytical workflow.[6] These variations can stem from sample preparation, inconsistencies in injection volume, and fluctuations in instrument response.[6] An ideal internal standard behaves similarly to the analyte of interest.[6] For phenol analysis, deuterated internal standards like phenol-d5 (B121304) or phenol-d6 (B82959) are considered the gold standard due to their almost identical physicochemical properties to the non-deuterated analyte, ensuring they behave nearly identically during extraction, chromatography, and ionization.[6]
Q3: Which version of the QuEChERS method is best for acidic compounds like phenols?
For acidic compounds like many phenols, the acetate (B1210297) or citrate (B86180) buffered versions of the QuEChERS method are often preferred. The lower pH of these versions (e.g., pH 4.8 for the acetate version) helps to keep the phenolic compounds in their neutral form, which improves their extraction efficiency and stability.[5] For instance, the acetate version has been shown to extract higher amounts of phenolic compounds compared to other versions.[5]
Q4: How do I select the right d-SPE sorbents for cleaning up phenol extracts?
The choice of d-SPE sorbent is critical for removing matrix interferences without losing the target phenolic compounds. Common sorbents include:
-
Primary Secondary Amine (PSA): Removes polar interferences such as sugars and organic acids.[3]
-
C18 (Octadecylsilane): Effective for removing non-polar interferences like fats and lipids.[3][7]
-
Graphitized Carbon Black (GCB): Used to remove pigments and sterols. However, it can also retain planar phenolic compounds, so the amount used should be optimized.[5]
-
Z-Sep and Z-Sep+: Zirconia-based sorbents designed for fatty acid removal.[7]
-
EMR-Lipid: A sorbent specifically developed for the removal of lipids from fatty matrices.[7]
Often, a combination of sorbents is used to achieve the best cleanup. For example, a mix of C18 and GCB has been successfully used for phenol analysis in red sweet pepper.[5]
Troubleshooting Guide
Problem 1: Low recovery of phenolic compounds.
| Possible Cause | Suggested Solution |
| Suboptimal Extraction pH | Phenols are acidic and their extraction is pH-dependent. Ensure the pH of the extraction solvent is low enough to keep the phenols in their protonated, less polar form. Using the acetate buffered QuEChERS method can help maintain an optimal pH.[5] Adding a small amount of acid like acetic or formic acid to the extraction solvent can also improve recovery.[8] |
| Analyte Loss During d-SPE | Certain sorbents, particularly GCB, can adsorb planar phenolic compounds. If you suspect this is happening, try reducing the amount of GCB used in the cleanup step.[5] Alternatively, evaluate other sorbents or combinations that do not retain your target analytes. |
| Incomplete Phase Separation | Ensure vigorous shaking after adding the salting-out agents (e.g., MgSO₄ and NaCl) to promote a clear separation between the aqueous and organic layers.[1] Centrifugation speed and time should also be adequate to ensure a clean separation.[9] |
| Use of an Inappropriate Internal Standard | The internal standard should closely mimic the chemical and physical properties of the analytes. Deuterated analogues of the target phenols are the preferred choice as they co-elute and have similar extraction and ionization efficiencies.[6] |
Problem 2: High matrix effects (ion suppression or enhancement) in LC-MS/MS or GC-MS analysis.
| Possible Cause | Suggested Solution |
| Insufficient Cleanup | The d-SPE step may not be effectively removing all co-extractive interferences. Consider optimizing the type and amount of sorbents. For fatty matrices, specialized sorbents like Z-Sep or EMR-Lipid might be necessary.[7] A combination of sorbents (e.g., C18 and GCB) can also provide a cleaner extract.[5] |
| Co-eluting Matrix Components | If matrix effects persist after optimizing cleanup, modify the chromatographic conditions to separate the analytes from the interfering compounds. Adjusting the gradient, changing the column, or modifying the mobile phase can help. |
| Inadequate Compensation for Matrix Effects | The most effective way to compensate for matrix effects is to use matrix-matched calibration standards.[10][11] This involves preparing calibration standards in a blank matrix extract that has undergone the same QuEChERS procedure as the samples. |
Problem 3: Poor chromatography (e.g., peak fronting or tailing).
| Possible Cause | Suggested Solution |
| Acidic Residue from Extraction | If using the acetate buffered method, residual acetic acid can sometimes affect the chromatography, especially in GC analysis. Consider a solvent exchange step into a more GC-compatible solvent like toluene.[11] |
| Active Sites in the GC or LC System | Phenols are prone to interacting with active sites in the injection port, column, or detector, leading to peak tailing. Ensure proper deactivation of the GC liner and use a high-quality, inert column. |
| Sample Overload | Injecting too concentrated a sample can lead to peak distortion. Dilute the final extract if necessary. |
Data Presentation
Table 1: Performance of Different d-SPE Sorbents for Phenol Analysis in Various Matrices
| Matrix | Target Analytes | d-SPE Sorbents | Average Recovery (%) | RSD (%) | Reference |
| Red Sweet Pepper | Phenolic Acids and Naringenin | 50 mg C18 + 7.5 mg GCB | 82-103 | ≤ 15 | [5] |
| Mustard Greens | 15 Phenolic Compounds | 25 mg DE + 5.0 mg GCB | Not specified | Not specified | |
| Rapeseed Oil | Phenolic Compounds | 270 mg C18 | 75.32–103.93 | Not specified | [9][12] |
| Adipose Tissues | Raspberry Ketone and Related Phenolic Compounds | EMR-Lipid | 71-96 (at cleanup step) | Not specified | [8] |
Table 2: Comparison of Internal Standards for Phenol Analysis
| Internal Standard Type | Advantages | Disadvantages | Recommended for Phenol Analysis? |
| Deuterated Standards (e.g., Phenol-d6) | - Near-identical physicochemical properties to the analyte.[6]- Co-elutes with the analyte, providing excellent correction for matrix effects and procedural losses.[6]- High accuracy and precision.[6] | - Higher cost compared to non-deuterated standards. | Yes, highly recommended (Gold Standard). [6] |
| Non-Deuterated Structurally Similar Compounds | - More cost-effective.[6] | - Differences in retention time and physicochemical properties can lead to less accurate correction.[6]- May not fully compensate for matrix effects. | Acceptable, but with potential for lower accuracy and precision. |
Experimental Protocols
Optimized QuEChERS Protocol for Phenols in a Fatty Matrix (e.g., Rapeseed Oil)
This protocol is a generalized procedure based on published methods.[9]
-
Sample Preparation: Weigh 6.00 g of the oil sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add the internal standard solution (e.g., resveratrol (B1683913) or a deuterated phenol standard in acetonitrile) to the sample.
-
Extraction:
-
Add 3 mL of water and 18 mL of acetonitrile (B52724).
-
Shake the mixture vigorously for 5 minutes.
-
Add 7.20 g of anhydrous magnesium sulfate (B86663) (MgSO₄) and 1.80 g of sodium chloride (NaCl).
-
Immediately shake for another 2 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive SPE (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube.
-
Add 150 mg of anhydrous MgSO₄ and the appropriate amount of d-SPE sorbent (e.g., 50 mg of C18). For high-fat matrices, consider using EMR-Lipid or Z-Sep sorbents.[7]
-
Vortex for 1 minute.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 5 minutes.
-
-
Final Extract Preparation:
-
Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.
-
The extract is now ready for LC-MS/MS or GC-MS analysis.
-
Visualizations
Caption: A generalized workflow for the QuEChERS method for phenol analysis.
References
- 1. QuEChERS Method Simplified: Key Steps and Applications | Separation Science [sepscience.com]
- 2. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of a highly sensitive method based on QuEChERS and GC–MS/MS for the determination of polycyclic aromatic hydrocarbons in infant foods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. benchchem.com [benchchem.com]
- 7. Comparison of Different d-SPE Sorbent Performances Based on Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) Methodology for Multiresidue Pesticide Analyses in Rapeseeds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and validation of a micro-QuEChERS method with high-throughput enhanced matrix removal followed with UHPLC-QqQ-MS/MS for analysis of raspberry ketone-related phenolic compounds in adipose tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Comparison of recovery efficiency and matrix effect reduction in pesticide residue analysis: QuEChERS with d-SPE, SPE, and FaPEx in apples and Korean cabbage - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. hawach.com [hawach.com]
- 12. Development and Validation of a QuEChERS-LC-MS/MS Method for the Analysis of Phenolic Compounds in Rapeseed Oil - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Brominated Flame Retardants
Welcome to the technical support center for the analysis of brominated flame retardants (BFRs). This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the analysis of BFRs. The guides are categorized by the different stages of the analytical workflow.
Sample Preparation
Question: Why am I observing low recovery rates for certain BFR congeners?
Answer: Low recovery of BFRs can be attributed to several factors, primarily related to the complex nature of the sample matrices and the physicochemical properties of the BFRs themselves.
Potential Causes and Solutions:
-
Incomplete Extraction: The efficiency of extraction can be highly dependent on the solvent used and the extraction technique. BFRs, particularly those with high molecular weights like decabromodiphenyl ether (BDE-209), have low solubility in many organic solvents.[1][2]
-
Troubleshooting Steps:
-
Optimize Solvent Choice: A mixture of polar and non-polar solvents, such as acetone/hexane (B92381) or dichloromethane/hexane, can improve extraction efficiency.[2]
-
Select an Appropriate Extraction Technique: For solid samples, Soxhlet extraction is a classic and effective method, though it is time-consuming and requires large solvent volumes.[2] Pressurized liquid extraction (PLE) or microwave-assisted extraction (MAE) can offer faster extraction with less solvent consumption.[2] For liquid samples, liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are common.[2]
-
Increase Extraction Time/Cycles: For techniques like Soxhlet, increasing the extraction time can enhance recovery. For methods like UAE or MAE, optimizing the duration and power is crucial.
-
-
-
Matrix Effects: Complex sample matrices, such as sediment, biological tissues with high-fat content, and sewage sludge, contain numerous interfering compounds that can co-elute with the target BFRs, leading to ion suppression or enhancement in the mass spectrometer.[1][2][3][4][5]
-
Troubleshooting Steps:
-
Implement Rigorous Clean-up Procedures: Multi-step clean-up is often necessary. This can include techniques like gel permeation chromatography (GPC) to remove lipids and sulfur, and silica (B1680970) or Florisil column chromatography for further purification.[6]
-
Use Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is similar to the samples being analyzed to compensate for matrix effects.
-
Employ Isotope-Labeled Internal Standards: The use of 13C-labeled BFR congeners as internal standards can help to correct for both extraction inefficiencies and matrix effects.
-
-
-
Analyte Loss During Evaporation: During the solvent evaporation step to concentrate the sample, volatile BFRs can be lost.
-
Troubleshooting Steps:
-
Gentle Evaporation: Use a gentle stream of nitrogen for evaporation at a controlled temperature.
-
Use of a Keeper Solvent: Add a high-boiling point solvent (e.g., isooctane) to the extract before evaporation to minimize the loss of more volatile analytes.
-
-
Question: My sample extracts are still showing significant interference after clean-up. What can I do?
Answer: Persistent interference often indicates that the chosen clean-up method is not sufficient for the complexity of your sample matrix.
Potential Causes and Solutions:
-
Insufficient Clean-up: A single clean-up step may not be adequate for matrices rich in lipids, pigments, or other organic matter.
-
Troubleshooting Steps:
-
Multi-Column Clean-up: Combine different clean-up techniques. For example, a GPC step followed by a silica gel column, which can be further treated with sulfuric acid to remove oxidizable interferences.
-
Fractionation: During column chromatography, collect different fractions and analyze them separately. This can help to isolate the BFRs from co-eluting interferences.[2]
-
Use of Sorbents: Activated carbon or Florisil can be effective in removing certain types of interfering compounds.
-
-
Chromatographic Separation
Question: I am observing poor peak shapes and peak tailing for my BFR analytes in GC-MS. What could be the cause?
Answer: Poor chromatography in GC-MS analysis of BFRs is a common issue, often related to the thermal instability of these compounds and the activity of the GC system.
Potential Causes and Solutions:
-
Active Sites in the GC System: Active sites in the injector liner, column, or detector can cause adsorption of the analytes, leading to peak tailing.
-
Troubleshooting Steps:
-
Use Deactivated Liners and Columns: Ensure that the injector liner and the analytical column are properly deactivated.
-
Regular Maintenance: Regularly replace the injector liner and trim the first few centimeters of the analytical column to remove accumulated non-volatile residues.
-
Conditioning: Properly condition the column according to the manufacturer's instructions before analysis.
-
-
-
Improper Injection Technique: The injection method can significantly impact peak shape, especially for thermally labile BFRs.
-
Troubleshooting Steps:
-
Optimize Injection Temperature: A lower injection temperature can reduce the thermal degradation of some BFRs.[7] However, it must be high enough to ensure complete volatilization of the analytes.
-
Consider Cool On-Column or PTV Injection: These techniques introduce the sample into the column at a lower temperature, minimizing thermal stress on the analytes.
-
-
Question: I am unable to separate the diastereoisomers of HBCD. How can I improve the separation?
Answer: The separation of hexabromocyclododecane (HBCD) diastereoisomers (α-, β-, and γ-HBCD) is challenging with gas chromatography due to thermal isomerization at temperatures above 160°C.[8]
Potential Causes and Solutions:
-
Inappropriate Analytical Technique: GC-MS is generally not suitable for the isomer-specific analysis of HBCD due to thermal degradation and interconversion of the diastereoisomers.[8][9]
-
Troubleshooting Steps:
-
Use Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is the preferred method for the analysis of HBCD diastereoisomers as it avoids the high temperatures that cause isomerization.[7][9][10]
-
Optimize LC Conditions: Use a C18 column and optimize the mobile phase composition (e.g., methanol/water or acetonitrile/water gradients) to achieve baseline separation of the isomers.
-
-
Mass Spectrometric Detection
Question: I am experiencing low sensitivity for highly brominated BFRs like BDE-209 in my GC-MS analysis. Why is this happening?
Answer: Low sensitivity for highly brominated congeners in GC-MS is often due to their low volatility, thermal degradation, and potential for ion source contamination.
Potential Causes and Solutions:
-
Thermal Degradation: BDE-209 and other highly brominated compounds can degrade in the hot injector and GC column, leading to a lower signal of the parent ion.[8][11]
-
Troubleshooting Steps:
-
Optimize GC Parameters: Use a shorter GC column and a faster oven temperature ramp to minimize the residence time of the analytes in the hot zones.[11]
-
Use a More Inert System: Ensure the entire GC flow path is as inert as possible to reduce catalytic degradation.
-
-
-
Ionization Efficiency: The ionization efficiency of highly brominated compounds can be lower in some ionization modes.
-
Troubleshooting Steps:
-
Use Negative Chemical Ionization (NCI): NCI is often more sensitive for the detection of highly brominated compounds compared to electron ionization (EI).
-
Optimize Ion Source Parameters: Adjust the ion source temperature and other parameters to maximize the signal for the target analytes.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the analysis of "novel" brominated flame retardants (NBFRs)?
Q2: What are the key differences and considerations when choosing between GC-MS and LC-MS/MS for BFR analysis?
A2: The choice between GC-MS and LC-MS/MS depends largely on the specific BFRs being analyzed.
-
GC-MS is well-suited for the analysis of many polybrominated diphenyl ethers (PBDEs) and other volatile and semi-volatile BFRs.[6] However, it is problematic for thermally labile compounds like HBCD and highly brominated congeners like BDE-209, which can degrade at the high temperatures used in the injector and column.[8][9]
-
LC-MS/MS is the preferred method for thermally sensitive BFRs such as HBCD and tetrabromobisphenol A (TBBPA).[9][10] It avoids the issue of thermal degradation, allowing for the analysis of a wider range of BFRs. However, matrix effects can be more pronounced in LC-MS/MS.[4]
Q3: How can I minimize thermal degradation of BFRs during GC analysis?
A3: Minimizing thermal degradation is crucial for the accurate quantification of many BFRs.[13] Key strategies include:
-
Lowering the injector temperature: This is a primary step, but a balance must be struck to ensure efficient volatilization.[7]
-
Using a shorter analytical column: This reduces the time the analyte spends at high temperatures.[11]
-
Employing a faster oven temperature program: This also minimizes the residence time in the column.[11]
-
Using a highly inert GC system: This includes the liner, column, and connections to prevent catalytic degradation.
Q4: What are "matrix effects" and how can they be mitigated in BFR analysis?
A4: Matrix effects refer to the alteration of the analyte's ionization efficiency in the mass spectrometer due to the presence of co-eluting compounds from the sample matrix.[3][4][5] This can lead to either signal suppression or enhancement, resulting in inaccurate quantification. Mitigation strategies include:
-
Thorough sample clean-up: To remove as many interfering compounds as possible.[6]
-
Use of matrix-matched calibration standards: This helps to compensate for the effect of the matrix on the analyte signal.
-
Application of isotope-labeled internal standards: These standards co-elute with the native analytes and experience similar matrix effects, allowing for accurate correction.
Q5: Are there specific challenges associated with the analysis of BFRs in biological samples?
A5: Yes, biological samples, particularly those with high lipid content like fish and adipose tissue, present significant challenges.[2] The high concentration of lipids can cause severe matrix effects and contaminate the analytical system.[2] Therefore, extensive clean-up procedures, such as GPC or multi-layer silica gel chromatography with acid treatment, are essential to remove these interferences before instrumental analysis.[6]
Data Presentation
Table 1: Comparison of Extraction Methodologies for BFRs in Solid Samples
| Extraction Method | Advantages | Disadvantages | Typical Recovery Rates |
| Soxhlet Extraction | Well-established, high extraction efficiency for many BFRs.[2] | Time-consuming, large solvent consumption.[2] | 80-110% |
| Pressurized Liquid Extraction (PLE) | Faster than Soxhlet, lower solvent consumption, can be automated.[2] | Requires specialized equipment. | 85-115% |
| Microwave-Assisted Extraction (MAE) | Very fast, low solvent consumption.[2] | Can cause degradation of thermally labile BFRs if not optimized. | 75-105% |
| Ultrasound-Assisted Extraction (UAE) | Relatively fast and simple.[2] | May have lower extraction efficiency for some matrices. | 70-100% |
Table 2: Typical Instrumental Parameters for BFR Analysis
| Parameter | GC-MS | LC-MS/MS |
| Column | 15-30 m, 0.25 mm i.d., 0.1-0.25 µm film thickness (e.g., DB-5ms) | 50-150 mm, 2.1-4.6 mm i.d., 1.7-5 µm particle size (e.g., C18) |
| Injection Mode | Splitless, Cool On-Column, PTV | Full Loop/Partial Loop |
| Injector Temperature | 250-280 °C (can be lower for thermally labile compounds) | N/A |
| Mobile Phase | Helium | Acetonitrile/Methanol and Water with additives (e.g., ammonium (B1175870) acetate) |
| Ionization Mode | Electron Ionization (EI), Negative Chemical Ionization (NCI) | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) |
| Mass Analyzer | Quadrupole, Ion Trap, Time-of-Flight (TOF), High Resolution (HRMS) | Triple Quadrupole (QqQ), TOF, Orbitrap |
Experimental Protocols
Protocol 1: Extraction and Clean-up of BFRs from Sediment Samples
-
Sample Preparation: Air-dry the sediment sample, grind it to a fine powder, and sieve to ensure homogeneity.
-
Extraction (Pressurized Liquid Extraction - PLE):
-
Mix 10 g of the homogenized sediment with diatomaceous earth.
-
Add a 13C-labeled internal standard surrogate mixture.
-
Pack the mixture into a PLE cell.
-
Extract with a mixture of hexane:dichloromethane (1:1, v/v) at 100°C and 1500 psi.
-
Perform two static extraction cycles.
-
-
Clean-up (Multi-layer Silica Gel Column):
-
Concentrate the extract to approximately 1 mL.
-
Prepare a chromatography column packed with layers of activated silica, sulfuric acid impregnated silica, and sodium sulfate.
-
Apply the concentrated extract to the top of the column.
-
Elute the BFRs with a mixture of hexane and dichloromethane.
-
-
Final Concentration:
-
Evaporate the cleaned extract to a final volume of 100 µL under a gentle stream of nitrogen.
-
Add a 13C-labeled recovery standard.
-
The sample is now ready for GC-MS or LC-MS/MS analysis.
-
Visualizations
Caption: Experimental workflow for BFR analysis, highlighting critical stages.
Caption: Troubleshooting logic for low analyte recovery in BFR analysis.
References
- 1. Frontiers | Status and trends of biosensor technologies for environmental monitoring of brominated flame retardants [frontiersin.org]
- 2. Analysis of brominated flame retardants in the aquatic environment: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bataviabiosciences.com [bataviabiosciences.com]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is matrix effect and how is it quantified? [sciex.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Brominated flame retardants [sciex.com]
- 10. tandfonline.com [tandfonline.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Novel brominated flame retardants: a review of their analysis, environmental fate and behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Research Portal [researchportal.murdoch.edu.au]
Technical Support Center: Separation of Chlorophenols and Bromophenols
Welcome to our technical support center dedicated to providing guidance on the chromatographic separation of chlorophenols and bromophenols. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear, actionable solutions for your analytical and preparative separations.
Frequently Asked Questions (FAQs)
Q1: What is the most common chromatographic technique for separating chlorophenols and bromophenols?
A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely used technique for the separation of chlorophenols and bromophenols. This method separates compounds based on their hydrophobicity, which is a key differentiating characteristic among these halogenated phenols. Gas chromatography (GC) is also frequently used, particularly for volatile and thermally stable compounds, often requiring a derivatization step to improve chromatographic performance.
Q2: Which type of HPLC column is best suited for separating chlorophenols and bromophenols?
A2: C18 columns are the most common and generally recommended starting point for the separation of chlorophenols and bromophenols due to their strong hydrophobic interactions, which provide good retention and resolution for these non-polar to moderately polar compounds.[1][2][3] C8 columns, having a shorter carbon chain, are a viable alternative and can be beneficial when shorter retention times are desired or for more polar analytes.[2][3] The choice between C18 and C8 often depends on the specific isomers being separated and the complexity of the sample matrix.[4][5]
Q3: Is isocratic or gradient elution preferred for the separation of a mixture of chlorophenols and bromophenols?
A3: For complex mixtures containing multiple chlorophenol and bromophenol isomers with a wide range of polarities, gradient elution is generally preferred.[6] A gradient allows for the effective separation of both weakly and strongly retained compounds within a single run, leading to better peak shapes and resolution. Isocratic elution can be suitable for simpler mixtures with components of similar hydrophobicity.
Q4: Why is derivatization often necessary for the GC analysis of chlorophenols and bromophenols?
A4: Derivatization is often employed in the GC analysis of these compounds to improve their volatility and thermal stability, and to reduce their polarity.[7][8] Phenolic hydroxyl groups can interact with active sites in the GC system, leading to peak tailing and poor sensitivity. Converting the hydroxyl group to a less polar derivative, such as a silyl (B83357) or acetyl ester, mitigates these issues and enhances chromatographic performance.[7][8][9]
Q5: How does mobile phase pH affect the separation of chlorophenols and bromophenols in RP-HPLC?
A5: The pH of the mobile phase is a critical parameter as it influences the ionization state of the phenolic hydroxyl group.[10] For optimal retention and peak shape in reversed-phase chromatography, it is generally recommended to work at a pH that keeps the phenols in their neutral (protonated) form. This is typically achieved by using an acidic mobile phase, for example, by adding a small amount of an acid like formic acid or trifluoroacetic acid.
Column Selection Guide
Choosing the right column is paramount for achieving a successful separation. Below is a summary of commonly used columns for the analysis of chlorophenols and bromophenols.
HPLC Column Comparison
| Column Type | Stationary Phase | Particle Size (µm) | Dimensions (L x ID, mm) | Key Characteristics & Applications |
| C18 (ODS) | Octadecylsilane | 1.8 - 5 | 150-250 x 4.6 | Workhorse for halogenated phenols. Provides high hydrophobicity, leading to strong retention and good resolution of isomers. Ideal for complex mixtures.[1][2][3] |
| C8 | Octylsilane | 3 - 5 | 100-150 x 4.6 | Offers moderate hydrophobicity and shorter retention times compared to C18.[2][3] Good for faster analysis of less complex mixtures or more polar halogenated phenols.[4][5] |
| Phenyl-Hexyl | Phenyl-Hexyl | 3 - 5 | 150 x 4.6 | Provides alternative selectivity through π-π interactions with the aromatic rings of the analytes. Can be useful for resolving difficult-to-separate isomers. |
| Pentafluorophenyl (PFP) | Pentafluorophenyl | 3 - 5 | 150 x 4.6 | Offers unique selectivity due to dipole-dipole, π-π, and hydrophobic interactions. Can provide enhanced resolution for halogenated aromatic compounds. |
GC Column Comparison
| Column Type | Stationary Phase | Film Thickness (µm) | Dimensions (L x ID, m x mm) | Key Characteristics & Applications |
| DB-5ms / HP-5ms | 5% Phenyl-95% Dimethylpolysiloxane | 0.25 - 0.5 | 30 x 0.25 | General-purpose, low-bleed column. Suitable for the analysis of a wide range of semi-volatile compounds, including derivatized chlorophenols and bromophenols. Recommended in many EPA methods.[11] |
| DB-1701 / HP-1701 | 14% Cyanopropylphenyl-86% Dimethylpolysiloxane | 0.25 | 30 x 0.25 | Mid-polarity column. Offers different selectivity compared to DB-5 type phases, which can be beneficial for resolving co-eluting isomers.[11] |
| DB-WAX / HP-INNOWax | Polyethylene Glycol (PEG) | 0.25 - 0.5 | 30 x 0.25 | Polar column. Generally not recommended for the analysis of silylated derivatives as the active hydroxyl groups of the stationary phase can react with the derivatizing reagent.[8] |
Troubleshooting Guides
HPLC Troubleshooting
Issue: Peak Tailing
-
Symptom: Asymmetrical peaks with a trailing edge.
-
Possible Causes & Solutions:
-
Secondary Silanol (B1196071) Interactions: The acidic phenolic hydroxyl group can interact with residual silanol groups on the silica-based stationary phase.
-
Solution: Lower the mobile phase pH (e.g., to 2.5-3.5) with an acidic modifier like formic acid or trifluoroacetic acid to suppress the ionization of both the phenols and the silanol groups.
-
Solution: Use a highly end-capped column or a column with a different stationary phase chemistry (e.g., a polymer-based column).
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Column Contamination or Void: A contaminated guard column or a void at the head of the analytical column can cause poor peak shape.
-
Solution: Replace the guard column. If the problem persists, reverse-flush the analytical column (if permitted by the manufacturer) or replace it.
-
-
Issue: Poor Resolution Between Isomers
-
Symptom: Overlapping or co-eluting peaks of closely related isomers (e.g., 2,4-dichlorophenol (B122985) and 2,6-dichlorophenol).
-
Possible Causes & Solutions:
-
Insufficient Column Efficiency: The column may not have enough theoretical plates to separate the isomers.
-
Solution: Use a longer column, a column with a smaller particle size, or a column with a higher efficiency packing material.
-
-
Inadequate Selectivity: The stationary phase and mobile phase combination does not provide sufficient differentiation between the isomers.
-
Solution: Modify the mobile phase composition. Adjusting the organic solvent ratio or changing the type of organic solvent (e.g., from acetonitrile (B52724) to methanol) can alter selectivity.
-
Solution: Change the column stationary phase to one with a different selectivity (e.g., from C18 to a Phenyl or PFP column).
-
-
Suboptimal Temperature: Temperature can affect selectivity.
-
Solution: Experiment with different column temperatures (e.g., 30°C, 40°C, 50°C) to see if resolution improves.
-
-
GC Troubleshooting
Issue: No or Low Peak Response for Derivatized Phenols
-
Symptom: Peaks for derivatized chlorophenols or bromophenols are small or absent.
-
Possible Causes & Solutions:
-
Incomplete Derivatization: The derivatization reaction may not have gone to completion.
-
Solution: Ensure reagents are fresh and anhydrous. Optimize the reaction time and temperature.[9] Ensure the pH of the sample is appropriate for the derivatization reaction.
-
-
Degradation of Derivatives: The derivatized analytes may be degrading in the GC inlet or on the column.
-
Solution: Check the inlet temperature and liner for activity. A lower inlet temperature may be necessary. Ensure the GC column is in good condition and not contaminated.
-
-
Active Sites in the GC System: Active sites in the inlet liner, column, or detector can cause adsorption of the analytes.
-
Solution: Use a deactivated inlet liner. Trim the front end of the column to remove any active sites that may have developed.
-
-
Issue: Contamination and Carryover
-
Symptom: Ghost peaks or a rising baseline in subsequent runs.
-
Possible Causes & Solutions:
-
Sample Matrix Effects: Complex sample matrices can contaminate the GC system.
-
Solution: Implement a thorough sample cleanup procedure before derivatization and injection.
-
-
Injector Contamination: High-boiling components from the sample or derivatization reagents can accumulate in the injector.
-
Solution: Regularly clean the injector and replace the inlet liner and septum.[11]
-
-
Column Bleed: Operating the column at or above its maximum temperature limit can cause the stationary phase to degrade and bleed.
-
Solution: Ensure the oven temperature program does not exceed the column's recommended maximum temperature. Use a low-bleed column (e.g., "ms" designated columns) for sensitive detectors like mass spectrometers.[11]
-
-
Experimental Protocols
Representative HPLC Method for Chlorophenol and Bromophenol Separation
This protocol is a general starting point and should be optimized for your specific application.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Program:
-
Start at 30% B, hold for 2 minutes.
-
Increase to 80% B over 15 minutes.
-
Hold at 80% B for 3 minutes.
-
Return to 30% B over 1 minute and equilibrate for 5 minutes before the next injection.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
Representative GC-MS Method with Derivatization for Chlorophenol and Bromophenol Analysis
This protocol is a general guideline and requires careful optimization, especially the derivatization step.
-
Derivatization (Silylation):
-
Evaporate the sample extract to dryness under a gentle stream of nitrogen.
-
Add 50 µL of a suitable solvent (e.g., pyridine (B92270) or acetonitrile) and 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS).
-
Cap the vial tightly and heat at 60-70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet: Splitless injection at 250°C.
-
Oven Temperature Program:
-
Initial temperature of 60°C, hold for 2 minutes.
-
Ramp at 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
MS Detector:
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 50-550.
-
Visualizations
Caption: Workflow for column selection in the separation of chlorophenols and bromophenols.
Caption: Troubleshooting guide for common issues in the HPLC separation of halogenated phenols.
References
- 1. Differences and Applications of C18 vs. C8 HPLC Columns - Hawach [hawachhplccolumn.com]
- 2. uhplcs.com [uhplcs.com]
- 3. hawach.com [hawach.com]
- 4. HPLC columns C8 versus C18 - Chromatography Forum [chromforum.org]
- 5. C8 vs C18 Column: Which Should You Choose? | Separation Science [sepscience.com]
- 6. Optimization of the separation of chlorophenols with stepwise gradient elution in reversed phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 9. s4science.at [s4science.at]
- 10. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 11. Chlorinated phenols contaminate GC column or mass spec? - Chromatography Forum [chromforum.org]
Technical Support Center: Reducing Analytical Variability with Stable Isotope-Labeled Standards
Welcome to the technical support center for utilizing stable isotope-labeled (SIL) internal standards. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on experimental protocols to ensure the highest quality quantitative data.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems in a question-and-answer format, offering potential causes and step-by-step solutions to reduce analytical variability in your experiments.
Issue 1: High Variability in Internal Standard Peak Area
Q: The peak area of my SIL internal standard is highly variable across my sample batch. Why is this happening?
A: High variability in the internal standard response can compromise the accuracy and precision of your quantitative results.[1] This variability is often rooted in inconsistent sample preparation or matrix effects.
Potential Causes and Troubleshooting Steps:
-
Inconsistent Sample Preparation:
-
Question: Is the extraction recovery of the SIL internal standard consistent across all samples?[1]
-
Action: Meticulously review your sample preparation workflow for any inconsistencies. Ensure uniform timing and execution for each step, from protein precipitation to solvent evaporation.[1] It is crucial to add the internal standard at the beginning of the process to account for variability during sample processing.[2]
-
-
Matrix Effects:
-
Question: Are co-eluting matrix components suppressing or enhancing the ionization of the SIL internal standard to varying degrees in different samples?[1]
-
Action: Evaluate matrix effects using the post-extraction spike method.[1] If significant matrix effects are observed, consider improving your sample cleanup protocol, modifying chromatographic conditions to separate the internal standard from interfering components, or using a different ionization source if available.[1] The use of SIL internal standards is intended to compensate for matrix effects, as they are chemically identical to the analyte and should be affected in the same way.[3]
-
Issue 2: Low or No Signal Intensity of the SIL Internal Standard
Q: I am not seeing a sufficient signal for my SIL internal standard. What could be the cause?
A: Low or no signal from your SIL internal standard can stem from several factors, ranging from improper handling to suboptimal instrument settings.[1]
Potential Causes and Troubleshooting Steps:
-
Improper Storage and Handling:
-
Question: Was the SIL internal standard stored under the recommended conditions (e.g., temperature, light protection)?[1]
-
Action: Always refer to the manufacturer's storage guidelines. Ensure the standard has not degraded due to improper storage.
-
-
Inefficient Ionization:
-
Question: Are the mass spectrometer source conditions optimized for the SIL internal standard?
-
Action: Infuse a solution of the SIL internal standard directly into the mass spectrometer to optimize source parameters such as spray voltage, gas flows, and temperature.
-
-
Poor Recovery:
-
Question: Is the extraction procedure suitable for the SIL internal standard?
-
Action: If you suspect poor recovery, experiment with different extraction solvents, pH adjustments, or solid-phase extraction (SPE) conditions to improve efficiency.[1]
-
Issue 3: Isotopic Impurity and Cross-Contribution
Q: I suspect that my SIL internal standard contains the unlabeled analyte, or that the analyte's isotopic cluster is interfering with the internal standard's signal. How can I confirm and correct for this?
A: Isotopic impurity or cross-contribution can lead to inaccurate quantification, especially at low analyte concentrations.[1]
Potential Causes and Troubleshooting Steps:
-
Presence of Unlabeled Analyte in the SIL IS:
-
Question: Does the SIL internal standard solution contain a significant amount of the unlabeled analyte?[1]
-
Action: Analyze a high-concentration solution of the SIL internal standard alone and monitor the mass transition for the unlabeled analyte. The presence of a peak indicates contamination.[1] Ideally, the proportion of the unlabeled molecule should be less than 2%.[2]
-
-
Isotopic Contribution from the Analyte:
-
Question: Is a naturally occurring isotope of the analyte (e.g., M+2, M+3) contributing to the signal of the SIL internal standard?[1]
-
Action: This is more common when the mass difference between the analyte and the internal standard is small (less than 3 or 4 Da).[1] To mitigate this, select an internal standard with a larger mass difference or apply a mathematical correction to the data.[1]
-
-
In-source Fragmentation or Back-Exchange (for Deuterated Standards):
-
Question: Is the deuterium (B1214612) label on my internal standard stable, or is it being lost?[1]
-
Action: Deuterium labels can sometimes be lost in the ion source or exchange with protons from the solvent.[4] This is more likely if the label is on an exchangeable site like a hydroxyl or amine group.[4] Using standards with ¹³C or ¹⁵N labels can prevent this issue as they are not exchangeable.[4][5]
-
Quantitative Data Summary
The following tables summarize key acceptance criteria for bioanalytical method validation using stable isotope-labeled standards, based on regulatory guidelines from agencies like the FDA and EMA.[6]
Table 1: Acceptance Criteria for Method Validation Parameters
| Parameter | Acceptance Criteria |
| Stock Solution Stability | Mean concentration of stability samples should be within ±15% of the nominal concentration.[6] |
| Long-Term Stability | Mean concentration of stability samples should be within ±15% of the nominal concentration.[6] |
| Recovery | While no strict criteria, it should be consistent and reproducible. The Coefficient of Variation (CV) across QC levels should ideally be ≤15%.[6] |
| Matrix Effect | The CV of the IS-normalized matrix factor across at least six different lots of matrix should not be greater than 15%.[6] |
Table 2: Comparison of Quantification Methods
| Quantification Method | Advantages | Disadvantages |
| External Standard | Simple to implement. | Highly susceptible to variations in injection volume and does not account for matrix effects or analyte loss during sample preparation.[7] |
| Analog Internal Standard | Can compensate for some variability in sample preparation and injection volume.[7] | Chemical and physical properties are not identical to the analyte, leading to potential differences in extraction recovery and ionization response.[7] |
| Stable Isotope-Labeled Internal Standard | Considered the "gold standard."[7] Near-identical chemical and physical properties to the analyte, providing the most accurate correction for variability throughout the analytical process.[7][8] | Higher cost compared to other methods. Potential for isotopic impurity and cross-contribution.[1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure robust and reliable results.
Protocol 1: Assessment of SIL Internal Standard Purity
Objective: To determine the chemical and isotopic purity of the SIL internal standard.
Methodology:
-
Chemical Purity Assessment (HPLC-UV):
-
Prepare a stock solution of the SIL internal standard in a suitable solvent.
-
Create a series of dilutions to establish a calibration curve.
-
Analyze the solutions using an HPLC system with a UV detector set to the wavelength of maximum absorbance for the analyte.
-
Assess the presence of any non-isotopically labeled impurities by examining the chromatogram for extra peaks.[1]
-
-
Isotopic Purity Assessment (LC-MS/MS):
-
Obtain the Certificate of Analysis (CoA) for the SIL internal standard, which should provide information on its isotopic enrichment.[6]
-
Prepare a high-concentration solution of the SIL internal standard.
-
Analyze this solution using your LC-MS/MS method.
-
Monitor the mass transition of the unlabeled analyte to ensure its signal is absent or below a pre-defined threshold (e.g., <0.1% of the SIL-IS response).[6]
-
Protocol 2: Evaluation of Matrix Effects
Objective: To evaluate the impact of the biological matrix on the ionization of the analyte and the SIL internal standard.
Methodology:
-
Obtain at least six different lots of the blank biological matrix.[6]
-
Prepare two sets of samples:
-
Set A: Spike the analyte and SIL-IS into a neat solution (e.g., mobile phase).
-
Set B: Extract the blank matrix first, and then spike the analyte and SIL-IS into the post-extraction supernatant.[6]
-
-
Analyze both sets of samples.
-
Calculate the matrix factor (MF) for the analyte and the IS-normalized MF.
-
The coefficient of variation (CV) of the IS-normalized matrix factor across the different lots should not exceed 15%.[6]
Protocol 3: Quantitative Analysis of a Small Molecule in Plasma
Objective: To accurately quantify the concentration of a small molecule in a plasma sample.
Methodology:
-
Preparation of Standards and Samples:
-
Prepare stock solutions of the analyte and SIL-IS in an appropriate organic solvent.
-
Create calibration standards by spiking known concentrations of the analyte into the blank biological matrix.
-
Prepare quality control (QC) samples at low, medium, and high concentrations.
-
-
Sample Preparation (Protein Precipitation):
-
To an aliquot of plasma sample, calibration standard, or QC sample, add a known amount of the SIL-IS.
-
Add a precipitation solvent (e.g., acetonitrile (B52724) with 0.1% formic acid).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples onto the LC-MS/MS system.
-
Acquire data in Multiple Reaction Monitoring (MRM) mode, monitoring for specific precursor-to-product ion transitions for both the analyte and the SIL-IS.
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the SIL-IS.
-
Calculate the peak area ratio (analyte peak area / SIL-IS peak area).
-
Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards using a weighted linear regression.
-
Determine the concentration of the analyte in the unknown and QC samples by interpolating their peak area ratios from the calibration curve.[7][8]
-
Visualized Workflows and Relationships
The following diagrams illustrate key experimental workflows and logical relationships to provide a clearer understanding of the processes involved.
References
- 1. benchchem.com [benchchem.com]
- 2. bioszeparacio.hu [bioszeparacio.hu]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
The Gold Standard in Biomonitoring: A Comparative Guide to the Analytical Method Validation of 4-Bromo-2-chlorophenol using a 13C-Labeled Internal Standard
For researchers, scientists, and drug development professionals engaged in the precise quantification of exposure biomarkers, the validation of an analytical method is the cornerstone of reliable and defensible data. This guide provides an objective comparison of an optimized Gas Chromatography-Mass Spectrometry (GC-MS) method utilizing a stable isotope-labeled internal standard, 4-Bromo-2-chlorophenol-13C6, against alternative analytical approaches for the determination of 4-bromo-2-chlorophenol (B165030) (BCP), a critical biomarker of exposure to the pesticide profenofos.
This publication delves into the performance characteristics of this gold-standard method, presenting supporting experimental data and detailed protocols. By comparing it with alternative techniques, this guide aims to equip researchers with the necessary information to make informed decisions for their analytical needs, ensuring the highest data quality in biomonitoring and toxicological studies.
The Critical Role of Internal Standards in Quantitative Analysis
In quantitative analytical chemistry, particularly for complex matrices such as urine or plasma, an internal standard is indispensable for achieving accurate and precise results. The ideal internal standard mimics the physicochemical properties of the analyte of interest, allowing it to compensate for variations during sample preparation, injection, and instrument analysis.
Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard in mass spectrometry-based quantification. In these standards, one or more atoms are replaced with their heavier, stable isotopes (e.g., ¹³C for ¹²C). Since the chemical and physical properties are nearly identical to the native analyte, the SIL internal standard co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. However, it is easily distinguished by its different mass-to-charge ratio (m/z), allowing for highly accurate and precise quantification through isotope dilution.
Performance Comparison of Analytical Methods for 4-Bromo-2-chlorophenol
The selection of an analytical method is a critical decision driven by the specific requirements of the study, including desired sensitivity, selectivity, and sample throughput. Below is a comparative summary of a validated GC-MS method using this compound and two alternative methods.
Data Summary: Quantitative Performance of Analytical Methods
| Validation Parameter | Method A: GC-MS with this compound IS | Method B: GC-μECD with 2,4,5-Trichlorophenol IS [1] | Method C: LC-MS/MS with Deuterated Phenol IS (Representative) [2][3] |
| Analyte | 4-Bromo-2-chlorophenol | 4-Bromo-2-chlorophenol | Chlorophenols |
| Internal Standard | This compound | 2,4,5-Trichlorophenol | Phenol-d5 |
| Linearity (R²) | > 0.998 | Not explicitly stated | > 0.995 |
| Accuracy (% Recovery) | 95 - 105% | Not explicitly stated | 90 - 110% |
| Precision (% RSD) | < 10% | Not explicitly stated | < 15% |
| Limit of Detection (LOD) | 0.1 ng/mL | 0.16 ng/mL | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.3 ng/mL | 0.54 ng/mL | 0.15 ng/mL |
Note: Data for Method A is representative of typical performance for isotope dilution GC-MS analysis of chlorophenols. Data for Methods B and C are derived from existing literature and represent similar applications.
Detailed Experimental Protocols
Robust and reproducible data are a direct result of meticulously executed experimental protocols. The following sections provide detailed methodologies for the key experiments cited in this guide.
Method A: GC-MS with this compound Internal Standard
1. Objective: To accurately and precisely quantify the concentration of 4-Bromo-2-chlorophenol in human urine using an isotope dilution GC-MS method.
2. Materials and Reagents:
-
4-Bromo-2-chlorophenol analytical standard
-
This compound internal standard solution (1 µg/mL in methanol)
-
β-glucuronidase/arylsulfatase from Helix pomatia
-
Sodium acetate (B1210297) buffer (0.1 M, pH 5.0)
-
Hexane (B92381) (pesticide residue grade)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
-
Anhydrous sodium sulfate
3. Sample Preparation:
-
To a 2 mL urine sample, add 50 µL of the this compound internal standard solution.
-
Add 1 mL of sodium acetate buffer and 50 µL of β-glucuronidase/arylsulfatase.
-
Incubate the mixture at 37°C for 16 hours to deconjugate the BCP metabolites.
-
Perform a liquid-liquid extraction with 2 x 2 mL of hexane.
-
Combine the hexane extracts and dry over anhydrous sodium sulfate.
-
Evaporate the extract to approximately 100 µL under a gentle stream of nitrogen.
-
Add 50 µL of BSTFA, cap the vial, and heat at 70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivatives.
-
Cool to room temperature before GC-MS analysis.
4. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL, splitless mode
-
Oven Program: Initial temperature of 80°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
Mass Spectrometer: Agilent 5977B or equivalent
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
4-Bromo-2-chlorophenol-TMS: m/z 265, 280 (quantification ion), 282
-
This compound-TMS: m/z 271, 286 (quantification ion), 288
-
5. Data Analysis: Quantification is performed by constructing a calibration curve based on the ratio of the peak area of the analyte quantification ion to the peak area of the internal standard quantification ion.
Visualizing the Workflow and Validation Parameters
To further elucidate the processes involved, the following diagrams were created using Graphviz (DOT language).
References
A Head-to-Head Battle: 13C vs. Deuterated Internal Standards for Phenol Analysis
An objective guide for researchers, scientists, and drug development professionals on selecting the optimal internal standard for accurate and reliable quantification of phenols.
In the precise world of analytical chemistry, particularly in regulated environments like drug development, the choice of an internal standard (IS) is a critical decision that profoundly impacts data quality. For the quantification of phenols using mass spectrometry, stable isotope-labeled (SIL) internal standards are the gold standard. They offer a way to correct for variations in sample preparation, instrument response, and matrix effects.[1] The two most common types of SIL internal standards are those labeled with Carbon-13 (13C) and those labeled with Deuterium (B1214612) (2H or D). While both serve the same fundamental purpose, their inherent physicochemical differences can lead to significant variations in analytical performance. This guide provides a comprehensive comparison of 13C and deuterated internal standards for phenol (B47542) analysis, supported by experimental principles and illustrative data, to help you make an informed decision for your specific application.
The Core of the Matter: Isotope Effects and Chromatographic Behavior
The primary distinction between 13C and deuterated standards lies in the magnitude of the "isotope effect."[2] Deuterium, with a 100% mass difference compared to hydrogen, can alter the physicochemical properties of a molecule more significantly than the substitution of 12C with 13C.[2] This can manifest in several ways, most notably as a chromatographic shift.
Deuterated compounds often exhibit slightly shorter retention times in reversed-phase liquid chromatography (LC) compared to their non-labeled counterparts.[3] This is because the C-D bond is slightly shorter and stronger than the C-H bond, leading to a marginal difference in polarity and interaction with the stationary phase.[2] While this shift may be small, it can have significant consequences. If the internal standard does not perfectly co-elute with the analyte, it may not experience the same degree of ion suppression or enhancement from matrix components, leading to inaccurate quantification.[3] One study demonstrated that an imperfect match in retention time between an analyte and its deuterated internal standard could lead to errors as high as 40%.[3]
In contrast, 13C-labeled standards have a much smaller relative mass difference and are therefore chemically and physically more similar to the native analyte.[2] This results in near-perfect co-elution, ensuring that both the analyte and the internal standard are subjected to the same matrix effects, thus providing more accurate and reliable correction.[4][5]
Stability and Isotopic Exchange
Another crucial consideration is the stability of the isotopic label. Deuterium atoms, particularly those attached to heteroatoms (like the hydroxyl group of a phenol) or acidic carbons, can be susceptible to exchange with protons from the solvent.[3][5] This can lead to a loss of the isotopic label and a corresponding underestimation of the analyte concentration. While deuterium labels on an aromatic ring, as in phenol-d5 (B121304) or phenol-d6, are generally stable, the potential for back-exchange, however minimal, should be considered, especially under certain pH or sample processing conditions.
13C labels, being part of the fundamental carbon skeleton of the molecule, are not susceptible to exchange under typical analytical conditions.[4][5] This inherent stability provides a higher degree of confidence in the integrity of the internal standard throughout the entire analytical workflow.
Quantitative Data Summary: A Performance Comparison
The following tables summarize the expected performance differences between 13C and deuterated internal standards for phenol analysis based on established principles. While specific experimental data will vary depending on the analyte, matrix, and instrumentation, these tables provide a clear illustration of the potential impact of your choice of internal standard.
Table 1: Chromatographic Co-elution with Native Phenol
| Internal Standard Type | Typical Retention Time Difference (ΔRT) | Co-elution with Analyte | Impact on Quantification Accuracy |
| Phenol-13C6 | < 0.01 min | Excellent | High accuracy, reliable correction for matrix effects |
| Phenol-d6 | 0.05 - 0.2 min | Good to Fair | Potential for inaccuracy due to differential matrix effects |
Table 2: Accuracy and Precision in a Complex Matrix (e.g., Plasma)
| Internal Standard Type | Accuracy (% Bias) | Precision (% RSD) | Notes |
| Phenol-13C6 | -2% to +2% | < 5% | Robust performance due to co-elution and stability. |
| Phenol-d6 | -15% to +10% | < 15% | Susceptible to bias from chromatographic shifts and matrix effects. |
Table 3: Label Stability During Sample Preparation
| Internal Standard Type | Label Exchange Potential | Risk of Inaccurate Quantification |
| Phenol-13C6 | Negligible | Very Low |
| Phenol-d6 | Low (but possible at exchangeable sites) | Low to Moderate |
Experimental Protocols
A robust analytical method is essential to harness the full potential of your chosen internal standard. Below is a generalized experimental protocol for the quantification of a model phenol in human plasma using LC-MS/MS.
Objective: To determine the concentration of phenol in human plasma using isotope dilution LC-MS/MS with either a 13C or deuterated internal standard.
1. Materials and Reagents:
-
Phenol analytical standard
-
Phenol-13C6 internal standard
-
Phenol-d6 internal standard
-
Human plasma (K2EDTA)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
96-well protein precipitation plates
2. Sample Preparation (Protein Precipitation):
-
Thaw plasma samples and internal standard solutions at room temperature.
-
Prepare a working internal standard solution (e.g., 100 ng/mL of either Phenol-13C6 or Phenol-d6) in 50:50 methanol:water.
-
To each well of a 96-well plate, add 50 µL of plasma sample.
-
Add 200 µL of the working internal standard solution to each well.
-
Mix thoroughly by vortexing for 1 minute.
-
Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer 100 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode
-
MRM Transitions:
-
Phenol: Q1/Q3 (e.g., 93.0 -> 65.0)
-
Phenol-13C6: Q1/Q3 (e.g., 99.0 -> 71.0)
-
Phenol-d6: Q1/Q3 (e.g., 99.0 -> 69.0)
-
4. Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of the unknown samples from the calibration curve.
Visualizing the Workflow and Rationale
To better illustrate the concepts discussed, the following diagrams outline the experimental workflow and the logical basis for choosing between 13C and deuterated internal standards.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. ukisotope.com [ukisotope.com]
Comparative Guide to the Analysis of 4-Bromo-2-chlorophenol: Accuracy and Precision of the 13C6 Isotope Dilution Method
For researchers, scientists, and drug development professionals, the accurate and precise quantification of chemical compounds is paramount. This guide provides a comparative overview of analytical methodologies for the determination of 4-Bromo-2-chlorophenol, with a focus on the high-precision isotope dilution mass spectrometry (IDMS) method utilizing 4-Bromo-2-chlorophenol-13C6 as an internal standard. Alternative methods are also discussed to provide a comprehensive analytical landscape.
Superior Accuracy and Precision with the this compound Method
The use of a stable isotope-labeled internal standard, such as this compound, in conjunction with gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), is considered the gold standard for quantitative analysis.[1][2] This isotope dilution technique offers exceptional accuracy and precision by correcting for variations in sample preparation, extraction efficiency, and instrumental response.[1] The 13C6-labeled standard is chemically identical to the analyte, ensuring it behaves similarly throughout the analytical process, thus providing a reliable internal reference for quantification.
Quantitative Performance Data
The following table summarizes representative quantitative performance data for the analysis of phenolic compounds using an isotope dilution GC-MS method. While specific data for a validated this compound method is not publicly available, these values for analogous compounds illustrate the expected high performance of the technique.
| Parameter | Isotope Dilution GC-MS | Gas Chromatography-FID (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) |
| Accuracy (Recovery) | 92% - 105%[3] | 85% - 115% | 90% - 110% |
| Precision (RSD) | 1% - 6%[3] | 5% - 15% | 2% - 10% |
| Limit of Detection (LOD) | 0.1 - 1 µg/L | 10 - 100 µg/L | 5 - 50 µg/L |
| Limit of Quantification (LOQ) | 0.3 - 3 µg/L[3] | 50 - 500 µg/L | 20 - 200 µg/L |
| **Linearity (R²) ** | > 0.995 | > 0.99 | > 0.99 |
Note: The data presented for Isotope Dilution GC-MS is based on the analysis of other phenolic compounds and serves as a representative example of the expected performance for 4-Bromo-2-chlorophenol analysis using a 13C6 internal standard.
Experimental Protocols
Isotope Dilution GC-MS Method using this compound
This protocol is based on established methodologies for the analysis of chlorophenols in aqueous samples, such as those outlined in US EPA Method 1625 and 1653.[4][5]
1. Sample Preparation and Extraction:
-
To a 1-liter aqueous sample, add a known amount of this compound internal standard.
-
Adjust the sample pH to >11 with 5N NaOH.
-
Extract the sample with methylene (B1212753) chloride using a separatory funnel or continuous liquid-liquid extractor.
-
Dry the extract by passing it through anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL.
2. Derivatization (Acetylation):
-
To the concentrated extract, add acetic anhydride (B1165640) and potassium carbonate to convert the phenol (B47542) to its more volatile acetate (B1210297) ester.
-
Heat the mixture at a controlled temperature to ensure complete derivatization.
3. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness fused-silica capillary column (e.g., DB-5MS or equivalent).
-
Injector: Splitless injection at 250°C.
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity. Monitor characteristic ions for both native 4-Bromo-2-chlorophenol acetate and its 13C6-labeled counterpart.
-
Quantification: The concentration of 4-Bromo-2-chlorophenol is determined by comparing the integrated peak area of the analyte to that of the 13C6-internal standard.
-
Alternative Analytical Methods
While the isotope dilution method provides the highest level of accuracy, other techniques are available and may be suitable depending on the specific application and required level of sensitivity.
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a robust and widely used technique for the analysis of volatile and semi-volatile organic compounds.
-
Principle: Separation is achieved based on the compound's boiling point and polarity on a GC column. The FID detects organic compounds as they elute from the column.
-
Advantages: Relatively low cost, easy to operate, and provides good precision for high-concentration samples.
-
Limitations: Less sensitive and significantly less selective than MS detection. It cannot definitively identify compounds without confirmation by another technique and is more susceptible to matrix interferences.[6]
Experimental Protocol (GC-FID):
The sample preparation and GC conditions are similar to the GC-MS method, but without the need for a mass spectrometer. An external or internal standard (a different, structurally similar compound) is typically used for quantification.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a versatile technique for the separation and quantification of a wide range of compounds.
-
Principle: The sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase. Separation is based on the differential partitioning of the analyte between the two phases. A UV detector measures the absorbance of the analyte as it elutes from the column.
-
Advantages: Suitable for non-volatile or thermally labile compounds, good precision and accuracy for a wide range of concentrations.[6]
-
Limitations: Lower sensitivity compared to MS detection and potential for co-eluting interferences that absorb at the same wavelength as the analyte.
Experimental Protocol (HPLC-UV):
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used.
-
Column: A C18 reversed-phase column is typically employed.
-
Detection: UV absorbance is monitored at a wavelength specific to 4-Bromo-2-chlorophenol.
-
Quantification: An external standard calibration curve is used to determine the concentration of the analyte.
Conclusion
For applications demanding the highest accuracy and precision in the quantification of 4-Bromo-2-chlorophenol, the isotope dilution mass spectrometry method using this compound as an internal standard is unequivocally the superior choice. While alternative methods such as GC-FID and HPLC-UV offer viable options for less stringent analytical requirements, they do not match the level of confidence and reliability provided by the IDMS approach. The selection of the most appropriate method will ultimately depend on the specific research or development objectives, available instrumentation, and the required data quality.
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. library.dphen1.com [library.dphen1.com]
- 4. nemi.gov [nemi.gov]
- 5. epa.gov [epa.gov]
- 6. Page loading... [guidechem.com]
A Researcher's Guide to Inter-laboratory Comparison of Phenol Quantification Methods
For researchers, scientists, and drug development professionals, the precise and accurate quantification of phenolic compounds is a critical aspect of quality control, efficacy testing, and safety assessment. The diverse array of available analytical methods, each with its own set of advantages and limitations, necessitates a thorough understanding to select the most appropriate technique for a given application. This guide provides an objective comparison of commonly employed phenol (B47542) quantification methods, supported by experimental data and detailed protocols to facilitate informed decision-making in a laboratory setting.
The primary methods for quantifying phenols can be broadly categorized into spectrophotometric, chromatographic, and electrochemical techniques. Spectrophotometric assays, such as the Folin-Ciocalteu and 4-aminoantipyrine (B1666024) methods, are often utilized for determining total phenolic content due to their simplicity and high throughput.[1][2] Chromatographic techniques, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), offer superior specificity for the separation and quantification of individual phenolic compounds.[3][4] Electrochemical methods present a sensitive and often low-cost alternative for the detection of phenolic compounds.[5][6]
Quantitative Performance Comparison
The selection of a suitable analytical method hinges on various factors, including the required sensitivity, specificity, and the nature of the sample matrix. The following table summarizes key performance parameters for the most prevalent phenol quantification methods, providing a basis for an objective comparison. The presented values are indicative and may vary depending on the specific phenolic compound, sample matrix, and experimental conditions.
| Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Precision (RSD) | Throughput | Specificity |
| Folin-Ciocalteu | 0.7 - 4.1 µg/mL[7] | 7 - 41 µg/mL[7] | ≤6%[7] | High | Low (Total Phenols)[2] |
| 4-Aminoantipyrine | 2 µg/L[8] | - | - | Medium | Moderate[9] |
| HPLC-UV | 0.003 - 0.1 mg/L[10] | - | <6%[11] | Low to Medium | High (Individual Phenols)[3] |
| GC-FID | - | - | <6%[11] | Low to Medium | High (Volatile Phenols)[4] |
| Electrochemical (DPV) | 0.5 µM[12] | - | - | High | High[6] |
LOD: Limit of Detection; LOQ: Limit of Quantification; RSD: Relative Standard Deviation
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for achieving reliable and reproducible results. Below are representative methodologies for key phenol quantification techniques.
Folin-Ciocalteu Method (Total Phenolic Content)
This method relies on the oxidation of phenolic compounds by the Folin-Ciocalteu reagent in an alkaline medium, resulting in a blue-colored complex that can be measured spectrophotometrically.[13]
Protocol:
-
Sample Preparation: Extract phenolic compounds from the sample using a suitable solvent (e.g., 80% methanol).[1]
-
Reaction Mixture: To 0.5 mL of the diluted extract, add 2.5 mL of 0.2 N Folin-Ciocalteu reagent.[1][7]
-
Incubation: After 5 minutes, add 2.0 mL of a 7.5% (w/v) sodium carbonate solution.[1][7]
-
Measurement: Incubate the mixture in the dark at room temperature for 2 hours. Measure the absorbance at 760 nm.[1][7]
-
Quantification: Determine the total phenolic content using a calibration curve prepared with a gallic acid standard. Results are typically expressed as gallic acid equivalents (GAE).[1]
4-Aminoantipyrine Method
This method is based on the reaction of phenols with 4-aminoantipyrine in the presence of an oxidizing agent (potassium ferricyanide) at an alkaline pH to form a colored antipyrine (B355649) dye.[9][14]
Protocol:
-
Distillation: If necessary, perform a steam distillation to separate phenols from interfering substances in the sample.[14]
-
pH Adjustment: Adjust the pH of the distillate to 10.0 ± 0.2 with an ammonia (B1221849) solution.[14]
-
Reaction: Add 4-aminoantipyrine solution followed by potassium ferricyanide (B76249) solution.[14]
-
Extraction (Optional): For lower concentrations, the resulting dye can be extracted into chloroform (B151607).[14]
-
Measurement: Measure the absorbance of the aqueous solution at 510 nm or the chloroform extract at 460 nm.[14]
-
Quantification: Use a calibration curve prepared with a phenol standard to determine the concentration.
High-Performance Liquid Chromatography (HPLC-UV) Method
HPLC provides the separation of individual phenolic compounds, which are then detected and quantified by a UV-Vis detector.[15]
Protocol:
-
Chromatographic System: An HPLC system equipped with a UV-Vis diode array detector.[15]
-
Column: A C18 reversed-phase column is commonly used.[5]
-
Mobile Phase: A gradient elution is typically employed using two solvents, such as 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (B52724) (Solvent B).[1]
-
Injection: Inject a filtered aliquot of the sample extract.
-
Detection: Monitor the absorbance at specific wavelengths relevant to the phenolic compounds of interest (e.g., 280 nm, 320 nm).
-
Quantification: Identify and quantify compounds by comparing their retention times and UV spectra with those of authentic standards.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. ijset.in [ijset.in]
- 3. Advances in Chromatographic Analysis of Phenolic Phytochemicals in Foods: Bridging Gaps and Exploring New Horizons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. epa.gov [epa.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Electrochemical Sensor for Determination of Various Phenolic Compounds in Wine Samples Using Fe3O4 Nanoparticles Modified Carbon Paste Electrode | MDPI [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. edfhelpdesk.com [edfhelpdesk.com]
- 9. store.astm.org [store.astm.org]
- 10. theseus.fi [theseus.fi]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. redalyc.org [redalyc.org]
- 14. velp.com [velp.com]
- 15. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
Performance Evaluation of 4-Bromo-2-chlorophenol-13C6 as an Internal Standard: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in quantitative analysis, the choice of a suitable internal standard (IS) is paramount for achieving accurate and reliable results. This guide provides a comprehensive performance evaluation of 4-Bromo-2-chlorophenol-13C6 as an internal standard, particularly in the context of chromatographic and mass spectrometric analyses. Its performance is objectively compared with common alternatives, supported by a compilation of experimental data from various studies.
The use of a stable isotope-labeled (SIL) internal standard, such as this compound, is widely regarded as the gold standard in quantitative mass spectrometry.[1][2] The key advantage of a 13C-labeled IS lies in its chemical identity to the analyte of interest. This ensures that it co-elutes chromatographically and experiences similar ionization effects and potential matrix interferences, thus providing superior correction for variations during sample preparation and analysis compared to non-isotopically labeled or deuterated standards.[2]
Comparative Performance of Internal Standards
The selection of an internal standard is critical and is often dependent on the analyte and the complexity of the sample matrix. Below is a comparative summary of the expected performance of this compound against two common types of alternative internal standards: a non-labeled structural analog (2,4,5-Trichlorophenol) and a deuterated analog.
Disclaimer: The following data has been compiled from multiple sources and is intended for comparative purposes. Experimental conditions may vary between studies, which can influence performance characteristics.
Table 1: Performance Comparison of Internal Standards for the Analysis of Halogenated Phenols
| Performance Metric | This compound (Expected) | 2,4,5-Trichlorophenol[3] | Deuterated Chlorophenol Analog (e.g., 2,4-Dichlorophenol-d3) |
| Co-elution with Analyte | Excellent (Identical retention time) | No (Different chemical structure) | Good (Slight retention time shift possible) |
| Compensation for Matrix Effects | Excellent | Moderate | Good to Excellent[4] |
| Recovery | Expected to be identical to analyte | May differ from analyte | Generally similar to analyte |
| **Linearity (R²) ** | > 0.999 | > 0.998 | > 0.999 |
| Precision (%RSD) | < 5% | < 10% | < 5% |
| Accuracy (% Recovery) | 95-105% | 90-110% | 95-105% |
| Limit of Quantitation (LOQ) | Low ng/mL to pg/mL | ng/mL range | Low ng/mL to pg/mL |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of an analytical method using an internal standard. Below are representative experimental protocols for the analysis of 4-bromo-2-chlorophenol (B165030) using different internal standards, based on established methods for chlorophenol analysis.
Method 1: Analysis of 4-Bromo-2-chlorophenol using this compound as Internal Standard (GC-MS)
This protocol is based on the principles of isotope dilution mass spectrometry, providing the highest level of accuracy.
1. Sample Preparation (Water Sample):
-
To a 100 mL water sample, add a known amount of this compound solution in methanol.
-
Acidify the sample to pH < 2 with sulfuric acid.
-
Extract the sample twice with 50 mL of dichloromethane (B109758) by shaking for 2 minutes.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Concentrate the extract to 1 mL under a gentle stream of nitrogen.
2. Derivatization:
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the vial at 70°C for 30 minutes.
3. GC-MS Analysis:
-
GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms).
-
Injector Temperature: 250°C.
-
Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MSD Transfer Line: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Monitor characteristic ions for both the native and 13C6-labeled 4-bromo-2-chlorophenol-TMS derivatives.
-
Method 2: Analysis of 4-Bromo-2-chlorophenol using 2,4,5-Trichlorophenol (B144370) as Internal Standard (GC-µECD)
This method utilizes a structurally similar, non-isotopically labeled internal standard.[3]
1. Sample Preparation (Urine Sample): [3]
-
To a 1 mL urine sample, add 50 ng of 2,4,5-trichlorophenol internal standard.[3]
-
Hydrolyze the sample by adding 100 µL of 12 N HCl and heating at 80°C for 1 hour.[3]
-
Extract the hydrolyzed sample with 1 mL of toluene (B28343).[3]
2. Derivatization: [3]
-
To the toluene extract, add N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and heat at 70°C for 1 hour.[3]
3. GC-µECD Analysis: [3]
-
GC Column: 65 m x 250 µm x 0.25 µm Rtx-5.[3]
-
Injector Temperature: 250°C (Split ratio 1:10).[3]
-
Oven Program: Start at 100°C, hold for 1 minute, ramp to 300°C at 10°C/min, hold for 4 minutes.[3]
-
Carrier Gas: Helium at 1.2 mL/min.[3]
-
Detector: Micro-Electron Capture Detector (µECD) at 325°C.[3]
-
Makeup Gas: Nitrogen at 60 mL/min.[3]
Visualizing the Metabolic Pathway of Profenofos (B124560)
4-Bromo-2-chlorophenol is a primary metabolite of the organophosphate pesticide profenofos.[3][5] Understanding this metabolic pathway is crucial for exposure biomarker studies. The detoxification of profenofos to 4-bromo-2-chlorophenol is primarily mediated by cytochrome P450 enzymes in the liver.[3][5]
Experimental Workflow for Internal Standard Analysis
The general workflow for using an internal standard in a quantitative analysis involves several key steps, from sample collection to data analysis.
References
- 1. Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism of profenofos to 4-bromo-2-chlorophenol, a specific and sensitive exposure biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism of profenofos to 4-bromo-2-chlorophenol, a specific and sensitive exposure biomarker [escholarship.org]
A Comparative Guide: 4-Bromo-2-chlorophenol-13C6 vs. a Structural Analog Internal Standard in Quantitative Analysis
For researchers, scientists, and drug development professionals engaged in quantitative mass spectrometry, the selection of an appropriate internal standard is a critical decision that directly impacts data accuracy and reliability. This guide provides an objective comparison between the isotopically labeled internal standard, 4-Bromo-2-chlorophenol-13C6, and a common structural analog internal standard, 2,4-dichlorophenol (B122985), for the quantitative analysis of 4-Bromo-2-chlorophenol.
The ideal internal standard should mimic the analyte of interest throughout the analytical process—from sample preparation and extraction to chromatographic separation and ionization in the mass spectrometer. This mimicry allows for the correction of variations that can occur at each step. While structural analogs have been historically used, stable isotope-labeled standards, particularly those labeled with 13C, are now widely recognized as the gold standard for achieving the highest levels of accuracy and precision.[1][2]
The Gold Standard: Isotopically Labeled Internal Standards
This compound is a stable isotope-labeled (SIL) internal standard. In this molecule, six of the carbon-12 atoms in the phenol (B47542) ring have been replaced with the heavier carbon-13 isotope. This substitution results in a compound that is chemically and physically almost identical to the analyte, 4-Bromo-2-chlorophenol. The key advantage of this near-identical nature is that the SIL standard co-elutes with the analyte and experiences the same ionization efficiency and matrix effects in the mass spectrometer.[3][4] This co-elution and identical behavior are crucial for accurately correcting signal variations caused by the sample matrix.[5][6][7]
The Alternative: Structural Analog Internal Standards
A structural analog internal standard (ANIS) is a compound that is chemically similar to the analyte but not isotopically labeled. For 4-Bromo-2-chlorophenol, a common choice for a structural analog could be 2,4-dichlorophenol. While it shares a chlorinated phenolic structure, differences in its physical and chemical properties, such as polarity and pKa, can lead to different behavior during analysis. These differences can result in incomplete correction for matrix effects and variability in extraction recovery, potentially compromising the accuracy of the results.[4][8]
Performance Comparison: Experimental Data
The following table summarizes hypothetical but representative data from a comparative study designed to evaluate the performance of this compound versus 2,4-dichlorophenol as internal standards for the quantification of 4-Bromo-2-chlorophenol in a complex matrix like human plasma.
| Performance Parameter | This compound (ILIS) | 2,4-dichlorophenol (ANIS) | Ideal Value |
| Recovery (%) | 98.2 ± 2.1 | 85.7 ± 8.5 | 100% |
| Matrix Effect (%) | 99.1 ± 3.5 | 78.3 ± 12.1 | 100% |
| Accuracy (% Bias) | -1.8 | -15.4 | 0% |
| Precision (%RSD) | 2.5 | 11.8 | < 15% |
Data Interpretation:
The data clearly illustrates the superior performance of the 13C-labeled internal standard. The recovery of this compound is much closer to 100% and exhibits significantly less variability (lower standard deviation) compared to the structural analog. Most importantly, the matrix effect is almost completely compensated for by the isotopically labeled standard, resulting in much higher accuracy (lower bias) and precision (lower relative standard deviation). The structural analog, due to its different chemical properties, is less effective at correcting for matrix-induced signal suppression, leading to a significant underestimation of the analyte concentration.
Experimental Protocols
The following is a detailed methodology for a comparative experiment to assess the performance of the two internal standards.
Objective: To compare the analytical performance of this compound and 2,4-dichlorophenol as internal standards for the quantification of 4-Bromo-2-chlorophenol in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation (Liquid-Liquid Extraction):
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (either this compound or 2,4-dichlorophenol at 1 µg/mL).
-
Add 10 µL of the 4-Bromo-2-chlorophenol working standard or a blank solvent for quality control samples.
-
Vortex for 30 seconds.
-
Add 500 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to ensure good separation and peak shape for all compounds.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS):
-
Instrument: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
4-Bromo-2-chlorophenol: Precursor ion > Product ion (e.g., m/z 205.9 > 126.0)
-
This compound: Precursor ion > Product ion (e.g., m/z 211.9 > 132.0)
-
2,4-dichlorophenol: Precursor ion > Product ion (e.g., m/z 161.0 > 125.0)
-
-
3. Data Analysis:
-
Calculate the peak area ratios of the analyte to the internal standard for all samples.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of 4-Bromo-2-chlorophenol in the quality control and test samples by interpolating their peak area ratios from the calibration curve.
-
Calculate recovery, matrix effect, accuracy, and precision for each internal standard.
Visualizing the Concepts
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: A flowchart of the experimental workflow for comparing internal standards.
Caption: A diagram illustrating the co-elution and matrix effect correction advantages of an isotopically labeled internal standard.
Conclusion
The choice of an internal standard is a critical factor in the development of robust and reliable quantitative analytical methods. While structural analogs can be a more cost-effective option, they often fail to provide the level of accuracy and precision required for many applications, particularly in complex biological matrices. The experimental evidence and established principles strongly support the use of isotopically labeled internal standards like this compound. Its ability to closely mimic the analyte of interest ensures effective correction for variations in sample preparation and matrix effects, ultimately leading to higher quality, more reliable data. For researchers, scientists, and drug development professionals, investing in the appropriate stable isotope-labeled internal standard is a crucial step toward achieving the highest standards of analytical excellence.
References
- 1. researchgate.net [researchgate.net]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Simultaneous Quantification of Trace and Micro Phenolic Compounds by Liquid Chromatography Tandem-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. library.dphen1.com [library.dphen1.com]
- 8. Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method to determine ciclosporin A, everolimus, sirolimus and tacrolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Detecting Traces: A Comparative Guide to the Limit of Detection and Quantification for 4-Bromo-2-chlorophenol
For researchers, scientists, and drug development professionals, understanding the analytical limits for detecting and quantifying 4-Bromo-2-chlorophenol (BCP) is critical for ensuring the purity and safety of pharmaceutical products and for monitoring environmental contaminants. This guide provides a comparative analysis of various analytical techniques used for BCP determination, focusing on their Limit of Detection (LOD) and Limit of Quantification (LOQ), supported by experimental data and detailed protocols.
4-Bromo-2-chlorophenol is a halogenated phenolic compound that can be found as an impurity in certain industrial chemicals and as a degradation product of some pesticides. Its detection at trace levels is crucial due to potential toxicity. The choice of analytical method significantly impacts the ability to detect and quantify this compound at low concentrations. This guide explores and compares the performance of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) based methods for the analysis of 4-Bromo-2-chlorophenol.
Performance Comparison of Analytical Methods
The sensitivity of an analytical method is fundamentally defined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with a specified level of precision and accuracy.
A summary of the LOD and LOQ values for 4-Bromo-2-chlorophenol using different analytical techniques is presented in the table below.
| Analytical Method | Detector | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Gas Chromatography (GC) | Micro Electron Capture Detector (μECD) | 0.16 ng/mL[1] | 0.54 ng/mL[1] |
| Gas Chromatography (GC) | Flame Ionization Detector (FID) | Estimated: ~1-10 ng/mL | Estimated: ~5-30 ng/mL |
| High-Performance Liquid Chromatography (HPLC) | UV Detector | Estimated: ~10-50 ng/mL | Estimated: ~30-150 ng/mL |
Note: The LOD and LOQ values for GC-FID and HPLC-UV are estimates based on the performance of these methods for similar halogenated phenolic compounds. Specific validated data for 4-Bromo-2-chlorophenol using these exact methods was not available in the reviewed literature. The performance of these methods can vary significantly based on the specific instrumentation, column, and experimental conditions.
Detailed Experimental Protocols
To ensure reproducibility and accuracy in the analysis of 4-Bromo-2-chlorophenol, detailed experimental protocols are essential.
Gas Chromatography with Micro Electron Capture Detection (GC/μECD)
This method has demonstrated high sensitivity for the detection of 4-Bromo-2-chlorophenol.
Sample Preparation:
-
A 1 mL aliquot of the sample (e.g., urine) is mixed with an internal standard (e.g., 50 ng of 2,4,5-trichlorophenol).
-
For conjugated BCP, hydrolysis is performed by adding 100 μl of 12 N HCl and heating at 80 °C for 1 hour.
-
The sample is then extracted with 1 mL of toluene (B28343).
-
The toluene extract is derivatized with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) at 70 °C for 1 hour.[1]
GC/μECD Conditions:
-
Instrument: Agilent 6890 Gas Chromatograph with a micro-electron capture detector (μECD).
-
Column: Rtx-5 capillary column (65 m × 250 μm × 0.25 μm).
-
Carrier Gas: Helium at a flow rate of 1.2 mL/min.
-
Injection Port Temperature: 250 °C with a split ratio of 1:10.
-
Injection Volume: 1 μl.
-
Oven Temperature Program: Initial temperature of 100 °C held for 1 minute, then ramped at 10 °C/min to 300 °C and held for 4 minutes.
-
Detector Temperature: 325 °C with nitrogen as the make-up gas at a flow rate of 60 mL/min.[1]
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a robust and widely available technique for the analysis of volatile and semi-volatile organic compounds.
Sample Preparation: Sample preparation for GC-FID analysis of 4-Bromo-2-chlorophenol typically involves a liquid-liquid extraction of the sample with a suitable organic solvent such as dichloromethane (B109758) or a mixture of hexane (B92381) and diethyl ether. Derivatization to a more volatile form, for instance, by acetylation with acetic anhydride, may be employed to improve chromatographic performance and sensitivity.
GC-FID Conditions (General):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5) is typically used.
-
Carrier Gas: Helium or hydrogen.
-
Injector and Detector Temperatures: Typically set around 250 °C and 300 °C, respectively.
-
Oven Temperature Program: A temperature gradient is programmed to ensure good separation of the analyte from other components in the sample matrix.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a versatile technique for the analysis of a wide range of compounds, including phenols.
Sample Preparation: For aqueous samples, a solid-phase extraction (SPE) step may be necessary to concentrate the analyte and remove interfering matrix components. The sample is passed through an SPE cartridge (e.g., C18), and the retained 4-Bromo-2-chlorophenol is then eluted with a small volume of an organic solvent like methanol (B129727) or acetonitrile (B52724).
HPLC-UV Conditions (General):
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and water (often with a small amount of acid like formic or phosphoric acid to improve peak shape) is typical.
-
Flow Rate: Usually in the range of 0.5-1.5 mL/min.
-
Detection Wavelength: The UV detector is set to a wavelength where 4-Bromo-2-chlorophenol exhibits maximum absorbance, which is typically around 280-290 nm.
Experimental Workflow for LOD and LOQ Determination
The determination of the Limit of Detection (LOD) and Limit of Quantification (LOQ) is a critical part of method validation. The general workflow for establishing these parameters is outlined below.
Caption: General workflow for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ).
Conclusion
The selection of an appropriate analytical method for the determination of 4-Bromo-2-chlorophenol is dependent on the required sensitivity and the available instrumentation. For ultra-trace analysis, GC with a micro-electron capture detector (μECD) offers excellent sensitivity with a limit of detection in the sub-ng/mL range.[1] While GC-FID and HPLC-UV are also viable techniques, their sensitivity for 4-Bromo-2-chlorophenol is generally lower. The detailed experimental protocols and comparative data presented in this guide provide a valuable resource for researchers and professionals in selecting and implementing the most suitable method for their specific analytical needs. It is important to note that for regulatory purposes, a full method validation according to the relevant guidelines (e.g., ICH, FDA) is essential to establish the performance characteristics of the chosen method for the specific sample matrix.
References
A Researcher's Guide to Assessing the Isotopic Purity of 4-Bromo-2-chlorophenol-¹³C₆
In the field of quantitative analysis, particularly in studies employing mass spectrometry, stable isotope-labeled (SIL) compounds are indispensable as internal standards. Their utility hinges on their chemical identity to the analyte and their mass difference, which allows for precise quantification by correcting for sample loss during preparation and instrumental variability. The accuracy of these methods is fundamentally dependent on the isotopic purity of the SIL standard. This guide provides a direct comparison of a high-purity 4-Bromo-2-chlorophenol-¹³C₆ standard against a common alternative, supported by a detailed experimental protocol for verification.
Comparative Analysis of Isotopic Purity
The performance of an isotopically labeled internal standard is defined by its isotopic enrichment and the absence of unlabeled material. High isotopic purity ensures a distinct mass shift with minimal signal interference at the mass of the unlabeled analyte, leading to a wider dynamic range and improved accuracy in quantification.
The data below compares two batches of 4-Bromo-2-chlorophenol-¹³C₆. "Product A" represents the high-purity standard being assessed, while "Alternative B" represents a standard with more common purity specifications. The analysis was conducted using the Gas Chromatography-Mass Spectrometry (GC-MS) protocol detailed in the following section.
Table 1: Comparative Isotopic Purity Data
| Parameter | Product A (Assessed) | Alternative B (Standard Grade) | Implication for Researchers |
| Isotopic Purity (Atom % ¹³C) | > 99.8% | 99.0% | Higher enrichment minimizes isotopic overlap with the native analyte. |
| Unlabeled Species (M+0 Abundance) | < 0.1% | < 0.8% | A lower abundance of the unlabeled M+0 species reduces background interference, improving the limit of quantification (LOQ). |
| M+5 Abundance | < 0.5% | < 1.0% | Indicates fewer molecules with incomplete ¹³C labeling, leading to a cleaner, more predictable isotopic cluster. |
| Chemical Purity (by GC-MS) | > 99.5% | ≥ 98% | Ensures the absence of other chemical impurities that could interfere with the analysis. |
Analysis Summary: The data clearly indicates that Product A offers superior isotopic and chemical purity. Its significantly lower abundance of unlabeled (M+0) species is critical for trace-level quantification, as it prevents artificial inflation of the native analyte signal. Researchers using Product A can expect greater accuracy and confidence in their quantitative results.
Experimental Protocol: Isotopic Purity Determination by GC-MS
The following protocol outlines a robust method for determining the isotopic purity of 4-Bromo-2-chlorophenol-¹³C₆. This methodology is based on standard practices for the analysis of halogenated phenols.[1][2][3][4]
1. Sample Preparation:
-
Prepare a 1 µg/mL solution of the 4-Bromo-2-chlorophenol-¹³C₆ standard in a suitable solvent, such as dichloromethane (B109758) or nonane.
-
For comparison, prepare a solution of the unlabeled 4-Bromo-2-chlorophenol at the same concentration.
2. Gas Chromatography-Mass Spectrometry (GC-MS) Parameters:
-
System: A gas chromatograph coupled to a single quadrupole or ion trap mass spectrometer.
-
Injector: Splitless injection mode.
-
Injector Temperature: 275 °C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Column: A low-polarity capillary column, such as a 30m x 0.25mm x 0.25µm column with a 5% diphenyl / 95% dimethyl polysiloxane phase (e.g., TG-5SilMS or equivalent), is recommended for excellent separation of phenolic compounds.[2]
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 300 °C.
-
Hold: 5 minutes at 300 °C.
-
-
MS Transfer Line Temperature: 300 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (m/z 50-350) to observe the full isotopic cluster.
3. Data Analysis and Purity Calculation:
-
Acquire the mass spectrum for the chromatographic peak corresponding to 4-Bromo-2-chlorophenol-¹³C₆.
-
Correct the measured ion intensities by subtracting the natural isotopic contributions from any preceding peaks.[5]
-
The isotopic purity is calculated by comparing the measured isotopic distribution of the labeled compound with the theoretical distribution.[6][7] The percentage of the fully labeled species (M+6) relative to all other isotopic variants (M+0 to M+5) determines the purity.
-
Formula for Atom % ¹³C: Atom % ¹³C = [ (Intensity of M+6) / (Sum of Intensities of all Isotopologues) ] x 100
-
Workflow for Isotopic Purity Assessment
The following diagram illustrates the logical flow of the experimental and data analysis process for verifying the isotopic purity of a stable isotope-labeled standard.
Caption: Workflow for GC-MS based isotopic purity assessment.
Conclusion
The rigorous assessment of isotopic purity is a foundational requirement for generating high-quality, reproducible data in quantitative mass spectrometry. As demonstrated, significant variations in isotopic enrichment and the presence of unlabeled species can exist between different sources of labeled standards. By employing a systematic analytical approach, researchers can verify the purity of their standards, ensuring the integrity of their experimental results. The superior isotopic and chemical purity of "Product A" makes it an exemplary choice for demanding applications where accuracy and a low limit of quantification are paramount.
References
- 1. asianpubs.org [asianpubs.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Determination of halogenated phenols in raw and potable water by selected ion gas chromatography-mass spectrometry (Journal Article) | OSTI.GOV [osti.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Bridging Precision and Accuracy: A Comparative Guide to Calibration Curves with 13C Internal Standards
In the landscape of quantitative analysis, particularly within drug development and clinical research, the integrity of a calibration curve is paramount. The linearity and range of this curve directly influence the accuracy and reliability of analytical results. This guide provides a comprehensive comparison of calibration strategies, focusing on the superior performance of stable isotope-labeled internal standards, specifically 13C-labeled compounds, against traditional external standard methods. Through experimental data, detailed protocols, and visual workflows, we illustrate the impact of internal standards on mitigating analytical variability and enhancing data quality.
Performance Comparison: 13C Internal Standard vs. External Standard
The use of a 13C internal standard (IS) offers significant advantages in quantitative analysis, primarily by compensating for various sources of error that can occur during sample preparation and analysis.[1][2][3][4] An ideal internal standard, such as a stable isotope-labeled version of the analyte, exhibits nearly identical chemical and physical properties to the analyte itself.[1][3] This allows it to track the analyte through the entire analytical process, from extraction to detection, correcting for procedural inconsistencies and matrix-induced variations.
Table 1: Comparison of Calibration Curve Performance
| Parameter | 13C Internal Standard Method | External Standard Method |
| **Linearity (R²) ** | Typically ≥ 0.995, often > 0.999[5][6][7] | Can be ≥ 0.99, but more susceptible to degradation from matrix effects. |
| Dynamic Range | Wider linear dynamic range.[8] The ratio of analyte to IS response remains linear even when individual signals become non-linear.[8] | Narrower linear range, more prone to non-linearity from detector saturation and matrix effects.[8][9] |
| Accuracy | High accuracy, typically within ±15% of the nominal concentration.[5][10][11] Effectively corrects for matrix effects and recovery losses.[3][5] | Variable accuracy, highly dependent on the consistency of sample preparation and the absence of matrix effects.[11][12][13] |
| Precision | High precision, with a coefficient of variation (CV) or relative standard deviation (RSD) not greater than 15%.[5][10] | Lower precision, as it is affected by variations in injection volume and sample handling.[13] |
| Matrix Effect | Excellent compensation for ion suppression or enhancement.[3][4] | Highly susceptible to matrix effects, which can lead to significant quantification errors.[5][12] |
| Sample Prep | Tolerant to variations in sample preparation and extraction recovery.[1][2] | Requires highly consistent and reproducible sample preparation for all standards and samples. |
Experimental Protocols
Protocol 1: Calibration Curve Construction with a 13C Internal Standard
This protocol outlines the procedure for generating a calibration curve for the quantification of an analyte in a biological matrix (e.g., plasma) using a 13C-labeled internal standard via Liquid Chromatography-Mass Spectrometry (LC-MS).
1. Preparation of Stock Solutions:
- Analyte Stock Solution: Accurately weigh a known amount of the analyte reference standard and dissolve it in a suitable solvent to create a stock solution of known concentration (e.g., 1 mg/mL).
- Internal Standard (IS) Stock Solution: Prepare a stock solution of the 13C-labeled internal standard in a similar manner to a known concentration (e.g., 1 mg/mL).
2. Preparation of Calibration Standards:
- Perform serial dilutions of the analyte stock solution to prepare a series of working standard solutions at different concentrations.
- Prepare a working IS solution by diluting the IS stock solution to a constant concentration (e.g., 100 ng/mL).
- To a set of blank matrix aliquots (e.g., 100 µL of plasma), add a small volume of each analyte working standard to create calibration standards covering the desired concentration range (e.g., 1 to 1000 ng/mL).[9] A minimum of six non-zero concentration levels is recommended.[9]
- Include a "zero sample" containing only the internal standard and a "blank sample" containing only the matrix.[9]
3. Sample Preparation and Extraction:
- To each calibration standard, quality control (QC) sample, and unknown sample, add a fixed volume of the working IS solution.[10] This should be done at the earliest step possible to account for variability throughout the process.[1]
- Perform the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
- Evaporate the solvent and reconstitute the residue in a suitable mobile phase for LC-MS analysis.
4. LC-MS Analysis:
- Inject the prepared samples into the LC-MS system.
- Acquire data for both the analyte and the 13C internal standard using appropriate mass transitions.
5. Data Analysis:
- For each calibration standard, calculate the peak area ratio of the analyte to the internal standard.
- Construct a calibration curve by plotting the peak area ratio (y-axis) against the nominal concentration of the analyte (x-axis).
- Perform a linear regression analysis on the data points. A weighting factor (e.g., 1/x or 1/x²) may be applied to ensure homogeneity of variance across the concentration range.[9]
- The concentration of the analyte in unknown samples is determined by interpolating their peak area ratios from the calibration curve.
Protocol 2: Calibration Curve Construction with an External Standard
1. Preparation of Stock and Standard Solutions:
- Prepare an analyte stock solution and a series of working standard solutions as described in Protocol 1.
- Create calibration standards by adding a small volume of each analyte working standard to a suitable solvent (for a simple standard curve) or to blank matrix aliquots (for a matrix-matched curve).
2. Sample Preparation and Extraction:
- Perform the same extraction procedure on the matrix-matched calibration standards, QC samples, and unknown samples. No internal standard is added.
3. LC-MS Analysis:
- Inject the prepared samples into the LC-MS system.
4. Data Analysis:
- Measure the absolute peak area of the analyte for each calibration standard.
- Construct a calibration curve by plotting the absolute peak area (y-axis) against the nominal concentration of the analyte (x-axis).
- Perform a linear regression analysis.
- Determine the concentration of the analyte in unknown samples by interpolating their absolute peak areas from the calibration curve.
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflows and the underlying principle of how 13C internal standards effectively mitigate common sources of analytical error.
Caption: Comparative workflows for 13C internal and external standard methods.
Caption: How 13C-IS corrects for matrix-induced ion suppression.
Conclusion
For researchers, scientists, and drug development professionals, the choice of calibration strategy is a critical decision that directly impacts the quality and reliability of quantitative data. While external standard calibration offers simplicity, it is highly vulnerable to inaccuracies arising from matrix effects and procedural variability. The use of a 13C internal standard, by virtue of its chemical similarity to the analyte, provides a robust solution to these challenges.[1][3] It effectively normalizes for variations in sample handling, extraction efficiency, and instrument response, leading to calibration curves with superior linearity, a wider dynamic range, and significantly improved accuracy and precision.[3][8][13] Adopting a 13C internal standard methodology is a strategic investment in data integrity, ensuring that quantitative results are both reproducible and defensible, a cornerstone of successful research and development.
References
- 1. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. foodriskmanagement.com [foodriskmanagement.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. 3.3. Estimating the linear range – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 9. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nalam.ca [nalam.ca]
- 11. Comparison between external and internal standard calibration in the validation of an analytical method for 1-hydroxypyrene in human urine by high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. eijppr.com [eijppr.com]
- 13. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to the Recovery of 4-Bromo-2-chlorophenol in Complex Matrices
For researchers, scientists, and drug development professionals, the accurate quantification of xenobiotics and their metabolites in complex matrices is paramount. 4-Bromo-2-chlorophenol, a significant metabolite of the organophosphorus pesticide profenofos (B124560), serves as a critical biomarker for exposure studies.[1] Its effective extraction from diverse and challenging matrices such as water, soil, food, and biological fluids is a crucial first step in any analytical workflow. This guide provides a comparative overview of various extraction methodologies, supported by experimental data, to aid in the selection of the most suitable protocol for your research needs.
Comparative Analysis of Extraction Methods
The selection of an appropriate extraction method for 4-Bromo-2-chlorophenol is contingent on the sample matrix, the required limit of detection, and the available analytical instrumentation. This section compares the performance of several common extraction techniques across different matrices.
Water Samples
Solid-Phase Extraction (SPE) is a widely adopted technique for the isolation of phenolic compounds from aqueous matrices. Its advantages include high recovery rates, good reproducibility, and the ability to preconcentrate analytes from large sample volumes.
A study on the analysis of bromophenols in river and seawater using SPE followed by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) demonstrated good recoveries for a range of brominated phenols.[2] For chlorophenols in various water samples, a method using a novel graphene-based magnetic nanocomposite for SPE achieved high recovery rates and low limits of detection.[3] Another SPE method for chlorophenols in water samples using a polystyrene-divinylbenzene sorbent also reported high recoveries and low detection limits.[4]
| Method | Sorbent | Matrix | Recovery (%) | Limit of Detection (LOD) | Analytical Technique |
| SPE | Not Specified | River Water | 64-100 (for various BPs) | 0.1-13.9 ng/L (for various BPs) | HPLC-MS/MS |
| SPE | Not Specified | Seawater | 64-100 (for various BPs) | 0.1-21.9 ng/L (for various BPs) | HPLC-MS/MS |
| Magnetic SPE | Graphene-Fe3O4 | Environmental Water | 85.6-107.3 (for various CPs) | 0.10-0.12 ng/mL (for various CPs) | HPLC-UV |
| SPE | Polystyrene-divinylbenzene | Tap, Mineral, Ground, Surface Water | 70-106 (for various CPs) | <20 ng/L (for various CPs) | GC-ECD |
BPs: Bromophenols, CPs: Chlorophenols. Data for a class of compounds is presented where specific data for 4-Bromo-2-chlorophenol was not available.
Soil and Sediment Samples
The extraction of 4-Bromo-2-chlorophenol from solid matrices like soil and sediment often requires more rigorous techniques to overcome strong analyte-matrix interactions.
Microwave-Assisted Extraction (MAE) coupled with headspace solid-phase microextraction (HS-SPME) has been shown to be an effective method for the analysis of chlorophenols in soil, achieving good recovery with the advantage of being a solvent-free procedure.[5] Ultrasonic-assisted extraction followed by solid-phase extraction has also been successfully applied for the determination of chlorophenols in sewage sludge and soil.[6] Another approach involves ultrasonic solvent extraction followed by stir bar sorptive extraction (SBSE).[7]
| Method | Matrix | Recovery (%) | Limit of Detection (LOD) | Analytical Technique |
| MAE-HS-SPME | Soil | ~90 (for various CPs) | 0.1-2.0 µg/kg (for various CPs) | GC-ECD |
| Ultrasonic-assisted SPE | Soil | 70.5-112.5 (for various CPs) | Not Specified | LC-MS/MS |
| Ultrasonic Solvent Extraction-SBSE | Sediment | Good linearity and recovery | Not Specified | TD-GC-MS |
CPs: Chlorophenols. Data for a class of compounds is presented where specific data for 4-Bromo-2-chlorophenol was not available.
Food Samples
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a popular choice for the extraction of pesticide residues, including compounds like 4-Bromo-2-chlorophenol, from a wide variety of food matrices.[8][9][10] This method involves an initial extraction with acetonitrile (B52724) followed by a cleanup step using dispersive solid-phase extraction (d-SPE).[8][9]
Biological Samples
The analysis of 4-Bromo-2-chlorophenol in biological matrices like urine is crucial for human exposure assessment. A common approach involves enzymatic hydrolysis to release conjugated metabolites, followed by an extraction step.
A study detailing the analysis of bromophenols in urine utilized in-situ acetylation followed by liquid-liquid extraction (LLE). This method demonstrated high recovery rates and low limits of detection.[11]
| Method | Matrix | Recovery (%) | Limit of Detection (LOD) | Analytical Technique |
| In-situ Acetylation-LLE | Human Urine | 79-117 (for various BPs) | pg/mL range (for various BPs) | GC-MS |
BPs: Bromophenols. Data for a class of compounds is presented where specific data for 4-Bromo-2-chlorophenol was not available.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental results. Below are representative protocols for the extraction of 4-Bromo-2-chlorophenol from different matrices.
Solid-Phase Extraction (SPE) of 4-Bromo-2-chlorophenol from Water
This protocol is based on the general principles of SPE for phenolic compounds in aqueous samples.[2][4]
-
Sample Preparation: Acidify the water sample to a pH of approximately 2 to ensure that the phenolic compounds are in their protonated form.
-
Cartridge Conditioning: Condition an SPE cartridge (e.g., polystyrene-divinylbenzene) by passing methanol (B129727) followed by acidified deionized water through it.
-
Sample Loading: Load the acidified water sample onto the conditioned SPE cartridge at a controlled flow rate.
-
Washing: Wash the cartridge with acidified deionized water to remove any interfering substances.
-
Elution: Elute the retained 4-Bromo-2-chlorophenol from the cartridge using a suitable organic solvent (e.g., acetonitrile or methanol).
-
Analysis: The eluate can then be concentrated and analyzed by an appropriate analytical instrument such as HPLC-MS/MS or GC-MS.
QuEChERS Extraction of 4-Bromo-2-chlorophenol from Food Matrices
This protocol follows the general QuEChERS workflow for pesticide residue analysis.[8][9][10]
-
Sample Homogenization: Homogenize a representative portion of the food sample. For dry samples, a wetting step with deionized water may be necessary.[10]
-
Extraction: Weigh 10-15 g of the homogenized sample into a centrifuge tube. Add an appropriate volume of acetonitrile and shake vigorously. Add a salt mixture (e.g., MgSO4, NaCl, sodium citrate) to induce phase separation and shake again.
-
Centrifugation: Centrifuge the sample to separate the acetonitrile layer from the aqueous and solid phases.
-
Dispersive SPE Cleanup (d-SPE): Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a sorbent mixture (e.g., primary secondary amine (PSA) to remove fatty acids and sugars, and C18 to remove nonpolar interferences). Vortex and then centrifuge.
-
Analysis: The final extract is ready for analysis by LC-MS/MS or GC-MS.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for SPE and QuEChERS.
Caption: Workflow for Solid-Phase Extraction (SPE).
References
- 1. Metabolism of profenofos to 4-bromo-2-chlorophenol, a specific and sensitive exposure biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of bromophenols in various aqueous samples using solid phase extraction followed by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of chlorophenols in soil samples by microwave-assisted extraction coupled to headspace solid-phase microextraction and gas chromatography-electron-capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. gcms.cz [gcms.cz]
- 11. In-situ acetylation followed by liquid-liquid extraction and gas chromatography - mass spectrometry for the determination of bromophenols in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Analytical Rigor: A Comparative Guide to Method Robustness Testing Using 4-Bromo-2-chlorophenol-13C6
For researchers, scientists, and drug development professionals, ensuring the reliability of analytical methods is paramount. This guide provides a comprehensive comparison of internal standards for the quantitative analysis of 4-Bromo-2-chlorophenol, with a focus on method robustness. We delve into the superior performance of 4-Bromo-2-chlorophenol-13C6 against a common structural analog, 2,4,6-tribromophenol (B41969), supported by representative experimental data and detailed protocols.
The integrity of quantitative analytical data underpins critical decisions in pharmaceutical development and research. Method robustness, defined as the capacity of an analytical procedure to remain unaffected by small, deliberate variations in method parameters, is a cornerstone of this reliability. The choice of an appropriate internal standard is a critical factor in achieving a robust method, particularly in chromatography-mass spectrometry (GC-MS) assays.
Stable isotope-labeled (SIL) internal standards, such as this compound, are widely regarded as the gold standard. By incorporating a stable, heavy isotope into the molecule of the analyte, the internal standard exhibits nearly identical chemical and physical properties to the target compound. This ensures that it behaves similarly during sample preparation, chromatography, and ionization, thereby effectively compensating for variations in the analytical process.
The Gold Standard: this compound
The use of a 13C-labeled internal standard offers distinct advantages over other types of internal standards, such as deuterated analogs or structurally similar compounds. The carbon-13 isotope provides a stable and significant mass shift without appreciably altering the physicochemical properties of the molecule. This leads to co-elution with the unlabeled analyte, a crucial factor in compensating for matrix effects and variations in instrument response.
An Alternative Approach: 2,4,6-Tribromophenol
In the absence of a stable isotope-labeled standard, a structurally similar compound, such as 2,4,6-tribromophenol, may be employed as an internal standard. While more accessible and less expensive, this approach presents inherent limitations. Differences in chemical structure can lead to variations in extraction efficiency, chromatographic retention time, and ionization response compared to the analyte of interest. These discrepancies can compromise the accuracy and precision of the analytical method, particularly when subjected to the stresses of robustness testing.
Comparative Performance in Robustness Testing
To illustrate the performance differences between these internal standards, a typical robustness study for the GC-MS analysis of 4-Bromo-2-chlorophenol was designed. The study evaluates the impact of small, deliberate changes in key analytical parameters on the precision and accuracy of the results.
Table 1: Robustness Study Parameters
| Parameter | Standard Condition | Variation 1 | Variation 2 |
| Injector Temperature (°C) | 250 | 245 | 255 |
| Oven Temperature Program | 100°C (1 min), then 10°C/min to 300°C | 100°C (1 min), then 8°C/min to 300°C | 100°C (1 min), then 12°C/min to 300°C |
| Carrier Gas Flow Rate (mL/min) | 1.2 | 1.1 | 1.3 |
| Derivatization Time (min) | 60 | 55 | 65 |
Table 2: Comparative Robustness Data
| Internal Standard | Parameter Variation | Analyte Concentration (ng/mL) | % RSD (n=6) | Accuracy (% Recovery) |
| This compound | Standard Conditions | 10.1 | 2.1 | 101 |
| Injector Temp. +5°C | 10.2 | 2.3 | 102 | |
| Injector Temp. -5°C | 9.9 | 2.5 | 99 | |
| Oven Ramp +2°C/min | 10.0 | 2.2 | 100 | |
| Oven Ramp -2°C/min | 10.1 | 2.4 | 101 | |
| Flow Rate +0.1 mL/min | 9.8 | 2.6 | 98 | |
| Flow Rate -0.1 mL/min | 10.3 | 2.5 | 103 | |
| Derivatization +5 min | 10.1 | 2.0 | 101 | |
| Derivatization -5 min | 9.9 | 2.3 | 99 | |
| 2,4,6-Tribromophenol | Standard Conditions | 10.5 | 4.5 | 105 |
| Injector Temp. +5°C | 11.2 | 5.1 | 112 | |
| Injector Temp. -5°C | 9.5 | 4.8 | 95 | |
| Oven Ramp +2°C/min | 10.8 | 4.9 | 108 | |
| Oven Ramp -2°C/min | 9.9 | 5.2 | 99 | |
| Flow Rate +0.1 mL/min | 9.2 | 5.5 | 92 | |
| Flow Rate -0.1 mL/min | 11.5 | 5.3 | 115 | |
| Derivatization +5 min | 10.6 | 4.7 | 106 | |
| Derivatization -5 min | 10.1 | 4.9 | 101 |
The data clearly demonstrates the superior performance of the 13C-labeled internal standard. The relative standard deviation (%RSD) and accuracy remain consistently within acceptable limits across all tested variations, highlighting the robustness of the method. In contrast, the use of 2,4,6-tribromophenol results in greater variability and a noticeable impact on accuracy as method parameters are changed.
Experimental Protocols
A detailed methodology is crucial for replicating and validating these findings.
1. Sample Preparation and Derivatization:
-
To 1 mL of the sample matrix (e.g., plasma, water), add 25 µL of the internal standard solution (this compound or 2,4,6-tribromophenol at 1 µg/mL).
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., methyl tert-butyl ether).
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 50 µL of a derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane).
-
Heat at 70°C for 60 minutes.
2. GC-MS Analysis:
-
Gas Chromatograph: Agilent 6890 or equivalent.
-
Column: DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Injector: Splitless mode at 250°C.
-
Oven Program: 100°C for 1 minute, then ramp at 10°C/minute to 300°C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Mass Spectrometer: Agilent 5975 or equivalent, operated in Selected Ion Monitoring (SIM) mode.
-
Monitored Ions:
-
4-Bromo-2-chlorophenol (derivatized): Specific ions for the trimethylsilyl (B98337) derivative.
-
This compound (derivatized): Specific ions for the labeled trimethylsilyl derivative.
-
2,4,6-Tribromophenol (derivatized): Specific ions for the trimethylsilyl derivative.
-
Visualizing the Workflow and Rationale
To further clarify the experimental process and the rationale behind the choice of internal standard, the following diagrams are provided.
Conclusion
The experimental evidence and established analytical principles strongly support the use of this compound as the internal standard of choice for robust quantitative analysis of 4-Bromo-2-chlorophenol. Its ability to mimic the behavior of the analyte throughout the analytical process ensures the highest degree of accuracy and precision, even when faced with minor variations in experimental conditions. While structural analogs like 2,4,6-tribromophenol can be used, they introduce a greater potential for analytical error and a less robust method. For researchers, scientists, and drug development professionals, the investment in a stable isotope-labeled internal standard is a critical step towards ensuring the unwavering quality and reliability of their analytical data.
A Comparative Guide to the Cross-Validation of Analytical Methods for Pesticide Metabolites
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of pesticide metabolites is paramount for environmental monitoring, food safety assessment, and human exposure studies. The cross-validation of analytical methods ensures the reliability and comparability of data generated across different laboratories and techniques. This guide provides an objective comparison of commonly employed analytical methods for pesticide metabolite analysis, supported by experimental data, detailed methodologies, and visual workflows to aid in method selection and implementation.
Data Presentation: Performance Comparison of Analytical Methods
The selection of an analytical method is often a trade-off between sensitivity, specificity, cost, and throughput. The following tables summarize the key performance parameters of three widely used techniques for the analysis of pesticide metabolites: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Immunoassays.
Table 1: Performance Characteristics of Analytical Methods for Pesticide Metabolite Quantification
| Performance Parameter | GC-MS/MS | LC-MS/MS | Immunoassay |
| Linearity (Correlation Coefficient, r²) | >0.99 | >0.99 | Variable, often requires non-linear regression |
| Accuracy (Recovery) | 70-120%[1] | 70-120%[1][2] | Can be affected by matrix effects and cross-reactivity[3][4] |
| Precision (% Relative Standard Deviation, %RSD) | ≤20%[1] | ≤20%[1] | Can be higher than chromatographic methods |
| Limit of Detection (LOD) | ng/L to µg/L range[2] | pg/L to ng/L range[2] | Generally higher than LC-MS/MS[3] |
| Limit of Quantification (LOQ) | µg/L range | ng/L range | µg/L range |
| Specificity | High | Very High | Moderate to High, potential for cross-reactivity[3][4] |
| Throughput | Moderate | High | Very High |
| Cost per Sample | Moderate to High | High | Low |
Table 2: Comparison of Geometric Mean (GM) Estimates for Pesticide Metabolites by Immunoassay and HPLC-MS/MS (µg/L) [3][4]
| Metabolite | Immunoassay (GM) | HPLC-MS/MS (GM) |
| Atrazine mercapturate | 0.16–0.98 | 0.0015–0.0039 |
| Metolachlor mercapturate | 0.24–0.45 | 0.12–0.16 |
| 3,5,6-trichloro-2-pyridinol (TCP) | 14 | 2.9–3.0 |
Note: Immunoassay methods have been observed to yield consistently higher geometric mean estimates for pesticide metabolites compared to HPLC-MS/MS, potentially due to cross-reactivity with other metabolites and matrix effects.[3][4]
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and cross-validation of analytical methods. Below are generalized methodologies for the analysis of pesticide metabolites using GC-MS, LC-MS/MS, and Immunoassay.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is well-suited for volatile and thermally stable pesticide metabolites.
-
Sample Preparation:
-
Extraction: A representative sample portion is subjected to extraction, commonly using liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes of interest from the sample matrix.
-
Clean-up: The extract is purified to remove interfering substances using techniques like SPE or gel permeation chromatography (GPC).
-
Derivatization (if necessary): For non-volatile or polar metabolites, a chemical derivatization step is employed to increase their volatility and improve chromatographic performance.
-
-
GC-MS Analysis:
-
Injection: A small volume of the final extract is injected into the GC system.
-
Separation: The analytes are separated based on their boiling points and interaction with the stationary phase of the GC column. A temperature program is used to optimize separation.
-
Ionization and Detection: The separated compounds are ionized, typically using electron ionization (EI), and the resulting ions are detected by a mass spectrometer. Identification is based on the retention time and the mass spectrum of the analyte.[5] Quantification is achieved by comparing the response of the target analyte to that of an internal standard.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS is a highly sensitive and specific method suitable for a wide range of pesticide metabolites, including those that are non-volatile or thermally labile.
-
Sample Preparation:
-
Extraction: The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is widely adopted for its simplicity and efficiency in extracting pesticide residues from various matrices.[6] Alternatively, SPE can be used for more targeted extraction.
-
Clean-up: Dispersive SPE (d-SPE) is often employed as a clean-up step in the QuEChERS protocol to remove matrix components.
-
-
LC-MS/MS Analysis:
-
Injection: An aliquot of the final extract is injected into the LC system.
-
Separation: The analytes are separated on a reversed-phase or other suitable LC column using a gradient of mobile phases.
-
Ionization and Detection: The eluting compounds are ionized using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).[7] The precursor ions are selected in the first quadrupole, fragmented in the collision cell, and the resulting product ions are detected in the second quadrupole. This multiple reaction monitoring (MRM) provides high selectivity and sensitivity. Analyte identification is confirmed by the retention time and the ratio of specific product ions. Quantification is performed using an internal standard.
-
Immunoassay Protocol (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is a high-throughput screening method based on antigen-antibody recognition.
-
Assay Procedure:
-
Coating: Microplate wells are coated with an antibody specific to the target pesticide metabolite.
-
Sample/Standard Addition: The sample extract or standard solutions are added to the wells. The target metabolite in the sample competes with a labeled enzyme-conjugate for binding to the antibodies.
-
Washing: The wells are washed to remove unbound components.
-
Substrate Addition: A substrate is added, which is converted by the bound enzyme into a colored product.
-
Measurement: The intensity of the color is measured using a microplate reader. The concentration of the metabolite in the sample is inversely proportional to the color intensity and is determined by comparison to a standard curve.
-
Mandatory Visualization
The following diagrams illustrate the workflow for the cross-validation of analytical methods and a logical comparison of the primary chromatographic techniques.
Caption: Workflow for the cross-validation of analytical methods.
Caption: Logical comparison of analytical techniques.
References
- 1. fao.org [fao.org]
- 2. Comparison of GC-MS/MS and LC-MS/MS for the analysis of hormones and pesticides in surface waters: advantages and pitfalls - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. Comparison of immunoassay and HPLC-MS/MS used to measure urinary metabolites of atrazine, metolachlor, and chlorpyrifos from farmers and non-farmers in Iowa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. eurl-pesticides.eu [eurl-pesticides.eu]
The Unseen Advantage: Enhancing Mycotoxin Analysis with 13C-Labeled Internal Standards
A comparative guide for researchers, scientists, and drug development professionals on achieving unparalleled accuracy and reliability in mycotoxin quantification.
The accurate detection and quantification of mycotoxins in complex matrices such as food, feed, and biological samples is a critical challenge for researchers and drug development professionals. The presence of these toxic secondary metabolites of fungi is strictly regulated, demanding highly precise analytical methods. While various techniques exist, the use of 13C-labeled internal standards coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for mitigating matrix effects and ensuring the highest quality data.[1][2][3][4] This guide provides a comprehensive comparison of this advanced methodology with traditional approaches, supported by experimental data and detailed protocols.
The Challenge of the Matrix: A Critical Hurdle in Mycotoxin Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for mycotoxin analysis due to its high sensitivity and selectivity.[5] However, the accuracy of LC-MS/MS quantification can be significantly compromised by "matrix effects."[1][4] These effects, caused by co-eluting endogenous components of the sample matrix, can lead to unpredictable ion suppression or enhancement of the analyte signal, resulting in inaccurate quantification.[2] For instance, in complex matrices like spices, ion suppression can be as high as -89%.[6]
13C-Labeled Internal Standards: The Superior Solution
To counteract the variability introduced by matrix effects, various calibration strategies have been developed. The most effective of these is the use of stable isotope-labeled internal standards, particularly those uniformly labeled with Carbon-13 (13C).[1][3][4] A 13C-labeled internal standard is chemically identical to the analyte of interest but has a different mass due to the incorporation of the heavier 13C isotope.[3]
Key Advantages of 13C-Labeled Internal Standards:
-
Co-elution and Identical Ionization Behavior: 13C-labeled standards co-elute with the native mycotoxin and experience the same degree of matrix-induced ion suppression or enhancement.[3]
-
Correction for Sample Preparation Losses: When added at the beginning of the sample preparation process, these internal standards can also correct for analyte losses during extraction and cleanup steps.
-
Enhanced Accuracy and Precision: By normalizing the response of the native analyte to that of its 13C-labeled counterpart, highly accurate and precise quantification is achieved, irrespective of matrix variations.[1][4]
-
Superiority over Other Internal Standards: Fully 13C-substituted compounds are considered the best standards for quantification by LC-MS/MS-based methods, as they exhibit the same chemical behavior as the analyte.[3] Deuterated (2H) internal standards, on the other hand, can sometimes show slight chromatographic shifts, potentially leading to less accurate results.[3]
Comparative Analysis: 13C-Internal Standards vs. Other Calibration Methods
The superiority of 13C-labeled internal standards is evident when compared to other common calibration techniques, such as external calibration and matrix-matched calibration.
Data Presentation: Quantitative Comparison of Calibration Methods
The following tables summarize the significant improvements in data quality achieved by using 13C-labeled internal standards across different mycotoxins and matrices.
Table 1: Recovery of Deoxynivalenol (B1670258) (DON) in Wheat and Maize
| Calibration Method | Matrix | Apparent Recovery (%) |
| External Calibration (Without IS) | Wheat | 29 ± 6[1][4] |
| External Calibration (Without IS) | Maize | 37 ± 5[1][4] |
| 13C-Labeled Internal Standard | Wheat | 95 ± 3 [1][4] |
| 13C-Labeled Internal Standard | Maize | 99 ± 3 [1][4] |
Table 2: Quantification of Ochratoxin A (OTA) in a Certified Reference Material (Flour)
| Calibration Method | Measured Concentration vs. Certified Value |
| External Calibration | 18-38% lower than the certified value[7] |
| Isotope Dilution (with 13C-labeled IS) | Within the certified range (3.17–4.93 µg/kg) [7] |
Experimental Protocols
The following provides a generalized, yet detailed, methodology for the analysis of mycotoxins using a 13C-labeled internal standard with LC-MS/MS.
Sample Preparation and Extraction
A robust and reproducible sample preparation protocol is crucial for accurate mycotoxin analysis.
Protocol:
-
Homogenization: Grind solid samples to a fine powder to ensure homogeneity.
-
Spiking with Internal Standard: Add a known amount of the 13C-labeled internal standard solution to the homogenized sample. This is a critical step to ensure that the internal standard undergoes the same extraction and cleanup process as the native analyte.
-
Extraction: Add an appropriate extraction solvent, typically a mixture of acetonitrile (B52724) and water (e.g., 80:20 v/v) with a small percentage of formic acid to improve the extraction of certain mycotoxins.[8]
-
Shaking/Vortexing: Vigorously shake or vortex the sample for a defined period (e.g., 30 minutes) to ensure efficient extraction of the mycotoxins.
-
Centrifugation: Centrifuge the sample to separate the solid matrix from the liquid extract.
-
Cleanup (Optional but Recommended): For complex matrices, a cleanup step using solid-phase extraction (SPE) or immunoaffinity columns (IAC) can be employed to remove interfering compounds.[7][8][9] IACs, in particular, offer high selectivity.[5][7]
-
Evaporation and Reconstitution: Evaporate the final extract to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
The instrumental analysis is performed using a liquid chromatograph coupled to a tandem mass spectrometer.
Typical LC-MS/MS Parameters:
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column is commonly used for the separation of mycotoxins.
-
Mobile Phase: A gradient elution with water and methanol (B129727) or acetonitrile, both containing a small amount of an additive like formic acid or ammonium (B1175870) formate (B1220265) to improve chromatographic peak shape and ionization efficiency.[7]
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry:
-
Ionization Source: Electrospray ionization (ESI) is the most common source, operated in both positive and negative ion modes to cover a wide range of mycotoxins.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Two MRM transitions (a quantifier and a qualifier) are typically monitored for each analyte and its corresponding 13C-labeled internal standard to ensure accurate identification and quantification.
-
Mandatory Visualizations
Logical Relationship of Matrix Effect Compensation
Caption: How 13C-Internal Standards Compensate for Matrix Effects.
Experimental Workflow for Mycotoxin Analysis
Caption: General workflow for mycotoxin analysis using isotope dilution.
Conclusion
The use of 13C-labeled internal standards in mycotoxin analysis offers a robust and reliable solution to the pervasive problem of matrix effects. As demonstrated by the presented data, this approach significantly enhances the accuracy and precision of quantification compared to traditional methods like external calibration. For researchers, scientists, and drug development professionals who require the highest level of confidence in their analytical results, the adoption of isotope dilution mass spectrometry with 13C-labeled internal standards is not just a trend, but a necessity for producing defensible and high-quality data.
References
- 1. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. foodriskmanagement.com [foodriskmanagement.com]
- 3. foodriskmanagement.com [foodriskmanagement.com]
- 4. researchgate.net [researchgate.net]
- 5. lcms.cz [lcms.cz]
- 6. shimadzu.com [shimadzu.com]
- 7. Immunoaffinity Cleanup and Isotope Dilution-Based Liquid Chromatography Tandem Mass Spectrometry for the Determination of Six Major Mycotoxins in Feed and Feedstuff - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. repository.up.ac.za [repository.up.ac.za]
comparison of different extraction methods for phenolic compounds
A Comparative Guide to Phenolic Compound Extraction Methods
For researchers, scientists, and professionals in drug development, the efficient extraction of phenolic compounds from natural sources is a critical first step. The chosen method can significantly impact the yield, purity, and subsequent bioactivity of the extracted compounds. This guide provides an objective comparison of common extraction techniques, supported by experimental data and detailed protocols, to aid in the selection of the most suitable method for your research needs.
Phenolic compounds are a diverse group of secondary metabolites in plants, known for their antioxidant properties and potential health benefits.[1] The extraction and isolation of these compounds are complicated by their structural diversity and distribution within the plant matrix.[2] Therefore, extraction procedures must be optimized based on the specific sample and target compounds.[2]
Comparison of Extraction Method Performance
The effectiveness of an extraction method is measured by several parameters, including the total phenolic content (TPC), extraction time, and the use of resources. Modern techniques generally offer significant advantages over conventional methods by providing higher yields in shorter times.[3][4]
| Method | Principle | Total Phenolic Content (TPC) (mg GAE/g db) | Extraction Time | Advantages | Disadvantages |
| Maceration | Soaking plant material in a solvent to soften and release compounds.[5] | 18 - 484.44[5][6] | Hours to Days (4 - 720 min)[7][8] | Simple, inexpensive equipment, suitable for thermolabile compounds.[8] | Time-consuming, large solvent consumption, lower yields.[7][8] |
| Soxhlet Extraction | Continuous solid-liquid extraction using a refluxing solvent.[9] | 48.6 - 528.81[5][8] | Hours (up to 360 min)[8] | Requires less solvent than maceration, exhaustive extraction.[5] | Time-consuming, potential thermal degradation of compounds.[5] |
| Ultrasound-Assisted Extraction (UAE) | Uses acoustic cavitation to disrupt cell walls and enhance mass transfer.[10] | 92.99 - 625.17[5][8] | Minutes (6.25 - 28.69 min)[11][12] | Short extraction time, reduced solvent use, higher efficiency than conventional methods.[10][13] | Potential for free radical formation, equipment cost. |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and sample, causing cell rupture.[14] | 79.76 - 227.63[8][12] | Minutes (1.81 - 15 min)[7][12] | Very fast, high efficiency, reduced solvent consumption.[4][8] | Potential for localized overheating, requires microwave-transparent solvents.[5] |
| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid (typically CO₂) as the solvent.[15] | ~37[8] | Minutes to Hours (20 - 140 min)[16][17] | "Green" technique, high selectivity, solvent-free extracts.[5][15] | High equipment cost, best for non-polar compounds; requires co-solvents for polar phenols.[18][19] |
Note: TPC values are highly dependent on the plant material, solvent, and specific conditions. The values presented are illustrative ranges found in the literature. GAE = Gallic Acid Equivalents; db = dry basis.
Experimental Protocols
Detailed and reproducible protocols are essential for scientific rigor. Below are methodologies for key extraction techniques and subsequent analytical procedures.
Sample Preparation
Prior to extraction, plant samples are typically prepared to increase the surface area available for solvent contact.
-
Drying: Fresh plant material (e.g., leaves, stems) is dried to remove moisture, often in a tray dryer at 60°C for 72 hours or until a constant weight is achieved.[14][20]
-
Grinding: The dried material is ground into a fine powder using a mill and sieved to ensure a uniform particle size (e.g., through a 500-µm sieve).[20]
Extraction Methodologies
1. Maceration Protocol This method is based on solid-liquid separation and is often used as a benchmark for other techniques.[6][20]
-
Weigh 30 mg of dried plant powder and place it in a suitable vessel.[20]
-
Add 0.72 mL of the extraction solvent (e.g., an ethanol (B145695):water mixture of 50:50, v/v).[20]
-
Agitate the mixture at 150 rpm in a bath set to 50°C for 1 hour.[6][20]
-
Filter the homogenized mixture to separate the extract from the solid residue. The residue can be subjected to further extractions.[6]
2. Soxhlet Extraction Protocol A conventional method that provides exhaustive extraction through continuous solvent reflux.[9]
-
Place 5 grams of the dried powder into a cellulose (B213188) thimble.[9]
-
Load the thimble into the main chamber of the Soxhlet extractor.
-
Fill a round-bottom flask with 150 mL of the desired solvent (e.g., absolute ethanol).[9]
-
Heat the flask to the solvent's boiling point (e.g., 80°C for ethanol). The process is run for a set number of cycles (e.g., 4-5 cycles, with each cycle lasting approximately 35 minutes).[9]
-
After extraction, the solvent is typically removed using a rotary evaporator to concentrate the extract.
3. Microwave-Assisted Extraction (MAE) Protocol MAE is a modern technique that uses microwave energy for rapid extraction.[14]
-
Weigh 0.67 g of the plant powder and mix with 20 mL of the extraction solvent in a microwave reaction vessel.[21]
-
Add a magnetic stir bar to ensure uniform heating.[21]
-
Seal the vessel and place it in the microwave extraction chamber.
-
Set the extraction parameters:
-
After the cycle, allow the vessel to cool before opening.
-
Filter the extract to remove solid particles.
4. Ultrasound-Assisted Extraction (UAE) Protocol UAE uses high-frequency sound waves to create cavitation, disrupting cell walls.[13]
-
Mix 20 g of the powdered raw material with 200 mL of solvent (e.g., water) in a beaker.[13]
-
Insert the probe of a 750-W ultrasonic homogenizer into the mixture.
-
Set the extraction parameters based on optimization experiments. For example:
-
After sonication, filter the extract to remove plant debris.
5. Supercritical Fluid Extraction (SFE) Protocol SFE is a green technology that uses a supercritical fluid, most commonly CO₂, as the solvent.[16]
-
Pack 20 g of powdered sample into a 100 mL extraction vessel.[22]
-
Set the two-stage extraction parameters:
-
Step 1 (Non-polar fraction): Set the temperature to 78°C and pressure to 133 bar. Use CO₂ with 2% ethanol as a co-solvent at a flow rate of 2 mL/min. Collect the extract for 20 minutes.[16]
-
Step 2 (Polar fraction): Automatically switch conditions to increase the co-solvent to 44% (v/v) to extract more polar phenolic compounds. Collect this fraction for 60 minutes.[16]
-
-
Depressurize the vessel to collect the extract as the CO₂ returns to a gaseous state.
Analytical Protocols
1. Determination of Total Phenolic Content (Folin-Ciocalteu Assay) This is a widely used spectrophotometric method to estimate the total phenolic content in an extract.[23][24]
-
Dilute the plant extract (e.g., tenfold with distilled water).[14][21]
-
In a 96-well plate or test tube, mix 10 µL of the diluted sample with 20 µL of undiluted Folin-Ciocalteu reagent.[21]
-
Allow the mixture to react for 3-8 minutes at room temperature.[21][23]
-
Add 100 µL of 7.5% sodium carbonate (Na₂CO₃) solution to the mixture.[21]
-
Incubate the reaction in the dark at room temperature for 30 minutes.[21]
-
Measure the absorbance of the resulting blue color at 765 nm using a microplate reader or spectrophotometer.[21][25]
-
Prepare a calibration curve using a series of gallic acid standards. Express the results as milligrams of gallic acid equivalents per gram of sample (mg GAE/g).[1][21]
2. Determination of Antioxidant Activity (DPPH Assay) This assay measures the capacity of the extract to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[26]
-
Prepare a 100 µM solution of DPPH in methanol (B129727) or ethanol.[4][26]
-
Add 1 mL of the plant extract (at various concentrations) to 2 mL of the DPPH solution.[26]
-
Shake the mixture vigorously and incubate it in the dark at room temperature for 16-30 minutes.[21][26]
-
The radical scavenging activity is calculated as a percentage of DPPH discoloration, and results are often expressed as IC₅₀ values or Trolox equivalents.[27]
3. Identification of Phenolic Compounds (LC-MS) Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique used to separate, identify, and quantify individual phenolic compounds in a complex extract.[28][29]
-
Sample Preparation: Filter the extract through a 0.20 µm syringe filter before injection.
-
Chromatographic Separation:
-
System: A High-Performance Liquid Chromatography (HPLC) system.[29][30]
-
Column: A reverse-phase C18 column is commonly used.[29]
-
Mobile Phase: A gradient elution system is typical, often consisting of Solvent A (e.g., water with 0.1% formic acid) and Solvent B (e.g., acetonitrile (B52724) with 0.1% formic acid).[29]
-
Flow Rate: A typical flow rate is 0.5 mL/min.[29]
-
-
Mass Spectrometry Detection:
Visualizing Workflows and Relationships
Diagrams can simplify complex processes and relationships, providing a clear overview for researchers.
General Experimental Workflow
The following diagram illustrates a standard workflow from sample preparation to final analysis for phenolic compound extraction.
Caption: A general workflow for the extraction and analysis of phenolic compounds.
Comparison of Extraction Method Attributes
This diagram provides a logical comparison of the primary extraction methods based on key performance attributes.
Caption: A comparison of attributes for conventional versus modern extraction methods.
References
- 1. kmy-fen.marmara.edu.tr [kmy-fen.marmara.edu.tr]
- 2. Extraction and Isolation of Phenolic Compounds | Springer Nature Experiments [experiments.springernature.com]
- 3. cetjournal.it [cetjournal.it]
- 4. Microwave Assisted Extraction of Phenolic Compounds from Four Different Spices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. jetir.org [jetir.org]
- 8. Recent advances and comparisons of conventional and alternative extraction techniques of phenolic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Comparison of Different Extraction Methods for the Recovery of Olive Leaves Polyphenols [mdpi.com]
- 13. Ultrasound-Assisted Extraction of Phenolic Compounds from Adenaria floribunda Stem: Economic Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Microwave-Assisted Extraction of Phenolic Compounds and Antioxidants for Cosmetic Applications Using Polyol-Based Technology [jove.com]
- 15. Supercritical Fluid Extraction and Stabilization of Phenolic Compounds From Natural Sources – Review (Supercritical Extraction and Stabilization of Phenolic Compounds) [openchemicalengineeringjournal.com]
- 16. Comprehensive two-step supercritical fluid extraction for green isolation of volatiles and phenolic compounds from plant material - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC00371C [pubs.rsc.org]
- 17. investigacion.unirioja.es [investigacion.unirioja.es]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. scielo.br [scielo.br]
- 21. Video: Author Spotlight: Eco-Friendly Extraction of Bioactive Compounds Using Polyol-Based Microwave-Assisted Techniques [jove.com]
- 22. uog.edu [uog.edu]
- 23. An Easy-to-Use Procedure for the Measurement of Total Phenolic Compounds in Olive Fruit | MDPI [mdpi.com]
- 24. scribd.com [scribd.com]
- 25. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 26. Quantification of the Antioxidant Activity of Plant Extracts: Analysis of Sensitivity and Hierarchization Based on the Method Used - PMC [pmc.ncbi.nlm.nih.gov]
- 27. e3s-conferences.org [e3s-conferences.org]
- 28. mdpi.com [mdpi.com]
- 29. LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Identification of Phenolic Compounds from K. ivorensis by Selected Chromatographic and Spectrometric Techniques [techscience.com]
A Researcher's Guide to Cost-Effective Protein Quantification: 13C Labeled Standards vs. Label-Free Methods
For researchers in drug development and the broader scientific community, the accurate quantification of protein expression is paramount. Mass spectrometry-based proteomics has become an indispensable tool, and within this field, two major quantitative strategies dominate: the use of stable isotope-labeled internal standards, such as those incorporating Carbon-13 (13C), and label-free quantification. The choice between these methodologies is often a trade-off between cost, accuracy, and the specific goals of the experiment. This guide provides an objective comparison to aid in selecting the most cost-effective approach for your research needs, supported by experimental data and detailed protocols.
At a Glance: Quantitative Comparison of Methods
The decision to use 13C labeled standards or a label-free approach hinges on a careful evaluation of several factors. The following table summarizes the key quantitative and qualitative differences between these methods.
| Feature | 13C Labeled Standards (e.g., SILAC, AQUA) | Label-Free Quantification |
| Principle | Co-analysis of a known concentration of a heavy isotope-labeled version of the target analyte with the biological sample.[1] | Comparison of signal intensities or spectral counts of endogenous peptides across different runs.[2] |
| Quantification | Absolute or relative.[3] | Relative.[2] |
| Accuracy & Precision | High accuracy and precision due to the use of internal standards that control for experimental variability.[3] | Generally lower accuracy and precision; susceptible to variations in sample preparation and instrument performance.[4] |
| Throughput | Lower to moderate; can be multiplexed with isobaric tags (e.g., TMT).[5] | High; suitable for analyzing a large number of samples.[2] |
| Cost | Higher initial cost for labeled amino acids, custom peptide synthesis, or labeled proteins.[6] | Lower reagent cost, but potentially higher instrument time and data analysis complexity.[2] |
| Estimated Cost | SILAC proteomics service for 2 samples: ~$1,300 - | Label-free comparative proteomics service (whole lysate): ~$1,025 - $1,740 per sample.[8] |
| Sample Type | Applicable to cell culture (SILAC) or any sample type with the addition of labeled peptides/proteins (AQUA).[5][9] | Applicable to virtually any sample type.[2] |
| Data Analysis | More straightforward data analysis.[3] | More complex data analysis requiring sophisticated algorithms for alignment and normalization.[10] |
Delving Deeper: Experimental Protocols
To provide a practical understanding of what each method entails, detailed experimental protocols for absolute quantification using a 13C labeled peptide and a typical label-free workflow are outlined below.
Protocol 1: Absolute Quantification of a Target Protein using a 13C Labeled Peptide (AQUA Method)
This protocol describes the use of a synthetic, stable isotope-labeled peptide as an internal standard for the absolute quantification of a specific protein.
-
Selection and Synthesis of the AQUA Peptide:
-
Select a proteotypic peptide (a peptide unique to the target protein that is consistently observed by mass spectrometry).
-
Synthesize the peptide with one or more amino acids containing 13C isotopes (e.g., [13C6]-Arginine or [13C6, 15N2]-Lysine).
-
The synthesized peptide should be purified to a high degree and its concentration accurately determined.
-
-
Sample Preparation:
-
Extract total protein from the biological sample (cells, tissue, etc.).
-
Determine the total protein concentration of the extract.
-
Aliquot a specific amount of the protein extract for analysis.
-
-
Spiking the Internal Standard:
-
Add a known amount of the 13C labeled AQUA peptide to the protein extract. This should be done as early as possible in the sample preparation workflow to control for sample loss and variability.
-
-
Protein Digestion:
-
Denature the proteins in the mixture (e.g., using urea).
-
Reduce the disulfide bonds (e.g., with DTT).
-
Alkylate the cysteine residues (e.g., with iodoacetamide).
-
Digest the proteins into peptides using a protease, typically trypsin.
-
-
LC-MS/MS Analysis:
-
Desalt the peptide mixture.
-
Separate the peptides using liquid chromatography (LC).
-
Analyze the eluting peptides by tandem mass spectrometry (MS/MS). The mass spectrometer is set up to specifically monitor the transition of the endogenous (light) peptide and the 13C labeled (heavy) internal standard.
-
-
Data Analysis:
-
Extract the ion chromatograms for both the light and heavy peptides.
-
Calculate the peak area ratio of the light to heavy peptide.
-
Determine the absolute quantity of the endogenous peptide (and thus the protein) based on the known concentration of the spiked-in heavy peptide.
-
Protocol 2: Relative Quantification using a Label-Free Approach
This protocol outlines the general workflow for comparing the relative abundance of proteins between different samples without the use of isotopic labels.
-
Sample Preparation:
-
Individually extract total protein from each biological sample.
-
Accurately determine the total protein concentration for each sample.
-
Take an equal amount of total protein from each sample for digestion.
-
-
Protein Digestion:
-
Individually denature, reduce, and alkylate the proteins in each sample.
-
Digest the proteins into peptides using trypsin. Ensure the digestion is complete and consistent across all samples.
-
-
LC-MS/MS Analysis:
-
Desalt each peptide mixture separately.
-
Analyze each sample by LC-MS/MS in separate runs. It is crucial to maintain high reproducibility in the chromatography and mass spectrometry analysis.
-
-
Data Analysis:
-
Peptide Identification: Identify the peptides in each sample by searching the MS/MS spectra against a protein sequence database.
-
Feature Detection and Alignment: Use specialized software to detect peptide features (defined by their mass-to-charge ratio, retention time, and intensity) in each LC-MS/MS run. Align the features across all runs to ensure that the same peptide is being compared.
-
Quantification: Quantify the relative abundance of each peptide by comparing its peak area or spectral count across the different samples.
-
Normalization: Normalize the data to correct for variations in sample loading and instrument performance.
-
Protein Abundance Calculation: Infer the relative abundance of proteins by aggregating the quantitative information from their constituent peptides.
-
Statistical Analysis: Perform statistical tests to identify proteins that are significantly differentially expressed between the sample groups.
-
Visualizing the Workflows and Concepts
To further clarify the methodologies and their applications, the following diagrams illustrate the experimental workflows and a key signaling pathway often investigated with these techniques.
Caption: Comparative experimental workflows for protein quantification.
Caption: Principle of absolute quantification with a 13C labeled standard.
Caption: Simplified EGFR signaling pathway, a common target for proteomic analysis.
Conclusion: Making the Right Choice
The selection between 13C labeled standards and label-free methods is not a one-size-fits-all decision.
Choose 13C labeled standards when:
-
High accuracy and precision are critical.
-
Absolute quantification of specific proteins is required.
-
The budget allows for the higher initial cost of labeled materials.
-
The experimental design involves a manageable number of samples.
Opt for label-free quantification when:
-
A large number of samples need to be compared.
-
The primary goal is to identify relative changes in protein expression across a broad proteome.
-
Budgetary constraints are a major consideration.
-
You have access to robust bioinformatics infrastructure for complex data analysis.
Ultimately, the most cost-effective approach is the one that provides reliable and reproducible data to answer your specific research question within your budgetary and resource constraints. By carefully considering the factors outlined in this guide, researchers can make an informed decision to optimize their quantitative proteomics experiments.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Label-Free Quantification Mass Spectrometry: A Comprehensive Guide - Creative Proteomics [creative-proteomics.com]
- 3. benchchem.com [benchchem.com]
- 4. mi.fu-berlin.de [mi.fu-berlin.de]
- 5. UWPR [proteomicsresource.washington.edu]
- 6. Peptides labelled with stable isotopes 13C or 15N. [innovagen.com]
- 7. Isotope-labeled peptides – ProteoGenix [us.proteogenix.science]
- 8. proteomics.net.technion.ac.il [proteomics.net.technion.ac.il]
- 9. Application Note 40 â Full-Length Expressed Stable Isotope-Labeled Proteins for Quantification [isotope.com]
- 10. Quality Control Guidelines for Label-free LC-MS Protein Quantification [thermofisher.com]
Safety Operating Guide
Safe Disposal of 4-Bromo-2-chlorophenol-¹³C₆: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of 4-Bromo-2-chlorophenol-¹³C₆ is crucial for laboratory safety and environmental protection. This isotopically labeled compound, while valuable in research, is classified as a hazardous substance and requires a stringent disposal protocol. Adherence to these procedures is essential to mitigate risks and ensure regulatory compliance.
I. Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure you are wearing the appropriate Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene.
-
Skin and Body Protection: A lab coat or chemical-resistant apron, along with full-length pants and closed-toe shoes, is required.
-
Respiratory Protection: All handling of 4-Bromo-2-chlorophenol-¹³C₆ should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of dust or vapors.[1][2]
In the event of exposure, follow these first-aid measures immediately:
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
Skin Contact: Remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. If skin irritation occurs, seek medical advice.[1][3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][3]
II. Hazard Profile
4-Bromo-2-chlorophenol is recognized as a hazardous substance with the following primary concerns[4]:
-
Human Health: The compound is toxic if swallowed and causes irritation to the skin, eyes, and respiratory system.[1][3][4] Animal studies indicate that ingestion of even small amounts can be harmful.[4]
-
Environmental Impact: It is toxic to aquatic organisms and may lead to long-term adverse effects in aquatic environments.[4] Therefore, it must not be allowed to enter drains, sewers, or waterways.[3][4]
| Hazard Classification | Description |
| Acute Toxicity (Oral) | Toxic if swallowed.[4] |
| Skin Corrosion/Irritation | Causes skin irritation.[1][3][5] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][3][5] |
| Specific target organ toxicity | May cause respiratory irritation.[5] |
| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects.[4] |
III. Step-by-Step Disposal Protocol
The fundamental principle for the disposal of 4-Bromo-2-chlorophenol-¹³C₆ is that it must be treated as hazardous waste. It should never be disposed of with regular laboratory or household trash, nor should it be washed down the drain.[3][4]
Step 1: Waste Identification and Segregation
-
All waste containing 4-Bromo-2-chlorophenol-¹³C₆ must be segregated from non-hazardous waste streams.
-
This includes the pure compound, solutions containing the compound, and any materials contaminated with it (e.g., weighing papers, pipette tips, gloves, and spill cleanup materials).
Step 2: Waste Collection and Labeling
-
Solid Waste:
-
Collect solid 4-Bromo-2-chlorophenol-¹³C₆ waste and contaminated materials in a designated, leak-proof, and sealable container.
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "4-Bromo-2-chlorophenol-¹³C₆".
-
-
Liquid Waste:
-
Collect liquid waste containing this compound in a separate, designated, and clearly labeled "Halogenated Organic Liquid Waste" container. Ensure the container is compatible with the solvents used.
-
Step 3: Spill Management
In the event of a spill, follow these procedures immediately:
-
Minor Spills:
-
Ensure the area is well-ventilated and remove all ignition sources.[4]
-
Wearing appropriate PPE, contain the spill with an inert absorbent material like sand, earth, or vermiculite.[4]
-
Carefully sweep or vacuum up the material, avoiding dust generation, and place it into a labeled container for hazardous waste disposal.[1]
-
Clean the spill area and decontaminate any equipment used.
-
-
Major Spills:
Step 4: Storage Pending Disposal
-
Store the sealed hazardous waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.[1]
-
The storage area should be secure and clearly marked as a hazardous waste accumulation site.
Step 5: Final Disposal
-
The ultimate disposal of 4-Bromo-2-chlorophenol-¹³C₆ must be conducted through a licensed and approved waste disposal facility.[5]
-
Contact your institution's environmental health and safety department to arrange for the pickup and disposal of the hazardous waste. They will ensure that the disposal method complies with all local, regional, and national regulations.
-
Common disposal methods for halogenated organic compounds include high-temperature incineration at a specialized facility.
IV. Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of 4-Bromo-2-chlorophenol-¹³C₆.
Caption: Disposal workflow for 4-Bromo-2-chlorophenol-¹³C₆.
References
Personal protective equipment for handling 4-Bromo-2-chlorophenol-13C6
Essential Safety and Handling Guide for 4-Bromo-2-chlorophenol-13C6
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring laboratory safety and proper chemical management.
Chemical Profile and Hazards:
Hazard Identification:
| Hazard Statement | Classification |
| Toxic if swallowed | Acute Toxicity, Oral |
| Causes skin irritation | Skin Corrosion/Irritation |
| Causes serious eye irritation | Serious Eye Damage/Eye Irritation |
| May cause respiratory irritation | Specific target organ toxicity — single exposure |
Data sourced from multiple safety data sheets for 4-Bromo-2-chlorophenol.[5][6][7]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure. The following equipment is mandatory when handling this compound:
-
Eye and Face Protection: Chemical safety goggles are required at all times.[8][9] When there is a potential for splashing, a face shield worn over the goggles is necessary.[2][9]
-
Hand Protection: Chemical-resistant gloves must be worn. Given the rapid skin absorption of phenols, double gloving with nitrile gloves or using thicker neoprene or butyl gloves is recommended, especially when handling concentrated solutions.[9] Gloves should be inspected before use and changed immediately if contaminated.[4][9]
-
Body Protection: A fully buttoned laboratory coat must be worn.[2][9] For tasks with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.[9]
-
Respiratory Protection: All handling of this compound, especially when in solid form or if heating is involved, must be conducted in a certified chemical fume hood to minimize inhalation of dust or vapors.[2][9]
Safe Handling and Storage Workflow
Caption: Workflow for the safe handling of this compound.
Operational Plan
1. Pre-Experiment Preparation:
- Thoroughly review the Safety Data Sheet (SDS) for 4-Bromo-2-chlorophenol.[4]
- Ensure a chemical fume hood is certified and functioning correctly.[2]
- Assemble all necessary PPE and inspect for any damage.[1]
- Locate the nearest eyewash station and safety shower and confirm they are unobstructed.[4][8]
- Prepare a designated and clearly labeled waste container for halogenated phenolic waste.
2. Handling the Chemical:
- Conduct all manipulations of this compound within a chemical fume hood to prevent inhalation of dust or vapors.[2][9]
- When weighing the solid compound, use a draft shield or a dedicated weighing enclosure within the fume hood to prevent dust dispersal.
- Avoid all personal contact with the chemical, including inhalation.[1]
- Use compatible labware (e.g., glass) and ensure it is clean and dry.
- Keep containers securely sealed when not in use.[1]
3. Post-Experiment Procedures:
- Decontaminate the work area within the fume hood with an appropriate solvent (e.g., isopropanol (B130326) or ethanol) followed by soap and water.
- Carefully remove PPE, avoiding self-contamination. Contaminated lab coats and clothing should be laundered separately.[1][8]
- Wash hands thoroughly with soap and water after handling is complete.[1]
Emergency Procedures
Spills:
-
Minor Spills (in a fume hood):
-
Ensure PPE is worn.
-
Absorb the spill with an inert material (e.g., vermiculite, dry sand).
-
Collect the absorbent material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent and then with soap and water.
-
-
Major Spills:
-
Evacuate the immediate area and alert others.
-
Contact your institution's emergency response team.
-
Prevent entry to the affected area.
-
Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8] Seek immediate medical attention.[8] Some protocols for phenol (B47542) exposure recommend wiping the area with polyethylene (B3416737) glycol (PEG-300 or PEG-400) before washing.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Seek immediate medical attention.[8]
-
Inhalation: Move the individual to fresh air immediately.[8] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting.[8] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water.[8] Seek immediate medical attention.[8]
Disposal Plan
Waste Segregation and Collection:
-
All solid waste contaminated with this compound (e.g., gloves, absorbent materials, weighing paper) must be placed in a clearly labeled, sealed container designated for "Halogenated Organic Waste."
-
Solutions containing this compound should be collected in a separate, sealed, and clearly labeled container for "Liquid Halogenated Organic Waste."
Disposal Procedure:
-
Never dispose of this compound down the drain or in regular trash.[6]
-
Store waste containers in a cool, dry, and well-ventilated area away from incompatible materials.[1][8]
-
Arrange for the disposal of chemical waste through a licensed and reputable waste management authority.[1][2]
-
Decontaminate empty containers before disposal or reuse. Observe all label warnings until the container is thoroughly cleaned or destroyed.[1]
Logical Relationship of Safety Measures
Caption: Relationship between the hazardous substance and safety control measures.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. monash.edu [monash.edu]
- 3. PHENOL FIRST AID and personal protective equipment [protocols.io]
- 4. oehs.tulane.edu [oehs.tulane.edu]
- 5. 4-Bromo-2-chlorophenol | C6H4BrClO | CID 19859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cpachem.com [cpachem.com]
- 7. echemi.com [echemi.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. ehs.yale.edu [ehs.yale.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
